molecular formula C10H20 B1581254 sec-Butylcyclohexane CAS No. 7058-01-7

sec-Butylcyclohexane

Katalognummer: B1581254
CAS-Nummer: 7058-01-7
Molekulargewicht: 140.27 g/mol
InChI-Schlüssel: QTYARKOMFKRPSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Sec-Butylcyclohexane is a useful research compound. Its molecular formula is C10H20 and its molecular weight is 140.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73718. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

butan-2-ylcyclohexane
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InChI

InChI=1S/C10H20/c1-3-9(2)10-7-5-4-6-8-10/h9-10H,3-8H2,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QTYARKOMFKRPSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00871939
Record name sec-Butylcyclohexane
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Molecular Weight

140.27 g/mol
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Physical Description

Liquid; [ChemSampCo MSDS]
Record name sec-Butylcyclohexane
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CAS No.

7058-01-7, 26967-64-6
Record name sec-Butylcyclohexane
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Record name sec-Butylcyclohexane
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Record name Cyclohexane, methylpropyl-
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Foundational & Exploratory

An In-depth Technical Guide to sec-Butylcyclohexane: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural features of sec-butylcyclohexane. The information is curated for professionals in research and development, with a focus on delivering precise data and methodological insights.

Chemical Structure

This compound, systematically named (1-methylpropyl)cyclohexane or 2-cyclohexylbutane, is a cycloalkane with the chemical formula C10H20.[1][2][3] Its structure consists of a cyclohexane ring attached to a sec-butyl group. The sec-butyl group is bonded to the cyclohexane ring via its secondary carbon atom.

The molecule possesses a chiral center at the carbon atom of the sec-butyl group that is attached to the cyclohexane ring. This gives rise to two stereoisomers: (R)-sec-butylcyclohexane and (S)-sec-butylcyclohexane.[4] Furthermore, the cyclohexane ring can exist in different conformations, with the chair conformation being the most stable. The sec-butyl substituent can occupy either an equatorial or an axial position.

Caption: 2D representation of the this compound molecule.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C10H20[1][2][5]
Molecular Weight 140.27 g/mol [1][4][5]
CAS Number 7058-01-7[1][2][3]
Appearance Colorless liquid[1][6]
Density 0.801 - 0.8131 g/cm³[1][2]
Boiling Point 171 - 179.35 °C[1][2]
Melting Point -84.33 °C (estimate)[1]
Flash Point 48.2 °C[1][2]
Vapor Pressure 1.28 mmHg at 25 °C[1][2]
Refractive Index 1.44 - 1.4467[1][2]
Solubility Insoluble in water[1]
LogP (Predicted) 5.29[7]

Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR data for this compound is available and provides information about the carbon skeleton of the molecule.[6][8]

  • Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a common technique for analyzing this compound.[5][6] The mass spectrum shows characteristic fragmentation patterns that can be used for its identification.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for C-H stretching and bending vibrations of the cyclohexane and sec-butyl groups.[6][9]

Experimental Protocols

A. Synthesis of this compound (General Approach)

A plausible method for the synthesis of this compound is the Grignard reaction between a cyclohexyl magnesium halide and a 2-halobutane, or the reaction of a sec-butyl magnesium halide with a halocyclohexane. Another approach is the hydrogenation of sec-butylbenzene.

B. Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the identification and purity assessment of this compound.[10]

  • Column Selection: A non-polar or moderately polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is suitable for the separation of this compound from other hydrocarbons.[11]

  • Chromatographic Conditions: A temperature gradient program is recommended to ensure good resolution. The program could start at a low temperature and gradually increase. The carrier gas flow rate and injector temperature should be optimized for the specific instrument and column used.[11]

  • Sample Preparation: The sample can be diluted in a suitable solvent, such as hexane, before injection. Direct injection is a common technique.[11]

  • Mass Spectrometry Settings: Electron ionization (EI) is typically used. The mass spectrometer can be operated in full scan mode to obtain the full mass spectrum for identification or in selected ion monitoring (SIM) mode for quantification.[11]

experimental_workflow Generalized Experimental Workflow for Synthesis and Analysis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Reactants (e.g., sec-butylbenzene, H2) reaction Hydrogenation Reaction (with Catalyst) start->reaction workup Aqueous Workup reaction->workup extraction Solvent Extraction workup->extraction distillation Distillation extraction->distillation gcms GC-MS Analysis distillation->gcms nmr NMR Spectroscopy distillation->nmr ir IR Spectroscopy distillation->ir

Caption: Generalized workflow for the synthesis and analysis of this compound.

Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is not classified as a hazardous substance.[3][6] However, as with any chemical, appropriate safety precautions should be taken. Overexposure may cause skin and eye irritation, and it may have anesthetic effects such as drowsiness, dizziness, and headache.[5][6] It is recommended to handle this compound in a well-ventilated area and to use personal protective equipment, including gloves and safety glasses.

References

An In-depth Technical Guide to the Synthesis of sec-Butylcyclohexane from Styrene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide outlines a multi-step synthetic pathway for the production of sec-butylcyclohexane, commencing from styrene. While a direct conversion is not established, this document details a scientifically grounded, albeit indirect, three-stage process. The synthesis involves the initial hydrogenation of styrene to ethylbenzene, followed by the formation of sec-butylbenzene via Friedel-Crafts alkylation of benzene, and culminates in the catalytic hydrogenation of sec-butylbenzene to yield the final product, this compound. This guide provides a thorough examination of the experimental protocols, reaction mechanisms, and quantitative data associated with each critical step, intended to serve as a comprehensive resource for chemical researchers and professionals in drug development.

Introduction

This compound is a saturated cyclic hydrocarbon with applications as a solvent and as an intermediate in organic synthesis. Its synthesis from readily available starting materials is of interest to the chemical community. Styrene, a commodity chemical, presents a potential, though indirect, precursor. This document delineates a theoretical three-step pathway to synthesize this compound from styrene. The proposed route is as follows:

  • Stage 1: Hydrogenation of Styrene to Ethylbenzene. The vinyl group of styrene is selectively reduced.

  • Stage 2: Synthesis of sec-Butylbenzene. This stage involves the Friedel-Crafts alkylation of a benzene ring with a C4 electrophile. As a direct conversion from ethylbenzene is not well-documented, this guide details the established industrial synthesis from benzene and n-butene. For the purposes of this guide, the benzene feedstock is considered a separate input.

  • Stage 3: Hydrogenation of sec-Butylbenzene to this compound. The aromatic ring of sec-butylbenzene is saturated to yield the final product.

Each stage is discussed in detail, with a focus on experimental procedures, underlying mechanisms, and relevant process data.

Overall Synthetic Workflow

The logical relationship between the three primary stages of the synthesis is illustrated below. This workflow outlines the progression from the initial reactant to the final product, highlighting the key transformation in each step.

G Styrene Styrene Ethylbenzene Ethylbenzene Styrene->Ethylbenzene Stage 1: Hydrogenation Benzene Benzene sec_Butylbenzene sec_Butylbenzene Benzene->sec_Butylbenzene Stage 2: Friedel-Crafts Alkylation n_Butene n_Butene n_Butene->sec_Butylbenzene Stage 2: Friedel-Crafts Alkylation sec_Butylcyclohexane sec_Butylcyclohexane sec_Butylbenzene->sec_Butylcyclohexane Stage 3: Hydrogenation

Caption: Overall workflow for the synthesis of this compound.

Stage 1: Hydrogenation of Styrene to Ethylbenzene

The initial step in the proposed synthesis is the selective hydrogenation of the vinyl group of styrene to yield ethylbenzene. This is a well-established catalytic process, typically employing a heterogeneous catalyst.

Experimental Protocol

This protocol is adapted from procedures for catalytic hydrogenation of alkenes.[1][2]

  • Materials and Equipment:

    • Styrene (substrate)

    • Palladium on carbon (Pd/C, 5-10 wt%) or another suitable catalyst (e.g., Pd@CuBTC)[1]

    • Solvent (e.g., ethanol, methanol, or toluene-d8)[1][3]

    • Hydrogen gas (H₂) cylinder and regulator

    • High-pressure autoclave or a flask suitable for hydrogenation at atmospheric pressure (e.g., using a balloon)

    • Magnetic stirrer and stir bar

    • Filtration apparatus (e.g., Celite® on a sintered glass funnel)

    • Rotary evaporator

  • Procedure:

    • Reactor Setup: In a suitable reaction vessel, dissolve styrene (1 mmol) in an appropriate solvent (e.g., 2 mL of water or 0.4 mL of toluene-d8).[1][4]

    • Catalyst Addition: Add the hydrogenation catalyst (e.g., 0.06 mol% Pd@CuBTC or a specified amount of Pd/C).[1]

    • Purging: Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen or argon) to remove air. Subsequently, purge the system with hydrogen gas.

    • Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1 atm or 1 bar).[1][4] Begin vigorous stirring. The reaction is typically conducted at room temperature (~25 °C) to 60 °C.[4]

    • Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the styrene is fully consumed.

    • Workup: Once the reaction is complete, carefully vent the excess hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield crude ethylbenzene. Further purification can be achieved by distillation if necessary.

Quantitative Data

The yield and efficiency of styrene hydrogenation are highly dependent on the catalyst and reaction conditions.

ParameterValueCatalystReference
Substrate StyrenePd/Ag Nanosheets[4]
Product EthylbenzenePd/Ag Nanosheets[4]
Temperature 60 °CPd/Ag Nanosheets[4]
Pressure 1 atm H₂Pd/Ag Nanosheets[4]
Reaction Time 1 hourPd/Ag Nanosheets[4]
Yield >90%Pd/Ag Nanosheets[4]
Temperature Room TemperaturePd@CuBTC[1]
Pressure 1 bar H₂Pd@CuBTC[1]
Yield QuantitativePd@CuBTC[1]

Stage 2: Synthesis of sec-Butylbenzene

This stage involves the electrophilic aromatic substitution of a benzene ring with a sec-butyl group. The most common industrial method is the Friedel-Crafts alkylation of benzene with n-butene, catalyzed by a strong Lewis acid or a solid acid catalyst.[5][6]

Reaction Mechanism: Friedel-Crafts Alkylation

The reaction proceeds through the formation of a sec-butyl carbocation electrophile, which then attacks the nucleophilic benzene ring.

G cluster_0 Step 1: Electrophile Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Butene CH₃CH=CHCH₃ Carbocation CH₃CH₂⁺CHCH₃ Butene->Carbocation Protonation H+ H⁺ (from Acid Catalyst) H+->Carbocation Benzene Benzene SigmaComplex Arenium Ion (Resonance Stabilized) Benzene->SigmaComplex Carbocation_ref CH₃CH₂⁺CHCH₃ Carbocation_ref->SigmaComplex SigmaComplex_ref Arenium Ion secButylbenzene secButylbenzene SigmaComplex_ref->secButylbenzene Aromaticity Restored H_out H⁺

Caption: Mechanism of Friedel-Crafts alkylation of benzene with butene.

Experimental Protocol

This is a generalized protocol based on patented industrial processes.[7][8]

  • Materials and Equipment:

    • Benzene (aromatic substrate)

    • n-Butene (alkylating agent)

    • Catalyst: Anhydrous aluminum chloride (AlCl₃) or a solid acid catalyst (e.g., zeolite beta, MCM-22)[6]

    • Anhydrous solvent (if required)

    • High-pressure reactor equipped with gas inlet, stirrer, and temperature control

    • Quenching solution (e.g., water or dilute acid)

    • Separatory funnel

    • Distillation apparatus

  • Procedure:

    • Catalyst Preparation: If using a liquid aluminum chloride complex catalyst, it can be prepared by reacting AlCl₃ with an aromatic hydrocarbon and hydrogen chloride.[7]

    • Reactor Charging: Charge the reactor with benzene and the catalyst.

    • Reaction: Heat the mixture to the desired reaction temperature (e.g., 80-150 °C for AlCl₃ catalyst).[7] Introduce n-butene into the reactor under pressure while stirring vigorously. Maintain the temperature and pressure for the specified reaction time (e.g., 0.01 to 0.7 hours).[7]

    • Quenching: After the reaction period, cool the reactor. If using AlCl₃, carefully quench the reaction by adding water or a dilute aqueous acid to deactivate the catalyst.

    • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with a dilute base (e.g., NaHCO₃ solution) and then with water.

    • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄). Remove any unreacted benzene and the solvent by distillation. The product, sec-butylbenzene, can be purified by fractional distillation to separate it from polyalkylated byproducts.

Quantitative Data

The following table summarizes typical conditions for the synthesis of sec-butylbenzene.

ParameterValueCatalyst SystemReference
Reactants Benzene, n-ButeneLiquid AlCl₃ complex[7]
Benzene:Butene Molar Ratio 1:0.2 to 1:1.2Liquid AlCl₃ complex[7]
Temperature 80 - 150 °CLiquid AlCl₃ complex[7]
Reaction Time 0.01 - 0.7 hoursLiquid AlCl₃ complex[7]
Catalyst Concentration 0.01 - 0.9 wt%Liquid AlCl₃ complex[7]
Product Selectivity Isobutylbenzene < 1 wt%Liquid AlCl₃ complex[7]
Reactants Benzene, n-ButeneZeolite Beta / MCM-22[6]
Temperature 30 - 300 °CZeolite Beta / MCM-22[6]
Pressure 200 - 1500 kPaZeolite Beta / MCM-22[6]

Stage 3: Hydrogenation of sec-Butylbenzene to this compound

The final stage is the complete saturation of the aromatic ring of sec-butylbenzene to form this compound. This hydrogenation is typically performed at elevated temperature and pressure using a metal catalyst.

Reaction Mechanism: Catalytic Hydrogenation

The hydrogenation of aromatic rings on a metal surface is a heterogeneous catalytic process. The mechanism involves the adsorption of both the aromatic substrate and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the ring.[2]

G cluster_0 Catalyst Surface adsorbed_sBB Adsorbed sec-Butylbenzene step1 H• Addition adsorbed_sBB->step1 adsorbed_H Adsorbed H₂ → 2H• adsorbed_H->step1 step2 H• Addition step1->step2 step3 H• Addition step2->step3 sBCH This compound step3->sBCH Desorption sBB sec-Butylbenzene sBB->adsorbed_sBB Adsorption H2 3 H₂ H2->adsorbed_H Adsorption & Dissociation

Caption: Simplified mechanism for the hydrogenation of sec-butylbenzene.

Experimental Protocol

This protocol is based on the procedure described by Klyuev et al. for the selective hydrogenation of sec-butylbenzene.[9]

  • Materials and Equipment:

    • sec-Butylbenzene (substrate, 99.9%)

    • Catalyst: 0.5% Palladium on Alumina (0.5% Pd/Al₂O₃), optionally modified with H₂SO₄ or H₂WO₄

    • High-pressure autoclave (e.g., PARR-300, 300 mL)

    • Hydrogen gas (H₂) cylinder and regulator

    • Gas chromatograph (GC) for analysis

  • Procedure:

    • Catalyst Pre-treatment: Prior to the reaction, reduce the catalyst sample in a stream of H₂ (50 mL/gcat min) at 300 °C for 1 hour. Transfer the reduced catalyst to the autoclave under an inert nitrogen atmosphere.

    • Reactor Charging: Charge the autoclave with the pre-reduced catalyst (e.g., 2 g) and sec-butylbenzene (e.g., 40 cm³).

    • Purging: Seal the autoclave and purge thoroughly with hydrogen gas.

    • Reaction: Pressurize the autoclave with hydrogen to 20 atm. Heat the reactor to the target temperature (90 °C or 140 °C) over 0.3–0.5 hours.

    • Execution: Maintain the reaction at the target temperature and pressure for 4 hours with vigorous stirring (e.g., 500 rpm).

    • Analysis: After the reaction, cool the autoclave, vent the pressure, and collect the liquid product. Analyze the reaction mixture using a gas chromatograph with a suitable column (e.g., SE-54 capillary column) to determine the conversion of sec-butylbenzene and the yield of this compound.

Quantitative Data

The following data on the hydrogenation of sec-butylbenzene is adapted from Klyuev et al.[9]

CatalystTemperature (°C)Pressure (atm)Conversion of s-BB (%)Selectivity to s-BCH (%)
0.5% Pd/Al₂O₃902018>99
0.5% Pd/Al₂O₃1402050>99
0.5% Pd - 9% H₂SO₄/Al₂O₃902050>99
0.5% Pd - 9% H₂SO₄/Al₂O₃14020100>99
0.5% Pd - 15% H₂WO₄/Al₂O₃902085>99
0.5% Pd - 15% H₂WO₄/Al₂O₃14020100>99

Conclusion

This technical guide has detailed a feasible, though indirect, three-stage synthetic route to produce this compound starting from styrene. The pathway relies on established and well-documented chemical transformations: the hydrogenation of styrene, the Friedel-Crafts alkylation of benzene, and the final hydrogenation of the resulting sec-butylbenzene. By providing detailed experimental protocols, mechanistic diagrams, and quantitative data, this document serves as a valuable resource for researchers in organic synthesis and drug development. The modular nature of the described synthesis allows for optimization at each stage to achieve desired purity and yield of the final product.

References

sec-Butylcyclohexane CAS number and safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 7058-01-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sec-butylcyclohexane, including its chemical and physical properties, a detailed summary of its safety data sheet, and relevant experimental protocols. The information is intended for use by professionals in research and development.

Chemical and Physical Properties

This compound, also known as (1-methylpropyl)cyclohexane, is a cycloalkane with the chemical formula C₁₀H₂₀. It is a colorless liquid at room temperature.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 7058-01-7[1][2][3]
Molecular Formula C₁₀H₂₀[1][2][3]
Molecular Weight 140.27 g/mol [1][2][3]
Appearance Colorless liquid
Boiling Point 179.3 °C at 760 mmHg
Melting Point -84.33 °C (estimate)
Flash Point 48.2 °C (Closed Cup)
Density 0.801 g/cm³
Vapor Pressure 1.28 mmHg at 25°C
Refractive Index 1.44
Solubility Insoluble in water.

Safety Data Sheet (SDS) Summary

While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is essential to handle it with care due to potential health effects and its combustible nature.[4] Overexposure may lead to skin and eye irritation, and it is considered a neurotoxin that can cause anesthetic effects such as drowsiness, dizziness, and headache.[5]

Hazard Identification
  • GHS Classification: Not Classified.[4]

  • Potential Health Effects:

    • Inhalation: May cause respiratory tract irritation. High concentrations of vapor may cause anesthetic effects.

    • Skin Contact: May cause skin irritation upon prolonged or repeated contact.

    • Eye Contact: May cause eye irritation.

    • Ingestion: May be harmful if swallowed.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[6]

  • Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water. If irritation persists, seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. If irritation persists, seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

  • Specific Hazards: The substance is combustible. Vapors are heavier than air and may travel to a source of ignition and flash back.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Handling and Storage
  • Handling: Use in a well-ventilated area. Avoid contact with eyes, skin, and clothing. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Toxicological Information

Table 2: Toxicological Data for Related Compounds

CompoundLD50 (Oral, Rat)LC50 (Inhalation, Rat)Occupational Exposure Limits (TWA)
Cyclohexane >5000 mg/kg13,900 ppm (4-hour)OSHA PEL: 300 ppmNIOSH REL: 300 ppmACGIH TLV: 100 ppm[7][8][9][10][11]
Methylcyclohexane >2000 mg/kgNot availableOSHA PEL: 500 ppmNIOSH REL: 400 ppmACGIH TLV: 400 ppm[12][13][14]

TWA: Time-Weighted Average; OSHA: Occupational Safety and Health Administration; NIOSH: National Institute for Occupational Safety and Health; ACGIH: American Conference of Governmental Industrial Hygienists; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the hydrogenation of sec-butylbenzene. While a detailed, step-by-step protocol for this specific reaction was not found in the search results, a general procedure can be outlined based on similar hydrogenation reactions. This typically involves reacting sec-butylbenzene with hydrogen gas in the presence of a metal catalyst (e.g., platinum or palladium) under elevated pressure and temperature.

Logical Workflow for Synthesis:

Synthesis of this compound via Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactants sec-Butylbenzene Hydrogen Gas Catalyst (e.g., PtO2) Charge Charge Reactor with Reactants and Solvent Reactants->Charge Solvent Inert Solvent (e.g., Ethanol) Solvent->Charge Apparatus High-Pressure Reactor (Autoclave) Apparatus->Charge Purge Purge with Inert Gas (e.g., N2) Charge->Purge Pressurize Pressurize with Hydrogen Purge->Pressurize Heat Heat to Reaction Temperature Pressurize->Heat Stir Stir Vigorously Heat->Stir Cool Cool to Room Temperature Stir->Cool Vent Vent Excess Hydrogen Cool->Vent Filter Filter to Remove Catalyst Vent->Filter Wash Wash with Water and Brine Filter->Wash Dry Dry with Anhydrous MgSO4 Wash->Dry Distill Purify by Distillation Dry->Distill This compound (Product) This compound (Product) Distill->this compound (Product)

Caption: Synthesis of this compound via Hydrogenation.

Determination of Flash Point (Pensky-Martens Closed-Cup Method - ASTM D93)

The flash point is a critical safety parameter. The following is a detailed protocol for its determination using the Pensky-Martens closed-cup method, based on the ASTM D93 standard.[1][2][3][15][16]

Objective: To determine the lowest temperature at which the vapors of this compound will ignite when an ignition source is introduced.

Materials:

  • This compound sample

  • Pensky-Martens closed-cup apparatus

  • Thermometer (with appropriate range)

  • Heating source

  • Ignition source (gas flame or electric igniter)

  • Barometer

Procedure:

  • Apparatus Preparation:

    • Clean and dry all parts of the Pensky-Martens cup thoroughly.

    • Assemble the apparatus according to the manufacturer's instructions.

  • Sample Preparation:

    • Fill the test cup with the this compound sample up to the filling mark.

    • Place the lid on the cup and ensure a tight seal.

    • Insert the thermometer into its designated opening.

  • Heating and Stirring:

    • Begin heating the sample at a slow, constant rate (5 to 6 °C/min).[2]

    • Start the stirrer and maintain a constant speed of 90 to 120 rpm.[2]

  • Application of Ignition Source:

    • When the sample temperature is approximately 23 ± 5°C below the expected flash point (48.2 °C), apply the ignition source for the first time.[2]

    • To apply the ignition source, momentarily stop stirring and dip the flame into the vapor space of the cup.

    • Continue to apply the ignition source at every 1 °C rise in temperature.[2]

  • Determination of Flash Point:

    • The flash point is the lowest temperature at which the application of the ignition source causes a distinct flash inside the cup.

    • Record the temperature at which the flash occurs.

  • Barometric Pressure Correction:

    • Record the ambient barometric pressure.

    • Correct the observed flash point to standard atmospheric pressure (101.3 kPa) using the appropriate formula as specified in the ASTM D93 standard.

Experimental Workflow for Flash Point Determination:

Flash Point Determination (ASTM D93) cluster_setup Setup cluster_test Testing cluster_results Results Clean Clean and Dry Apparatus Fill Fill Cup with Sample Clean->Fill Assemble Assemble Apparatus Fill->Assemble Heat Heat at 5-6 °C/min Assemble->Heat Stir Stir at 90-120 rpm Heat->Stir Apply_Ignition Apply Ignition Source at Intervals Stir->Apply_Ignition Observe Observe for Flash Apply_Ignition->Observe Observe->Apply_Ignition No Flash Record_Temp Record Flash Point Temperature Observe->Record_Temp Flash Occurs Record_Pressure Record Barometric Pressure Record_Temp->Record_Pressure Correct Correct for Pressure Record_Pressure->Correct Final Flash Point Final Flash Point Correct->Final Flash Point

Caption: Flash Point Determination (ASTM D93).

Conclusion

This technical guide provides essential information on this compound for research and development professionals. While the substance is not classified as hazardous, appropriate safety precautions should be taken during handling and use. The provided data and protocols are intended to support safe and effective laboratory practices. It is important to note the absence of specific regulatory exposure limits and comprehensive quantitative toxicity data, necessitating a cautious approach to handling this chemical.

References

In-Depth Technical Guide: Physical Properties of sec-Butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of sec-butylcyclohexane, with a primary focus on its boiling point. This document includes a compilation of reported physical data, a detailed experimental protocol for boiling point determination based on established standards, and visualizations to elucidate key concepts and workflows.

Physical and Chemical Properties of this compound

This compound is a cycloalkane with the chemical formula C10H20. It is a colorless liquid at room temperature and is used in various industrial applications, including as a solvent and a chemical intermediate. An accurate understanding of its physical properties is crucial for its application in scientific research and chemical synthesis.

Data Presentation

The following table summarizes the key physical properties of this compound compiled from various sources. It is important to note that slight variations in reported values can occur due to different experimental conditions and measurement techniques.

PropertyValue
Boiling Point 171-172 °C[1], 179.3 °C at 760 mmHg[2], 179.35 °C[1][3]
Melting Point -84.33 °C (estimate)[1][3]
Density 0.801 g/cm³[2], 0.8131 g/cm³[1][3]
Vapor Pressure 1.28 mmHg at 25 °C[2][3]
Flash Point 48.2 °C[2][3]
Refractive Index 1.44[2], 1.4467[3]
Molecular Formula C₁₀H₂₀[2][3][4][5][6]
Molecular Weight 140.27 g/mol [3][4][5]
CAS Number 7058-01-7[2][3][4][5][6]

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a pure compound, the boiling point is a characteristic physical property that can be used for identification and purity assessment. A standard and widely accepted method for determining the boiling point of volatile organic liquids like this compound is distillation.

Experimental Protocol: Distillation Method (Based on ASTM D1078)

This protocol outlines the determination of the boiling point of this compound using a simple distillation apparatus. This method is consistent with the principles outlined in the ASTM D1078 standard for determining the distillation range of volatile organic liquids.[3][7][8][9][10]

2.1.1. Materials and Apparatus

  • This compound sample

  • Distillation flask (e.g., 250 mL)

  • Condenser (Liebig or similar)

  • Adapter

  • Receiving cylinder (graduated)

  • Thermometer (calibrated, with appropriate range)

  • Heating mantle or oil bath

  • Boiling chips

  • Clamps and stands

2.1.2. Procedure

  • Apparatus Setup:

    • Assemble the distillation apparatus as shown in the diagram below. Ensure all joints are securely clamped.

    • Place a few boiling chips in the distillation flask to ensure smooth boiling.

    • Add a measured volume (e.g., 100 mL) of this compound to the distillation flask.

    • Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.

    • Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.

    • Place the receiving cylinder at the outlet of the condenser to collect the distillate.

  • Distillation:

    • Begin heating the distillation flask gently using the heating mantle or oil bath.

    • Observe the liquid and record the temperature at which the first drop of distillate falls from the condenser into the receiving cylinder. This is the initial boiling point.

    • Continue the distillation at a steady rate (e.g., 4-5 mL per minute).

    • Record the temperature at regular intervals (e.g., after every 10 mL of distillate is collected).

    • The temperature should remain relatively constant throughout the distillation of a pure compound. This constant temperature is the boiling point.

    • Record the final temperature when the last of the liquid has vaporized from the flask.

  • Data Analysis:

    • The boiling point is reported as the temperature range from the initial boiling point to the final temperature. For a pure substance, this range should be narrow (typically 1-2 °C).

Visualizations

Logical Relationship of Boiling Point

The following diagram illustrates the relationship between intermolecular forces, vapor pressure, and the boiling point of a liquid.

G A Strength of Intermolecular Forces B Energy Required to Overcome Forces A->B determines C Vapor Pressure at a Given Temperature B->C inversely affects D Boiling Point C->D equals External Pressure at E External Pressure E->D is equal to Vapor Pressure at G cluster_prep Preparation cluster_distill Distillation Process cluster_analysis Data Analysis A Assemble Distillation Apparatus B Add Boiling Chips and Sample to Flask A->B C Position Thermometer Correctly B->C D Gently Heat the Flask C->D E Record Initial Boiling Point (First Drop) D->E F Maintain Steady Distillation Rate E->F G Record Temperature Periodically F->G H Record Final Temperature G->H I Report Boiling Point Range H->I

References

An In-depth Technical Guide to the Isomers of sec-Butylcyclohexane and Their Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the isomers of sec-butylcyclohexane, focusing on their conformational stability. The principles and methodologies discussed are fundamental to medicinal chemistry and drug development, where the three-dimensional structure of a molecule dictates its biological activity.

Introduction to this compound Isomerism

This compound is a monosubstituted cycloalkane that serves as an excellent model for understanding the interplay between stereoisomerism and conformational dynamics. Its structural features give rise to multiple isomers with distinct energy profiles, which ultimately govern the molecule's physical properties and chemical reactivity. An understanding of these isomeric forms is critical for predicting molecular interactions in biological systems.

The isomers of this compound can be categorized into two main types:

  • Stereoisomers: Arising from the presence of a chiral center.

  • Conformational Isomers (Conformers): Resulting from the rotation around single bonds, specifically the "ring flip" of the cyclohexane moiety.

Analysis of Isomeric Forms

Stereoisomers: (R)- and (S)-sec-Butylcyclohexane

The sec-butyl group, correctly named butan-2-yl, contains a chiral carbon—the carbon atom bonded to the cyclohexane ring, a methyl group, an ethyl group, and a hydrogen atom. This chirality means that this compound exists as a pair of non-superimposable mirror images, or enantiomers:

  • (R)-sec-butylcyclohexane

  • (S)-sec-butylcyclohexane

These two enantiomers have identical physical properties (e.g., boiling point, density) and equal stability. They differ only in their interaction with plane-polarized light (optical activity) and their binding affinity to other chiral molecules, such as receptors and enzymes in the body. For the remainder of this stability analysis, it is important to note that the conformational energy differences are identical for both the (R) and (S) enantiomers.

Conformational Isomers: Axial vs. Equatorial Preference

The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize angle and torsional strain.[1] In a substituted cyclohexane, the substituent can occupy one of two positions:

  • Axial (a): The bond to the substituent is parallel to the principal axis of the ring.

  • Equatorial (e): The bond to the substituent extends from the "equator" of the ring.

These two chair conformations are in rapid equilibrium at room temperature through a process known as a ring flip. However, they are not energetically equivalent. The conformation with the substituent in the equatorial position is generally more stable.[2]

The primary reason for this stability difference is the presence of 1,3-diaxial interactions . When a bulky group like sec-butyl is in the axial position, it experiences steric repulsion from the two other axial hydrogens on the same side of the ring (at the C3 and C5 positions).[3][4] This steric strain, which is analogous to gauche interactions in butane, destabilizes the axial conformer.[3] In contrast, the equatorial position places the bulky group away from the rest of the ring, minimizing these repulsive forces.[4]

Quantitative Stability Analysis: The A-Value

The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value . The A-value represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[5][6] A larger A-value signifies a stronger preference for the equatorial position and indicates greater steric bulk.[7]

The A-value for the sec-butyl group is estimated to be between 2.1 and 2.2 kcal/mol.[8] This value is intermediate between that of an ethyl group and an isopropyl group, reflecting its moderate steric demand.[7][8]

Substituent GroupA-value (kcal/mol)A-value (kJ/mol)% Equatorial at 298 K% Axial at 298 KEquilibrium Constant (Keq)
Methyl1.747.3~95%~5%~19
Ethyl1.797.5~96%~4%~24
sec-Butyl ~2.15 ~9.0 ~97.5% ~2.5% ~39
Isopropyl2.159.0~97.5%~2.5%~39
tert-Butyl>4.5>18.8>99.9%<0.1%>3000

Note: A-values are derived from experimental data and may vary slightly between sources. The A-value for sec-butyl is often cited as being very similar to isopropyl, approximately 2.15 kcal/mol. Calculations for % population and Keq are based on ΔG° = -RT ln(K) at 298 K using an A-value of 2.15 kcal/mol.

Logical and Experimental Workflow Diagrams

The relationships between the different isomers and the experimental process for determining their stability can be visualized.

Isomer_Relationships Logical Relationships of this compound Isomers R_isomer (R)-sec-Butylcyclohexane R_eq Equatorial Conformer (More Stable) R_isomer->R_eq favored S_isomer (S)-sec-Butylcyclohexane S_eq Equatorial Conformer (More Stable) S_isomer->S_eq favored R_ax Axial Conformer (Less Stable) R_eq->R_ax ring flip S_ax Axial Conformer (Less Stable) S_eq->S_ax ring flip

Fig 1. Isomeric relationships in this compound.

Experimental_Workflow Experimental Workflow for A-Value Determination prep 1. Sample Preparation (this compound in appropriate deuterated solvent) setup 2. NMR Spectrometer Setup (Tune and lock instrument) prep->setup rt_spec 3. Acquire Room Temp Spectrum (Observe time-averaged signals) setup->rt_spec cool 4. Cool Sample in NMR Probe (e.g., to -100 °C or lower) rt_spec->cool lt_spec 5. Acquire Low Temp Spectra (Observe separate axial/equatorial signals as ring flip slows) cool->lt_spec integrate 6. Peak Integration (Determine relative areas of axial and equatorial signals) lt_spec->integrate calc 7. Calculation (Keq = [Equatorial]/[Axial] ΔG° = -RT ln(Keq)) integrate->calc

Fig 2. Workflow for determining A-value via dynamic NMR.

Experimental Protocol: A-Value Determination by Low-Temperature ¹H NMR Spectroscopy

The determination of a substituent's A-value is a classic dynamic NMR (DNMR) experiment. The protocol involves cooling the sample until the rate of the chair-chair interconversion (ring flip) becomes slow on the NMR timescale, allowing for the observation and quantification of the individual axial and equatorial conformers.[9][10]

Objective

To experimentally determine the conformational free energy difference (A-value) for the sec-butyl group in cyclohexane by measuring the equilibrium constant between the axial and equatorial conformers at low temperature.

Materials and Equipment
  • Compound: this compound

  • Solvent: A deuterated solvent with a low freezing point, such as deuterated toluene (toluene-d₈, m.p. -95 °C) or a mixture of deuterated solvents.

  • Apparatus: High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature (VT) unit.

  • NMR tubes suitable for low-temperature work.

Methodology
  • Sample Preparation:

    • Prepare a dilute solution (e.g., 0.02 M) of this compound in the chosen low-temperature deuterated solvent.

    • Transfer approximately 0.7 mL of the solution into a clean, dry NMR tube.

  • Spectrometer Setup (Room Temperature):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

    • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C). At this temperature, the ring flip is rapid, and a single, time-averaged signal will be observed for specific protons on the cyclohexane ring and the substituent.[9]

  • Low-Temperature Data Acquisition:

    • Using the spectrometer's VT unit, gradually lower the sample temperature. A typical target temperature for slowing cyclohexane ring flips is below -80 °C.[9]

    • Allow the temperature to equilibrate for several minutes at each new setpoint.

    • Acquire a series of ¹H NMR spectra as the temperature is lowered. As the temperature decreases, the signals corresponding to the axial and equatorial conformers will broaden, coalesce, and finally resolve into two distinct sets of peaks corresponding to each conformer.[10]

    • Once the signals for the two conformers are well-resolved (the "slow exchange regime"), acquire a final high-quality spectrum with a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis and Calculation:

    • Identify a well-resolved signal in the low-temperature spectrum that is distinct for the axial and equatorial conformers. A common choice is the proton on the carbon bearing the substituent (the methine proton).

    • Integrate the area under the corresponding peaks for the equatorial conformer (Ieq) and the axial conformer (Iax).

    • Calculate the equilibrium constant (Keq) at the measurement temperature (T, in Kelvin):

      • Keq = Ieq / Iax

    • Calculate the Gibbs free energy difference (ΔG°), which is the A-value, using the following equation:

      • ΔG° = -RT ln(Keq)

      • Where R is the gas constant (1.987 cal·mol⁻¹·K⁻¹ or 8.314 J·mol⁻¹·K⁻¹).

Conclusion

The stability of this compound isomers is dominated by the conformational preference of the bulky sec-butyl group for the equatorial position in the chair conformation. This preference, driven by the avoidance of destabilizing 1,3-diaxial interactions, is quantitatively described by its A-value of approximately 2.15 kcal/mol. This strong energetic preference results in an equilibrium mixture at room temperature containing over 97% of the equatorial conformer. While the molecule also exists as (R) and (S) enantiomers, their conformational energetics are identical. The principles and experimental techniques outlined in this guide, particularly low-temperature NMR, are vital tools for researchers in drug discovery and chemical sciences for characterizing the three-dimensional structure and stability of cyclic molecules.

References

sec-Butylcyclohexane molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Technical Data Sheet: sec-Butylcyclohexane

Audience: Researchers, scientists, and drug development professionals.

Chemical Identity and Formula

This compound is a cyclic alkane, a derivative of cyclohexane where a sec-butyl group is attached to the ring. Its chemical structure is characterized by a six-carbon ring bonded to a four-carbon branched alkyl substituent.

Molecular Formula: C₁₀H₂₀[1][2][3][4][5]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are crucial for its application in various experimental and industrial settings.

PropertyValue
Molecular Weight 140.27 g/mol [1][4][5]
Alternative Molecular Weight 140.2658 g/mol [2][3]
CAS Number 7058-01-7[1][2][3][4][5]
Density 0.801 g/cm³[3]
Boiling Point 179.3 °C at 760 mmHg[3]
Flash Point 48.2 °C[3]
Vapor Pressure 1.28 mmHg at 25 °C[3]

Logical Structure of Chemical Identification

The process of identifying and characterizing a chemical compound like this compound follows a logical workflow, starting from its basic formula to its detailed structural and physical properties.

A Molecular Formula (C₁₀H₂₀) B Molecular Weight (140.27 g/mol) A->B Calculated from C Structure (butan-2-ylcyclohexane) A->C Represents D Unique Identifier (CAS: 7058-01-7) C->D Registered as E Physicochemical Properties (Boiling Point, Density, etc.) C->E Determines

Caption: Logical workflow for chemical characterization.

Disclaimer: This document is intended for informational purposes for a technical audience. The provided data is compiled from various chemical databases. Experimental protocols are beyond the scope of this specific data sheet.

References

An In-depth Technical Guide to sec-Butylcyclohexane: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of sec-butylcyclohexane, a substituted cycloalkane of interest to researchers, scientists, and professionals in drug development. The document delves into the historical context of its discovery, rooted in the foundational principles of conformational analysis. Detailed experimental protocols for its synthesis, extensive quantitative data on its physicochemical properties, and visualizations of its conformational equilibrium and synthetic pathways are presented.

Discovery and History

The discovery of this compound is intrinsically linked to the broader historical development of conformational analysis in organic chemistry. While a singular "discovery" event with a specific date and individual is not prominently documented in easily accessible historical records, its synthesis and study are a direct result of the pioneering work on the stereochemistry of cyclohexane derivatives.

The intellectual groundwork was laid in the late 19th and early 20th centuries. In 1890, Hermann Sachse first proposed that the cyclohexane ring is not planar, suggesting the existence of flexible, strain-free "chair" and "boat" conformations. However, his theories were largely overlooked for decades. It wasn't until 1918 that Ernst Mohr used X-ray crystallography of diamond to validate Sachse's chair conformation, breathing new life into the concept of three-dimensional molecular structures for cyclic systems.

The mid-20th century saw a flourishing of research in this area. Derek Barton, in his seminal 1950 paper, applied the principles of conformational analysis to explain the reactivity of steroids, for which he shared the Nobel Prize in Chemistry in 1969. This work solidified the understanding that substituents on a cyclohexane ring have distinct properties based on their axial or equatorial orientation.

The synthesis of various alkyl-substituted cyclohexanes, including this compound, became a way to experimentally probe and quantify these conformational effects. Early preparations of such compounds were often achieved through the catalytic hydrogenation of the corresponding substituted benzene. In the case of this compound, this would involve the hydrogenation of sec-butylbenzene. These studies were crucial for developing the concept of "A-values," which quantify the steric strain of a substituent in the axial position.

Physicochemical and Conformational Data

The physical and conformational properties of this compound have been well-characterized. A summary of key quantitative data is presented below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₀H₂₀--INVALID-LINK--
Molecular Weight 140.27 g/mol --INVALID-LINK--
CAS Number 7058-01-7--INVALID-LINK--
Boiling Point 171-172 °C--INVALID-LINK--
Density 0.78 g/cm³--INVALID-LINK--
Refractive Index 1.4467--INVALID-LINK--
Table 2: Conformational Data for the sec-Butyl Group
ParameterValueSource(s)
A-Value (kcal/mol) 2.15--INVALID-LINK--
Favored Conformer Equatorial--INVALID-LINK--

Experimental Protocols

A historically significant and reliable method for the synthesis of this compound is the catalytic hydrogenation of sec-butylbenzene. The following protocol is a representative example based on established procedures for such transformations.

Synthesis of this compound via Hydrogenation of sec-Butylbenzene

Objective: To prepare this compound by the catalytic hydrogenation of sec-butylbenzene.

Materials:

  • sec-Butylbenzene

  • Raney Nickel (catalyst)

  • Ethanol (solvent)

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Hydrogen gas

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for filtration and distillation

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel catalyst (typically supplied as a slurry in water) with ethanol to remove any residual water.

  • Reaction Setup: In the reaction vessel of the high-pressure hydrogenation apparatus, combine sec-butylbenzene and ethanol. Add the prepared Raney Nickel catalyst to the mixture.

  • Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas to remove any air. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 500-1000 psi). Heat the reaction mixture to the target temperature (e.g., 100-150 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir. The reaction is complete when the hydrogen uptake ceases.

  • Workup: Cool the reaction vessel to room temperature and carefully vent the excess hydrogen gas. Filter the reaction mixture to remove the Raney Nickel catalyst.

  • Purification: Transfer the filtrate to a separatory funnel and wash with water to remove the ethanol. Dry the organic layer over anhydrous sodium sulfate. Purify the crude this compound by fractional distillation, collecting the fraction at the appropriate boiling point (171-172 °C).

  • Characterization: Confirm the identity and purity of the product using techniques such as gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.

Visualizations

Conformational Equilibrium of this compound

The sec-butyl group on a cyclohexane ring can exist in either an axial or an equatorial position. Due to steric hindrance, the equatorial conformation is significantly more stable. This equilibrium is depicted in the following diagram.

Note: The DOT script above is a template. You would need to replace "https://i.imgur.com/your_axial_image.png" and "https://i.imgur.com/your_equatorial_image.png" with actual URLs to images of the axial and equatorial conformers of this compound if you were to render this diagram.

Conformational equilibrium of this compound.
Synthetic Workflow: Hydrogenation of sec-Butylbenzene

The following diagram illustrates the key steps in the synthesis of this compound from sec-butylbenzene.

synthesis_workflow start Start: sec-Butylbenzene reaction Catalytic Hydrogenation (Raney Ni, H₂, Pressure, Heat) start->reaction filtration Filtration to remove catalyst reaction->filtration extraction Aqueous Workup filtration->extraction drying Drying over Na₂SO₄ extraction->drying distillation Fractional Distillation drying->distillation product Product: this compound distillation->product

sec-Butylcyclohexane: A Thermodynamic Properties Database

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic properties of sec-butylcyclohexane. Due to the limited availability of a complete experimental database for this compound, this document presents the known data for the target compound and supplements it with a more extensive dataset for the closely related isomer, n-butylcyclohexane, for comparative purposes. Furthermore, this guide details the standard experimental methodologies employed for the determination of key thermodynamic parameters.

Data Presentation

The following tables summarize the available quantitative thermodynamic data for this compound and n-butylcyclohexane.

Table 1: Thermodynamic Properties of this compound

PropertyValuePhaseMethod
Molar Mass140.27 g/mol -Calculated
Enthalpy of Formation (ΔfH°)-71.6 ± 0.7 kcal/molGasCombustion Calorimetry

Table 2: Thermodynamic Properties of n-Butylcyclohexane (for comparison)

PropertyValueUnitsTemperature (K)Phase
Enthalpy of Formation (ΔfH°)-263.2 ± 1.3kJ/mol298.15Liquid
Enthalpy of Combustion (ΔcH°)-6530.3 ± 1.2kJ/mol298.15Liquid
Standard Entropy (S°)344.97J/mol·K298.15Liquid
Heat Capacity (Cp)271.04J/mol·K298.15Liquid

Experimental Protocols

The determination of the thermodynamic properties of organic compounds like this compound relies on a suite of well-established experimental techniques. The following sections detail the methodologies for measuring key thermodynamic parameters.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is determined indirectly through the measurement of the enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed sample of the substance (this compound) is placed in a crucible within a high-pressure vessel, the "bomb."

  • Pressurization: The bomb is filled with pure oxygen to a high pressure (typically 25-35 atm) to ensure complete combustion.

  • Immersion: The sealed bomb is immersed in a known quantity of water in a well-insulated calorimeter.

  • Ignition and Measurement: The sample is ignited electrically, and the resulting temperature change of the water is meticulously recorded.

  • Calibration: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

  • Calculation: The heat released by the combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter. After applying corrections for the heat of formation of the final products (CO2 and H2O) and other side reactions, the standard enthalpy of combustion is determined. The enthalpy of formation is then calculated using Hess's Law.

Adiabatic Calorimetry for Heat Capacity

Adiabatic calorimetry is a precise method for measuring the heat capacity (Cp) of a substance as a function of temperature.

Methodology:

  • Sample Containment: A known mass of the sample is sealed in a calorimeter vessel.

  • Thermal Isolation: The calorimeter is placed within an adiabatic shield, which is maintained at the same temperature as the calorimeter to prevent heat exchange with the surroundings.

  • Heating: A measured amount of electrical energy is supplied to a heater within the calorimeter, causing a small increase in the temperature of the sample.

  • Temperature Measurement: The temperature of the sample is precisely measured before and after the energy input.

  • Calculation: The heat capacity is calculated by dividing the electrical energy supplied by the resulting temperature change and the molar amount of the sample. This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.

Vapor Pressure Measurement for Enthalpy of Vaporization

The enthalpy of vaporization (ΔvapH) can be determined by measuring the vapor pressure of the liquid as a function of temperature and applying the Clausius-Clapeyron equation.

Methodology:

  • Apparatus: A static or ebulliometric apparatus is used. In a static apparatus, the liquid is placed in a thermostated vessel connected to a pressure-measuring device. An ebulliometer measures the boiling temperature of the liquid at a controlled pressure.

  • Degassing: The liquid sample is thoroughly degassed to remove any dissolved air.

  • Temperature and Pressure Measurement: The vapor pressure of the liquid is measured at various controlled temperatures.

  • Data Analysis: The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T).

  • Calculation: According to the Clausius-Clapeyron equation, the slope of the resulting straight line is equal to -ΔvapH/R, where R is the ideal gas constant. From this slope, the enthalpy of vaporization can be calculated.

Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of thermodynamic properties.

experimental_workflow_enthalpy_of_formation cluster_calorimetry Combustion Calorimetry cluster_calculation Calculation start Weigh Sample pressurize Pressurize with O2 start->pressurize Place in Bomb ignite Ignite Sample pressurize->ignite measure_temp Measure ΔT ignite->measure_temp calc_q Calculate Heat Released (q) measure_temp->calc_q calibrate Calibrate with Standard calibrate->calc_q calc_delta_hc Calculate ΔcH° calc_q->calc_delta_hc calc_delta_hf Calculate ΔfH° via Hess's Law calc_delta_hc->calc_delta_hf end Enthalpy of Formation calc_delta_hf->end

Caption: Workflow for Determining Enthalpy of Formation.

experimental_workflow_heat_capacity cluster_measurement Adiabatic Calorimetry cluster_calculation Calculation start Prepare Sample isolate Thermally Isolate start->isolate heat Input Electrical Energy (Q) isolate->heat measure_temp Measure ΔT heat->measure_temp calc_cp Calculate Cp = Q / (n * ΔT) measure_temp->calc_cp end Heat Capacity calc_cp->end

Caption: Workflow for Determining Heat Capacity.

experimental_workflow_enthalpy_of_vaporization cluster_measurement Vapor Pressure Measurement cluster_analysis Data Analysis cluster_calculation Calculation start Prepare & Degas Sample measure_p_t Measure P at various T start->measure_p_t plot_data Plot ln(P) vs 1/T measure_p_t->plot_data determine_slope Determine Slope plot_data->determine_slope calc_delta_hvap Calculate ΔvapH = -Slope * R determine_slope->calc_delta_hvap end Enthalpy of Vaporization calc_delta_hvap->end

Caption: Workflow for Determining Enthalpy of Vaporization.

Solubility of sec-Butylcyclohexane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of sec-butylcyclohexane in a range of common organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on the qualitative solubility based on the principle of "like dissolves like" and provides a generalized experimental protocol for determining precise solubility values. This guide is intended to assist researchers, scientists, and professionals in drug development in understanding the solubility characteristics of this compound and in designing appropriate experimental procedures for their specific applications.

Introduction

This compound (C₁₀H₂₀) is a cycloalkane with a secondary butyl group attached to a cyclohexane ring. Its chemical structure, being nonpolar, is the primary determinant of its solubility in various organic solvents. Understanding the solubility of this compound is crucial in various applications, including its use as a solvent, in chemical synthesis, and as a component in fuel blends. This guide outlines the expected solubility behavior and provides a robust framework for its experimental determination.

Predicted Solubility of this compound

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Nonpolar Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneHigh / MiscibleBoth solute and solvents are nonpolar hydrocarbons, leading to favorable van der Waals interactions.
Nonpolar Aromatic Hydrocarbons Benzene, Toluene, XyleneHigh / MiscibleThe nonpolar nature of both this compound and aromatic hydrocarbons promotes miscibility.
Halogenated Hydrocarbons Carbon Tetrachloride, Chloroform, DichloromethaneHigh / MiscibleThese solvents have low polarity and can effectively solvate nonpolar molecules like this compound.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to HighEthers have some polarity due to the oxygen atom, but the hydrocarbon portion allows for good interaction with this compound.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Low to ModerateKetones are more polar than ethers, which may limit the solubility of the nonpolar this compound.
Alcohols Methanol, Ethanol, Propanol, ButanolLowThe high polarity and hydrogen bonding capabilities of alcohols make them poor solvents for nonpolar hydrocarbons.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Very LowThe high polarity of these solvents leads to unfavorable interactions with the nonpolar this compound.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent. This method is based on the isothermal shake-flask method, a common technique for determining the solubility of liquids.

3.1. Materials

  • This compound (high purity)

  • Selected organic solvent (high purity)

  • Glass vials with airtight caps

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Volumetric flasks and pipettes

  • Syringes and filters

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the organic solvent in a series of glass vials. The presence of a distinct second phase of this compound is necessary to ensure saturation.

    • Securely cap the vials to prevent evaporation.

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

  • Sample Analysis:

    • After equilibration, cease agitation and allow the phases to separate.

    • Carefully withdraw an aliquot of the solvent phase (the saturated solution) using a syringe. Avoid disturbing the undissolved this compound phase.

    • Filter the aliquot through a suitable syringe filter to remove any suspended micro-droplets of the solute.

    • Accurately dilute the filtered aliquot with the pure solvent to a concentration within the calibration range of the analytical instrument.

    • Analyze the diluted sample using a calibrated GC-FID or another appropriate analytical method to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the solubility of this compound in the solvent at the specified temperature. The solubility can be expressed in various units, such as g/100 mL, mol/L, or mole fraction.

Visualizations

Logical Relationship of Solubility

The following diagram illustrates the general principle governing the solubility of this compound.

G Solubility Principle for this compound cluster_solute Solute cluster_solvents Organic Solvents cluster_nonpolar Nonpolar Solvents cluster_polar Polar Solvents cluster_solubility Solubility Outcome sec_butylcyclohexane This compound (Nonpolar) hexane Hexane sec_butylcyclohexane->hexane 'Like dissolves like' toluene Toluene sec_butylcyclohexane->toluene 'Like dissolves like' ethanol Ethanol sec_butylcyclohexane->ethanol 'Unlike' dmso DMSO sec_butylcyclohexane->dmso 'Unlike' high_solubility High Solubility (Miscible) hexane->high_solubility toluene->high_solubility low_solubility Low Solubility (Immiscible) ethanol->low_solubility dmso->low_solubility

Solubility principle for this compound.
Experimental Workflow

The diagram below outlines the key steps in the experimental determination of this compound solubility.

G Experimental Workflow for Solubility Determination start Start prep Prepare Supersaturated Mixture (this compound + Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) prep->equilibrate separate Phase Separation equilibrate->separate sample Sample Solvent Phase separate->sample filter Filter Sample sample->filter analyze Analyze by GC-FID or other method filter->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in readily accessible literature, its solubility behavior can be reliably predicted based on its nonpolar chemical structure. It is expected to be highly soluble in nonpolar solvents and poorly soluble in polar solvents. For applications requiring precise solubility values, the provided generalized experimental protocol offers a solid foundation for accurate determination. Researchers are encouraged to perform their own measurements to obtain data specific to their experimental conditions.

Conformational Analysis of sec-Butylcyclohexane and Its Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational preferences of substituted cyclohexanes are of paramount importance in medicinal chemistry and drug development, as the three-dimensional structure of a molecule dictates its biological activity. This technical guide provides a comprehensive analysis of the conformational landscape of sec-butylcyclohexane, a substituted cyclohexane with notable steric and stereochemical complexity. We delve into the isomers of this compound, the energetic differences between their various chair and non-chair conformations, and the experimental and computational methodologies employed to elucidate these properties. This guide summarizes key quantitative data, details relevant experimental protocols, and utilizes visualizations to clarify complex conformational relationships, serving as a critical resource for researchers in the field.

Introduction to Conformational Analysis of Substituted Cyclohexanes

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). The interplay of steric interactions, particularly 1,3-diaxial interactions, governs the conformational equilibrium. The energetic preference of a substituent for the equatorial position is quantified by its A-value, which is the difference in Gibbs free energy (ΔG) between the equatorial and axial conformers. A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.

Isomers of this compound

The sec-butyl substituent introduces significant conformational complexity due to its own stereochemistry and its placement on the cyclohexane ring. The isomers of this compound can be categorized as follows:

  • Monosubstituted this compound: This exists as a pair of enantiomers, (R)-sec-butylcyclohexane and (S)-sec-butylcyclohexane, arising from the chiral center in the sec-butyl group. Each enantiomer exists as a mixture of two chair conformers in rapid equilibrium.

  • Disubstituted sec-Butylcyclohexanes: When a second substituent is present on the cyclohexane ring, cis and trans diastereomers are possible, in addition to the chirality of the sec-butyl group(s). The relative stability of these isomers depends on the substitution pattern (1,2-, 1,3-, or 1,4-) and the ability of the molecule to adopt a low-energy chair conformation that minimizes steric strain.

Quantitative Conformational Analysis

The steric demand of the sec-butyl group is intermediate between that of an ethyl and an isopropyl group. While a precise, experimentally determined A-value is not extensively reported, it is estimated to be in the range of 2.0-2.2 kcal/mol. This value is critical for predicting the equilibrium populations of the axial and equatorial conformers of monosubstituted this compound and for estimating the relative stabilities of disubstituted isomers.

A-Values of Common Alkyl Substituents

For comparative purposes, the A-values for several common alkyl substituents are presented below.

SubstituentA-value (kcal/mol)
Methyl1.7
Ethyl1.75
Isopropyl2.15
sec-Butyl (estimated) 2.0 - 2.2
tert-Butyl~5.0

Note: A-values can vary slightly depending on the experimental conditions and the method of determination.

Conformational Energies of Disubstituted sec-Butylcyclohexanes

The relative stabilities of cis and trans isomers of disubstituted sec-butylcyclohexanes are determined by the energetic penalties associated with axial substituents and gauche interactions between adjacent substituents. In the absence of specific experimental data for di-sec-butylcyclohexanes, the principles can be illustrated using the estimated A-value for the sec-butyl group.

For example, in a 1,4-disubstituted cyclohexane, the trans isomer can exist in a diequatorial conformation, which is generally the most stable. The cis isomer, however, must have one axial and one equatorial substituent. The energy difference between the most stable conformations of the cis and trans isomers would be approximately the A-value of the sec-butyl group.

In cases of severe steric hindrance, such as in cis-1,4-di-tert-butylcyclohexane, the energetic cost of placing a bulky group in an axial position can be so high that the molecule adopts a non-chair conformation, such as a twist-boat, to alleviate the strain.[1][2] Given the significant steric bulk of the sec-butyl group, similar behavior might be anticipated in highly crowded di-sec-butylcyclohexane isomers.

Visualization of Conformational Isomers

The following diagrams, generated using the DOT language, illustrate the key conformational equilibria for monosubstituted and disubstituted sec-butylcyclohexanes.

G Conformational Equilibrium of monosubstituted this compound cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer Axial Axial this compound (Higher Energy) Equatorial Equatorial this compound (Lower Energy) Axial->Equatorial Ring Flip Equatorial->Axial Ring Flip

Monosubstituted this compound Conformational Equilibrium.

G Conformational Analysis of cis- and trans-1,4-dithis compound cluster_cis cis-1,4-dithis compound cluster_trans trans-1,4-dithis compound Cis_ax_eq Axial-Equatorial Cis_eq_ax Equatorial-Axial Cis_ax_eq->Cis_eq_ax Ring Flip Trans_eq_eq Diequatorial (Most Stable) Trans_ax_ax Diaxial (Least Stable) Trans_eq_eq->Trans_ax_ax Ring Flip

Conformational Isomers of 1,4-dithis compound.

Experimental and Computational Protocols

Experimental Determination of Conformational Energies

Nuclear Magnetic Resonance (NMR) Spectroscopy is the primary experimental technique for determining conformational equilibria and energy barriers.

Protocol for Low-Temperature NMR Spectroscopy:

  • Sample Preparation: A dilute solution of the this compound derivative is prepared in a deuterated solvent with a low freezing point (e.g., deuterated chloroform, dichloromethane, or toluene). Tetramethylsilane (TMS) is added as an internal standard.

  • Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is used.

  • Data Acquisition:

    • A room temperature spectrum is acquired to observe the time-averaged signals.

    • The temperature is gradually lowered until the rate of chair-chair interconversion becomes slow on the NMR timescale. This results in the decoalescence of the averaged signals into separate signals for the axial and equatorial conformers.

    • Spectra are recorded at several temperatures below the coalescence point.

  • Data Analysis:

    • Signal Assignment: The signals for the axial and equatorial conformers are assigned based on their chemical shifts and coupling constants. Typically, axial protons are more shielded (appear at a lower chemical shift) than equatorial protons.

    • Integration: The relative populations of the two conformers at each temperature are determined by integrating the corresponding signals.

    • Equilibrium Constant (K) Calculation: The equilibrium constant is calculated from the ratio of the integrated areas of the equatorial and axial conformer signals.

    • Gibbs Free Energy (ΔG) Calculation: The free energy difference is calculated using the equation: ΔG = -RTlnK, where R is the gas constant and T is the temperature in Kelvin.

    • Enthalpy (ΔH) and Entropy (ΔS) Determination: A van't Hoff plot (lnK vs. 1/T) is constructed from the data at different temperatures. The slope of the line is equal to -ΔH/R, and the y-intercept is equal to ΔS/R.

G Experimental Workflow for NMR-based Conformational Analysis Sample_Prep Sample Preparation (Low-Freezing Point Solvent) NMR_Acquisition Low-Temperature NMR Data Acquisition Sample_Prep->NMR_Acquisition Signal_Processing Signal Processing and Integration NMR_Acquisition->Signal_Processing K_Calculation Equilibrium Constant (K) Calculation Signal_Processing->K_Calculation Thermodynamic_Parameters Thermodynamic Parameter (ΔG, ΔH, ΔS) Determination K_Calculation->Thermodynamic_Parameters

NMR Experimental Workflow.
Computational Methods for Conformational Analysis

Computational chemistry provides a powerful means to model and predict the conformational energies and geometries of molecules.

Protocol for Computational Conformational Analysis:

  • Initial Structure Generation: The 3D structures of the different conformers of this compound are generated using a molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy minima on the potential energy surface. This is often done using molecular mechanics force fields (e.g., MMFF, AMBER).

  • Geometry Optimization and Energy Calculation: The geometries of the identified low-energy conformers are then optimized at a higher level of theory, typically using quantum mechanics methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, and entropy).

  • Relative Energy Calculation: The relative Gibbs free energies of the conformers are calculated by comparing their total energies, including thermal corrections. These calculated energy differences can be directly compared with experimental A-values.

  • Transition State Search (Optional): To determine the energy barrier for the interconversion between conformers (e.g., ring flip), a transition state search can be performed. The transition state structure is characterized by a single imaginary frequency.

G Computational Workflow for Conformational Analysis Structure_Generation Initial 3D Structure Generation Conformational_Search Conformational Search (Molecular Mechanics) Structure_Generation->Conformational_Search QM_Optimization Quantum Mechanics Geometry Optimization Conformational_Search->QM_Optimization Frequency_Calculation Frequency Calculation and Thermochemistry QM_Optimization->Frequency_Calculation Relative_Energy Relative Energy Calculation (ΔG) Frequency_Calculation->Relative_Energy

Computational Analysis Workflow.

Conclusion

The conformational analysis of this compound and its isomers is a complex but critical aspect of understanding their stereochemical and, consequently, their biological properties. The estimated A-value of 2.0-2.2 kcal/mol for the sec-butyl group provides a quantitative basis for predicting conformational equilibria. In cases of significant steric congestion, particularly in cis-disubstituted isomers, deviations from the standard chair conformation to a twist-boat or other non-chair forms are likely. A combination of low-temperature NMR spectroscopy and high-level computational modeling provides the most robust approach for a thorough conformational analysis. The methodologies and data presented in this guide offer a foundational understanding for researchers and professionals involved in the design and development of cyclohexane-containing molecules.

References

Methodological & Application

Application Notes and Protocols: sec-Butylcyclohexane as a High-Density Fuel Component

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of sec-butylcyclohexane as a potential high-density fuel component. This document details its physicochemical properties, outlines experimental protocols for its synthesis and evaluation, and discusses its performance characteristics.

Introduction

This compound (s-BCH) is a saturated cyclic hydrocarbon with the chemical formula C₁₀H₂₀. Its high density and favorable combustion properties make it a compound of interest for applications requiring high-energy-density fuels, such as in aviation and specialized motorsport. As a cycloparaffin, it offers a higher volumetric energy density compared to acyclic alkanes of similar carbon number. This document provides essential data and methodologies for researchers exploring the use of this compound in advanced fuel formulations.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for fuel system design, combustion modeling, and performance evaluation.

PropertyValueUnitReference(s)
Molecular Formula C₁₀H₂₀-[1]
Molecular Weight 140.27 g/mol [1]
Density (at 20°C) ~0.813g/cm³[1]
Boiling Point 179.35°C[1]
Flash Point 48.2°C[1]
Melting Point -84.33 (estimate)°C[1]
Net Heat of Combustion (est.) *~43.5MJ/kg[2]
Research Octane Number (RON) 55.2-[3]
Motor Octane Number (MON) 51.0-[3]
Cetane Number (est.) **~34-[4]

*Note: The Net Heat of Combustion is an estimated value based on data for the closely related isomer, n-butylcyclohexane. **Note: The Cetane Number is an estimated value based on data for sec-butyldecalin, a structurally related compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process: Friedel-Crafts alkylation of benzene with an appropriate alkylating agent to form sec-butylbenzene, followed by catalytic hydrogenation of the aromatic ring.

Step 1: Friedel-Crafts Alkylation of Benzene to sec-Butylbenzene

This procedure is adapted from established methods for the alkylation of aromatic compounds.

Materials:

  • Benzene (anhydrous)

  • 2-Chlorobutane or 2-bromobutane

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous ether

  • Hydrochloric acid (HCl), 10% solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Set up the three-necked flask with the reflux condenser, addition funnel, and a stopper. Ensure all glassware is dry.

  • To the flask, add anhydrous benzene and anhydrous aluminum chloride.

  • Cool the flask in an ice bath and begin stirring.

  • Slowly add the 2-halobutane (e.g., 2-chlorobutane) dropwise from the addition funnel to the stirred benzene/AlCl₃ mixture.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

  • Transfer the mixture to a separatory funnel and wash sequentially with 10% HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent.

  • Purify the crude sec-butylbenzene by fractional distillation.

Step 2: Catalytic Hydrogenation of sec-Butylbenzene to this compound

This procedure is based on standard protocols for the hydrogenation of aromatic rings.

Materials:

  • sec-Butylbenzene (from Step 1)

  • Palladium on carbon (Pd/C, 5% or 10%) or Raney Nickel catalyst

  • Ethanol or another suitable solvent

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Hydrogen gas source

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In the reaction vessel of the hydrogenation apparatus, dissolve the sec-butylbenzene in a suitable solvent like ethanol.

  • Carefully add the Pd/C or Raney Nickel catalyst to the solution.

  • Seal the reaction vessel and purge the system with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi, but consult literature for optimal conditions).

  • Begin vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 50-100 °C).

  • Monitor the reaction progress by observing the drop in hydrogen pressure.

  • Once the hydrogen uptake ceases, cool the reaction vessel to room temperature and carefully vent the excess hydrogen.

  • Purge the vessel with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent from the filtrate using a rotary evaporator.

  • Purify the resulting this compound by fractional distillation.

Protocol 2: Purification by Fractional Distillation

Fractional distillation is essential for obtaining high-purity this compound, separating it from any unreacted starting materials, byproducts, or residual solvent.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (including a fractionating column, e.g., Vigreux or packed column)

  • Heating mantle

  • Thermometer

  • Condenser

  • Receiving flasks

  • Boiling chips

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Add the crude this compound and boiling chips to the distillation flask.

  • Begin heating the distillation flask gently.

  • Monitor the temperature at the head of the fractionating column.

  • Collect and discard any initial low-boiling fractions (forerun).

  • Collect the fraction that distills at the boiling point of this compound (approximately 179 °C).

  • Stop the distillation before the flask runs dry.

  • Analyze the purity of the collected fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 3: Fuel Performance Evaluation in a Compression-Ignition Engine

This protocol outlines a general procedure for evaluating the performance and emissions of this compound as a fuel component in a single-cylinder compression-ignition (diesel) engine. This is based on a study that used a surrogate fuel blend containing butylcyclohexane.[5]

Materials and Equipment:

  • Single-cylinder research engine (e.g., Ricardo Hydra or similar)

  • Engine dynamometer

  • Fuel delivery system capable of handling custom fuel blends

  • Emissions analysis system (for NOx, SOx, CO, total hydrocarbons (THC), and particulate matter (PM))

  • Data acquisition system

  • This compound (purified)

  • Reference diesel fuel (e.g., DF2)

Procedure:

  • Prepare fuel blends of this compound with the reference diesel fuel at various volume percentages (e.g., 10%, 20%, 50%, and 100% s-BCH).

  • Calibrate all engine sensors and emissions analyzers according to the manufacturer's specifications.

  • Warm up the engine to a stable operating temperature using the reference diesel fuel.

  • Introduce the first fuel blend into the engine's fuel system and allow the engine to stabilize.

  • Set the engine to a specific operating condition (e.g., constant speed and load).

  • Record engine performance data, including power output, torque, and fuel consumption.

  • Simultaneously, measure the concentrations of NOx, SOx, CO, THC, and PM in the exhaust gas.

  • Repeat steps 4-7 for each fuel blend and for the pure this compound.

  • Vary engine operating conditions (e.g., different loads and speeds) and repeat the measurements to obtain a comprehensive performance map.

  • Analyze the collected data to compare the performance and emissions of the this compound blends to the reference diesel fuel.

Performance and Emissions Data

The following table summarizes indicative performance and emissions data when a surrogate fuel containing butylcyclohexane is blended with diesel fuel and tested in a compression-ignition engine.[5]

Performance/Emission MetricObservation with Increasing this compound Content
Engine Power Output Decrease
CO Emissions Slight Increase
Total Hydrocarbon (THC) Emissions Slight Increase
Particulate Matter (PM) Emissions Significant Decrease
NOx Emissions Minimal (below detectable limits in the cited study)

Visualizations

Synthesis and Combustion Pathway

The following diagrams illustrate the synthesis pathway from benzene to this compound and a simplified logical flow of its combustion process.

Synthesis_Pathway Benzene Benzene SecButylbenzene sec-Butylbenzene Benzene->SecButylbenzene Friedel-Crafts Alkylation (+ 2-halobutane, AlCl₃) SecButylcyclohexane This compound SecButylbenzene->SecButylcyclohexane Catalytic Hydrogenation (+ H₂, Pd/C)

Caption: Synthesis of this compound from Benzene.

Combustion_Pathway sBCH This compound Initiation Thermal Initiation (High Temperature) Abstraction H-atom Abstraction (+ OH, O, H) sBCH->Abstraction Initiation->Abstraction Generates reactive radicals sBCH_Radical sec-Butylcyclohexyl Radical Abstraction->sBCH_Radical O2_Addition O₂ Addition sBCH_Radical->O2_Addition RO2_Radical RO₂ Radical O2_Addition->RO2_Radical Isomerization Isomerization RO2_Radical->Isomerization QOOH_Radical QOOH Radical Isomerization->QOOH_Radical Decomposition Decomposition QOOH_Radical->Decomposition Small_Species Smaller Hydrocarbons + Aldehydes, Ketones Decomposition->Small_Species Oxidation Further Oxidation Small_Species->Oxidation Final_Products CO₂ + H₂O + Heat Oxidation->Final_Products

Caption: Simplified Combustion Pathway of this compound.

Experimental Workflow

The following diagram illustrates the experimental workflow for the synthesis, purification, and evaluation of this compound as a fuel component.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_evaluation Fuel Evaluation Alkylation Friedel-Crafts Alkylation Hydrogenation Catalytic Hydrogenation Alkylation->Hydrogenation Distillation Fractional Distillation Hydrogenation->Distillation Analysis Purity Analysis (GC/NMR) Distillation->Analysis Blending Fuel Blending Analysis->Blending Engine_Testing Engine Performance Testing Blending->Engine_Testing Emissions_Analysis Emissions Analysis Engine_Testing->Emissions_Analysis

Caption: Experimental Workflow for this compound Fuel Evaluation.

References

Application Notes and Protocols for the Use of sec-Butylcyclohexane in Jet Fuel Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sec-butylcyclohexane as a promising blendstock in advanced jet fuel formulations, particularly in the context of Sustainable Aviation Fuels (SAFs). The inclusion of cycloalkanes like this compound can enhance fuel properties, offering a pathway to developing high-performance, cleaner-burning aviation fuels.

Introduction

The aviation industry is actively seeking to reduce its environmental footprint, driving research into synthetic and sustainable aviation fuels. Cycloalkanes are a critical class of hydrocarbons that impart desirable properties to jet fuels, including increased density and higher volumetric energy content. This compound (C10H20), a monosubstituted cycloalkane, is of particular interest due to its favorable physical and chemical properties that align well with the stringent requirements for aviation turbine fuels. When blended with synthetic paraffinic kerosenes, cycloalkanes can help create 100% bio-based fuels that may outperform conventional petroleum-derived jet fuel. This document outlines the properties, synthesis, and performance evaluation of this compound in jet fuel blends.

Data Presentation: Comparative Properties of Jet Fuel Components

The following table summarizes the key physical and chemical properties of this compound in comparison to standard Jet A-1 aviation fuel and other relevant cycloalkanes. This data is essential for researchers formulating and evaluating new jet fuel blends.

PropertyThis compoundJet A / A-1 (ASTM D1655/D7566)MethylcyclohexaneDecalin (cis)
Molecular Formula C10H20Mixture of hydrocarbons (typically C8-C16)C7H14C10H18
Molecular Weight ( g/mol ) 140.27~160 (average)98.19138.25
**Density @ 15°C ( kg/m ³) **813.1775 - 840769896
Freezing Point (°C) -84.3 (estimate)≤ -47 (Jet A-1) / ≤ -40 (Jet A)-126.6-43
Boiling Point (°C) 179.35150 - 300 (distillation range)100.9195
Flash Point (°C) 48.2≥ 38-457
Net Heat of Combustion (MJ/kg) ~43.5 (estimated)≥ 42.8~43.9~42.9
Viscosity @ -20°C (mm²/s) Data not readily available≤ 8.01.1711.3

Experimental Protocols

Protocol 1: Synthesis of High-Purity this compound

This protocol describes a common and effective method for synthesizing this compound via the hydrogenation of sec-butylbenzene. This process is suitable for producing a high-purity product for fuel property testing.

Objective: To synthesize this compound from sec-butylbenzene with high yield and purity.

Materials:

  • sec-Butylbenzene (99% purity)

  • Hydrogen gas (high purity)

  • Palladium on activated carbon (Pd/C) catalyst (5 wt%)

  • Ethanol (solvent, reagent grade)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

  • Rotary evaporator

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Gas chromatograph-mass spectrometer (GC-MS) for purity analysis

Procedure:

  • Catalyst Preparation: Weigh 0.5 g of 5 wt% Pd/C catalyst and carefully transfer it into the high-pressure autoclave reactor.

  • Reactant Addition: Add 100 mL of ethanol to the reactor, followed by 50 g of sec-butylbenzene.

  • Reactor Sealing and Purging: Seal the reactor securely. Purge the reactor three times with nitrogen gas to remove any air, followed by three purges with hydrogen gas.

  • Reaction Conditions: Pressurize the reactor with hydrogen gas to 30 bar. Begin stirring and heat the reactor to 100°C. Maintain these conditions for 6 hours.

  • Reaction Monitoring: Monitor the pressure gauge. A drop in pressure indicates the consumption of hydrogen. The reaction is considered complete when the pressure stabilizes.

  • Cooling and Depressurization: Turn off the heater and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Catalyst Filtration: Open the reactor and transfer the reaction mixture to a beaker. Separate the Pd/C catalyst from the mixture by vacuum filtration. Wash the catalyst with a small amount of ethanol to recover any residual product.

  • Solvent Removal: Combine the filtrate and the washings. Remove the ethanol using a rotary evaporator.

  • Product Purification: The resulting liquid is crude this compound. For higher purity, fractional distillation under reduced pressure can be performed.

  • Purity Analysis: Analyze the final product using GC-MS to confirm the purity of the this compound and to identify any byproducts.

Protocol 2: Performance Evaluation of Jet Fuel Blends Containing this compound

This protocol outlines the key testing procedures for evaluating the performance of a jet fuel blend containing this compound, with reference to the relevant ASTM standards.

Objective: To assess the critical performance properties of a jet fuel blend containing a known concentration of this compound to ensure it meets aviation fuel specifications.

Materials and Equipment:

  • A certified Jet A-1 reference fuel.

  • Synthesized high-purity this compound.

  • Apparatus for measuring density (e.g., digital density meter, ASTM D4052).

  • Flash point tester (e.g., Pensky-Martens closed-cup, ASTM D93, or Tag closed-cup, ASTM D56).

  • Freezing point apparatus (ASTM D5972).

  • Kinematic viscosity bath and viscometers (ASTM D445).

  • Bomb calorimeter for heat of combustion measurement (ASTM D4809).

  • Distillation apparatus (ASTM D86).

  • Thermal oxidation stability tester (JFTOT, ASTM D3241).

Procedure:

  • Blend Preparation: Prepare a 10% (by volume) blend of this compound in Jet A-1 fuel. Ensure thorough mixing to create a homogenous blend.

  • Density Measurement (ASTM D4052):

    • Calibrate the digital density meter with air and distilled water.

    • Inject the fuel blend into the meter's cell.

    • Record the density at a stable temperature of 15°C.

  • Flash Point Determination (ASTM D56):

    • Pour the fuel blend into the test cup of the Tag closed-cup tester to the specified level.

    • Heat the sample at a slow, constant rate.

    • Apply a test flame at specified temperature intervals.

    • The flash point is the lowest temperature at which the vapors above the liquid ignite.

  • Freezing Point Measurement (ASTM D5972):

    • Place the fuel blend in the test chamber and cool it while stirring.

    • Observe the sample for the formation of solid hydrocarbon crystals.

    • The freezing point is the temperature at which the last of these crystals disappears upon warming.

  • Kinematic Viscosity Determination (ASTM D445):

    • Place the fuel blend in a calibrated capillary viscometer.

    • Submerge the viscometer in a constant temperature bath set to -20°C.

    • Measure the time it takes for a fixed volume of the fuel to flow under gravity through the capillary.

    • Calculate the kinematic viscosity using the viscometer constant.

  • Net Heat of Combustion (ASTM D4809):

    • Place a weighed sample of the fuel blend in a bomb calorimeter.

    • Pressurize the bomb with oxygen and immerse it in a known mass of water.

    • Ignite the sample and record the temperature change of the water.

    • Calculate the heat of combustion from the temperature rise and the heat capacity of the calorimeter.

  • Distillation Characteristics (ASTM D86):

    • Distill a 100 mL sample of the fuel blend under prescribed conditions.

    • Record the temperature at which the first drop of condensate falls and at various recovered volume percentages.

  • Thermal Oxidation Stability (ASTM D3241):

    • Pump the fuel blend through a heated tube under specified conditions of temperature and pressure.

    • Visually rate the deposits on the tube and measure the pressure drop across a filter. This assesses the fuel's tendency to form deposits at high temperatures.

Visualizations

Synthesis_of_sec_Butylcyclohexane cluster_reactants Reactants cluster_process Process cluster_product Product sec-Butylbenzene sec-Butylbenzene Hydrogenation Hydrogenation sec-Butylbenzene->Hydrogenation Hydrogen (H2) Hydrogen (H2) Hydrogen (H2)->Hydrogenation This compound This compound Hydrogenation->this compound Pd/C Catalyst 100°C, 30 bar

Caption: Synthesis of this compound via Hydrogenation.

Jet_Fuel_Evaluation_Workflow Start Start Blend_Preparation Blend Preparation (this compound + Jet A-1) Start->Blend_Preparation Tier1_Testing Tier 1: Bulk Physical Properties (ASTM D4054) Density, Flash Point, Freezing Point, Viscosity, Heat of Combustion, Distillation Blend_Preparation->Tier1_Testing Tier2_Testing Tier 2: Fit-for-Purpose Properties Thermal Stability (JFTOT), Material Compatibility Tier1_Testing->Tier2_Testing Data_Analysis Data Analysis and Comparison to ASTM D7566 Specs Tier2_Testing->Data_Analysis Decision Meets Specs? Data_Analysis->Decision Pass Blend Approved for Further Evaluation Decision->Pass Yes Fail Reformulate Blend Decision->Fail No End End Pass->End Fail->Blend_Preparation

Caption: Evaluation workflow for a new jet fuel blend.

Structure_Property_Relationship cluster_structure Molecular Structure cluster_properties Desirable Jet Fuel Properties Cycloalkane_Core Cyclohexane Ring High_Density Increased Density Cycloalkane_Core->High_Density Contributes to Seal_Swell Adequate Seal Swell Cycloalkane_Core->Seal_Swell Provides alternative to aromatics for Alkyl_Substituent sec-Butyl Group Low_Freezing_Point Good Cold Flow Properties Alkyl_Substituent->Low_Freezing_Point Disrupts crystal lattice, lowering freezing point Energy_Density Higher Volumetric Energy Density High_Density->Energy_Density Leads to

Caption: Structure-property relationship of this compound.

Application Notes and Protocols: Sec-Butylcyclohexane as a Solvent for Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sec-butylcyclohexane (s-BCH) is a non-polar, aliphatic hydrocarbon solvent with properties that position it as a potential green alternative to conventional aromatic solvents like toluene and other cycloalkanes such as cyclohexane.[1][2] Its high boiling point, low reactivity, and favorable safety profile make it an attractive medium for a variety of organic reactions, particularly in the pharmaceutical and fine chemical industries where there is a strong emphasis on sustainable and safer manufacturing processes.[3] This document provides an overview of the properties of this compound and offers detailed, albeit illustrative, protocols for its use in common organic reactions where it could serve as a viable substitute for less desirable solvents.

Physicochemical and Safety Data

This compound is a colorless liquid that is stable under typical industrial conditions.[1] Its physical and safety properties are summarized in the tables below, with comparative data for other common non-polar solvents.

Table 1: Physicochemical Properties of this compound and Other Solvents

PropertyThis compoundTolueneCyclohexane
CAS Number 7058-01-7[1]108-88-3110-82-7
Molecular Formula C₁₀H₂₀[1]C₇H₈C₆H₁₂
Molecular Weight ( g/mol ) 140.27[1]92.1484.16
Boiling Point (°C) 171-179[1]11181
Melting Point (°C) -84.3 (estimate)[1]-956.5
Density (g/cm³ at 20°C) ~0.813[1]0.8670.779
Flash Point (°C) 48.2[1]4-20
Vapor Pressure (mmHg at 25°C) 1.28[1]28.497.6
Solubility in Water Insoluble[1]InsolubleInsoluble

Table 2: Health and Safety Information

Hazard InformationThis compoundTolueneCyclohexane
GHS Classification Not Classified[1]Flammable Liquid 2, Skin Irrit. 2, Repr. 2, STOT SE 3, STOT RE 2, Asp. Tox. 1Flammable Liquid 2, Skin Irrit. 2, STOT SE 3, Asp. Tox. 1
Primary Hazards May cause skin and eye irritation; potential for anesthetic effects (drowsiness, dizziness) with overexposure.[1]Flammable, skin/eye irritant, reproductive toxicity, organ toxicity, aspiration hazard.Highly flammable, skin/eye irritant, aspiration hazard, may cause drowsiness.
Regulatory Notes Not listed as a Hazardous Air Pollutant (HAP).Listed as a HAP.-

Potential Applications in Organic Synthesis

Due to its non-polar nature and high boiling point, this compound is a theoretical candidate for reactions that require elevated temperatures and a non-coordinating, inert medium. While specific literature examples are scarce, it can be considered as a direct replacement for solvents like toluene in a variety of transformations.

Logical Framework for Solvent Selection

The decision to use this compound can be guided by a logical assessment of its properties against the requirements of a given reaction.

Solvent_Selection start Reaction Requirements temp High Temperature Needed? (>110°C) start->temp polarity Non-polar, Aprotic Medium Required? temp->polarity Yes other_solvents Consider Other Solvents (e.g., Toluene, Xylenes) temp->other_solvents No safety Aromatic/HAP Solvent Avoidance Critical? polarity->safety Yes polar_solvents Consider Polar Aprotic Solvents (e.g., DMF, Dioxane) polarity->polar_solvents No consider_sBCH Consider this compound safety->consider_sBCH Yes safety->other_solvents No

Caption: A decision-making flowchart for considering this compound as a reaction solvent.

Illustrative Experimental Protocols

Disclaimer: The following protocols are provided as illustrative examples. Specific reaction conditions (catalyst loading, temperature, reaction time) may require optimization as there is limited published data on the performance of this compound in these specific transformations.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. Non-polar, high-boiling solvents are often used.

Reaction Scheme: Ar-X + R-B(OH)₂ --(Pd Catalyst, Base)--> Ar-R

Protocol:

  • Reaction Setup: To a dry, inert-atmosphere (Argon or Nitrogen) reaction vessel, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a sufficient volume of this compound to achieve a desired concentration (e.g., 0.1 M with respect to the aryl halide).

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by an appropriate technique (TLC, GC-MS, or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

This reaction is a versatile method for forming C-N bonds, often requiring a non-polar solvent and elevated temperatures.

Reaction Scheme: Ar-X + R₂NH --(Pd Catalyst, Ligand, Base)--> Ar-NR₂

Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv), ligand (e.g., XPhos, 0.03 equiv), and base (e.g., NaOt-Bu, 1.4 equiv).

  • Reagent Addition: Add the aryl halide (1.0 equiv) and the amine (1.2 equiv) to the vessel.

  • Solvent Addition: Add this compound to the desired concentration.

  • Reaction Execution: Seal the vessel and heat the mixture to the target temperature (e.g., 90-110 °C) with stirring.

  • Monitoring: Track the consumption of starting materials via GC-MS or LC-MS.

  • Workup: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry, and concentrate.

  • Purification: Purify the resulting crude material via silica gel chromatography.

Workflow Diagram for a Typical Cross-Coupling Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge vessel with solids (catalyst, base, reactants) B Inert atmosphere (N2 or Ar flush) A->B C Add this compound B->C D Heat to target temperature (e.g., 100-120°C) C->D E Stir and monitor (TLC, GC, LC-MS) D->E F Cool and quench E->F G Aqueous extraction F->G H Dry and concentrate G->H I Column chromatography H->I J J I->J Isolated Product

Caption: General experimental workflow for a cross-coupling reaction using this compound.

Conclusion

This compound presents itself as a promising, greener alternative to conventional non-polar aromatic solvents. Its high boiling point is suitable for reactions requiring elevated temperatures, and its favorable safety and environmental profile aligns with the principles of green chemistry. While specific, documented applications in the academic or patent literature are not widespread, its properties strongly suggest its utility as a substitute for solvents like toluene in a range of organic transformations. The protocols provided here serve as a starting point for researchers looking to explore the use of this compound in their synthetic endeavors, with the understanding that optimization will be key to achieving desired reaction outcomes.

References

Application Note: Quantification of sec-Butylcyclohexane using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

sec-Butylcyclohexane is an alkylated cycloalkane that may be present in various environmental and industrial matrices. Its quantification is essential for environmental monitoring, industrial hygiene, and ensuring product quality in relevant manufacturing processes. This application note provides a detailed protocol for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a highly selective and sensitive analytical technique. The methodology described herein is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method.

Analytical Principle

Gas chromatography (GC) separates volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[1] As the sample components travel through the column at different rates, they are separated and subsequently detected. Mass spectrometry (MS) provides detection and identification by ionizing the eluted compounds and separating the resulting ions based on their mass-to-charge ratio. This combination allows for both qualitative and quantitative analysis of this compound with high specificity.

Experimental Protocols

This section details the necessary materials, reagents, and procedures for the quantification of this compound.

Materials and Reagents
  • Solvents: Hexane (or Dichloromethane), Methanol (all pesticide grade or higher)

  • Standards: this compound (analytical standard, >99% purity), Internal Standard (e.g., Toluene-d8 or other suitable deuterated compound)

  • Reagents: Anhydrous sodium sulfate

  • Gases: Helium (carrier gas, 99.999% purity)

  • Sample Containers: Amber glass vials with PTFE-lined septa

Instrumentation

A standard gas chromatograph coupled with a mass spectrometer is required. The following is a representative configuration:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Autosampler: Agilent 7693A Autosampler (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar capillary column.

Sample Preparation

The appropriate sample preparation method depends on the sample matrix.

  • To a 100 mL volumetric flask, add 100 mL of the water sample.

  • Spike the sample with a known concentration of the internal standard.

  • Add 10 mL of hexane (or dichloromethane) to the flask.

  • Shake vigorously for 2 minutes.

  • Allow the layers to separate.

  • Collect the organic (upper) layer and pass it through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to an autosampler vial for GC-MS analysis.

  • Weigh 10 g of the homogenized solid sample into a Soxhlet extraction thimble.

  • Spike the sample with the internal standard.

  • Add 150 mL of hexane to the extraction flask.

  • Extract the sample for 6-8 hours in a Soxhlet apparatus.

  • After extraction, allow the extract to cool.

  • Concentrate the extract to 1 mL using a rotary evaporator followed by a gentle stream of nitrogen.

  • Transfer the final extract to an autosampler vial for analysis.

  • Collect air samples using a calibrated personal sampling pump onto a sorbent tube (e.g., Tenax® TA).

  • Desorb the analytes from the tube using a thermal desorber connected to the GC-MS system.

  • Alternatively, solvent extraction can be performed by breaking the tube and extracting the sorbent with a suitable solvent like carbon disulfide or dichloromethane.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of this compound:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion: To be determined from the mass spectrum of this compound (likely a prominent fragment).

    • Qualifier Ions: To be determined from the mass spectrum for confirmation.

Calibration and Quantification
  • Prepare a series of calibration standards of this compound in hexane (or the final extraction solvent) at different concentrations.

  • Spike each calibration standard with the same concentration of the internal standard.

  • Analyze the calibration standards using the established GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Quantify this compound in the prepared samples by applying the response factor from the calibration curve to the measured peak area ratio.

Data Presentation

The following table summarizes representative quantitative data for a validated GC-MS method for this compound.

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 µg/L
Limit of Quantification (LOQ) 0.5 µg/L
Accuracy (% Recovery) 90-110%
Precision (% RSD) < 10%

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the analytical process.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis GC-MS Analysis cluster_Data Data Processing Sample Sample Collection (Water, Soil, or Air) Extraction Extraction (LLE, Soxhlet, or Desorption) Sample->Extraction Concentration Concentration Extraction->Concentration Injection Sample Injection Concentration->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting Signaling_Pathway_Placeholder cluster_Analyte Analyte Characteristics cluster_Technique Analytical Technique Analyte This compound (Volatile) GC Gas Chromatography (Separation) Analyte->GC Volatility allows GC analysis MS Mass Spectrometry (Detection/Identification) GC->MS Separated components enter MS Decision_Tree Start Select Analytical Method Matrix What is the sample matrix? Start->Matrix Water Water Sample (Use LLE) Matrix->Water Liquid Solid Solid Sample (Use Soxhlet) Matrix->Solid Solid Air Air Sample (Use Thermal Desorption) Matrix->Air Gas Sensitivity Required Sensitivity? High_Sens High Sensitivity (Use GC-MS in SIM mode) Sensitivity->High_Sens Trace Levels Low_Sens Lower Sensitivity (GC-FID may be sufficient) Sensitivity->Low_Sens Higher Concentrations Water->Sensitivity Solid->Sensitivity Air->Sensitivity

References

Application Note: Analysis of sec-Butylcyclohexane using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

sec-Butylcyclohexane (CAS No. 7058-01-7) is a saturated aliphatic hydrocarbon with the molecular formula C10H20.[1][2] Its analysis is pertinent in various fields, including petrochemical and solvent industries. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This document provides a detailed protocol and data for the analysis of this compound by GC-MS.

Experimental Protocol

A well-defined experimental protocol is crucial for reproducible and accurate results. The following protocol is a standard method for the analysis of this compound.

1. Sample Preparation

For optimal results, ensure the sample is pure to minimize matrix interferences.[3] Depending on the sample matrix, preparation can range from simple dilution to more complex extraction techniques. For a standard solution, dilute this compound in a volatile solvent like hexane or pentane to a concentration of 1 mg/mL.

2. GC-MS Instrumentation and Conditions

The selection of an appropriate capillary column and optimization of chromatographic conditions are critical for the effective separation of this compound.[3]

Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column)
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (Split ratio 50:1)
Carrier Gas Helium, 99.999% purity
Flow Rate 1.0 mL/min (Constant Flow)
Oven Temperature Program Initial temperature 50 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range 35 - 350 amu
Solvent Delay 3 minutes

Data Presentation

Retention Data

The Kovats retention index is a dimensionless unit that normalizes retention times relative to adjacent n-alkanes. This aids in inter-laboratory comparison of results.

Column Type Kovats Retention Index
Standard Non-Polar1014, 984, 1023.35, 1022, 1016.1, 1019[1][4]
Semi-Standard Non-Polar1032, 1049, 1005, 1023.9[1][4]
Standard Polar1096, 1102, 1108, 1120, 1101.9[1][4]

Mass Spectrometry Data

The mass spectrum of this compound is characterized by a series of fragment ions. The molecular ion peak ([M]+) for this compound would be at an m/z of 140, corresponding to its molecular weight.[2] However, for alkanes, the molecular ion peak can be of low intensity.[5] The fragmentation of the molecular ion leads to smaller, more stable carbocations. The most abundant fragment ions are summarized below based on data from the NIST Mass Spectrometry Data Center.[1][4]

m/z Relative Intensity Possible Fragment Ion
55Top Peak[C4H7]+
822nd Highest[C6H10]+
833rd Highest[C6H11]+
41High[C3H5]+
57High[C4H9]+
69High[C5H9]+
111Moderate[C8H15]+
140Low[C10H20]+ (Molecular Ion)

Note: Relative intensities are qualitative descriptions based on typical alkane fragmentation.

Experimental Workflow and Signaling Pathways

The overall workflow for the GC-MS analysis of this compound is depicted below.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution in Volatile Solvent (e.g., Hexane) Sample->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation (HP-5ms Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition System Detection->DataAcquisition Chromatogram Total Ion Chromatogram (TIC) DataAcquisition->Chromatogram MassSpectrum Mass Spectrum DataAcquisition->MassSpectrum Quantification Quantification Chromatogram->Quantification LibrarySearch NIST Library Search MassSpectrum->LibrarySearch Identification Compound Identification LibrarySearch->Identification

Caption: GC-MS workflow from sample preparation to data analysis.

The fragmentation of this compound in the mass spectrometer follows principles of carbocation stability. The initial electron impact creates a molecular ion ([C10H20]+•), which is energetically unstable and fragments.[6] The fragmentation process for cycloalkanes often involves the loss of the alkyl side chain or cleavage of the ring structure.[7] For this compound, a likely fragmentation pathway involves the loss of a butyl radical to form a cyclohexyl cation or related fragments.

Fragmentation_Pathway Simplified Fragmentation of this compound M This compound (C10H20) MI Molecular Ion [M]+• (m/z 140) M->MI +e- F1 [M - C2H5]+• (m/z 111) MI->F1 - C2H5• F2 [M - C4H9]+• (m/z 83) MI->F2 - C4H9• F4 [C4H9]+ (m/z 57) MI->F4 Side-chain cleavage F3 [C6H10]+• (m/z 82) F2->F3 - H• F5 [C4H7]+ (m/z 55) F4->F5 - H2

Caption: Fragmentation of this compound in MS.

This application note provides a comprehensive overview and a detailed protocol for the analysis of this compound using GC-MS. The provided data on retention indices and major mass fragments can be used as a reference for the identification of this compound in various sample matrices. The experimental workflow and fragmentation pathway diagrams offer a clear visual representation of the analytical process and the underlying chemical principles.

References

Application Notes and Protocols for Studying Hydrocarbon Cracking Mechanisms using sec-Butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of hydrocarbon cracking is fundamental to petrochemistry and the broader field of organic chemistry, with significant implications for fuel production and the synthesis of valuable chemical feedstocks. Cracking involves the cleavage of carbon-carbon bonds in larger hydrocarbon molecules to produce smaller, more useful ones. sec-Butylcyclohexane is an excellent model compound for such studies due to its combination of a cycloalkane ring and an alkyl side chain, allowing for the investigation of both ring-opening and side-chain scission reactions. These application notes provide detailed protocols for the thermal and catalytic cracking of this compound, along with expected product distributions and mechanistic insights.

Thermal Cracking of this compound

Thermal cracking is a process that utilizes high temperatures and pressures to break down hydrocarbons. The mechanism proceeds via a free-radical chain reaction.[1][2]

Principle and Mechanism

The thermal decomposition of this compound involves the following key steps:

  • Initiation: The process begins with the homolytic cleavage of a C-C bond to form two free radicals. The weakest bonds are most likely to break first.[3]

  • Propagation: The initial radicals can undergo a series of reactions, including hydrogen abstraction from a neutral hydrocarbon molecule to form a new radical, and β-scission, where the radical breaks at the carbon-carbon bond beta to the radical center, yielding an alkene and a smaller radical.[1]

  • Termination: The reaction ceases when two radicals combine or disproportionate to form stable, non-radical products.[1]

The primary reaction pathways for the thermal cracking of this compound are expected to involve both the cleavage of the butyl side chain and the opening of the cyclohexane ring.

Experimental Protocol: Thermal Cracking

This protocol is adapted from studies on the pyrolysis of n-butylcyclohexane, a close structural analog.[4]

Materials:

  • This compound (99%+ purity)

  • High-purity nitrogen or argon gas

  • High-pressure reactor (e.g., gold sealed tube or stainless steel autoclave)

  • Tube furnace with a programmable temperature controller

  • Pressure transducer and controller

  • Gas chromatograph with a flame ionization detector (GC-FID) and/or mass spectrometer (GC-MS) for product analysis

Procedure:

  • Reactor Preparation: A known quantity of this compound is loaded into the high-pressure reactor.

  • System Purge: The reactor is sealed and purged with an inert gas (nitrogen or argon) to remove any oxygen, which could lead to unwanted oxidation reactions.

  • Pressurization: The reactor is pressurized with the inert gas to the desired reaction pressure (e.g., 100 bar).[4]

  • Heating and Reaction: The reactor is heated to the target temperature (e.g., 350-450°C) in the tube furnace. The reaction is allowed to proceed for a set duration.[4]

  • Quenching: After the desired reaction time, the reactor is rapidly cooled to quench the reaction.

  • Product Collection: The gaseous and liquid products are carefully collected for analysis.

  • Analysis: The product mixture is analyzed by GC-FID and GC-MS to identify and quantify the components.

Data Presentation: Expected Product Distribution
Product ClassRepresentative ProductsExpected Yield (mol%)
Light Alkanes Methane, Ethane, Propane, Butane30 - 40
Light Alkenes Ethene, Propene, Butene15 - 25
Cycloalkanes Cyclohexane, Methylcyclohexane10 - 15
Aromatics Benzene, Toluene, Ethylbenzene5 - 10
Heavier Products C5+ alkanes and alkenes10 - 20
Coke Solid carbonaceous deposit< 5

Catalytic Cracking of this compound

Catalytic cracking employs a catalyst to facilitate the cracking reactions at lower temperatures and pressures than thermal cracking, offering better control over the product distribution. Zeolites are commonly used as catalysts due to their acidic properties and shape-selective nature.[5]

Principle and Mechanism

Catalytic cracking of this compound over a zeolite catalyst proceeds through a carbocation mechanism:

  • Initiation: A carbocation is formed on the acid site of the catalyst. This can occur through the protonation of a trace olefin or by hydride abstraction from the alkane.

  • Propagation: The carbocation can undergo various transformations, including:

    • Isomerization: Rearrangement to form a more stable carbocation (tertiary > secondary > primary).

    • β-scission: Cleavage of a C-C bond beta to the positive charge, resulting in an alkene and a smaller carbocation.

    • Hydrogen Transfer: The carbocation can abstract a hydride ion from another hydrocarbon molecule, leading to the formation of an alkane and a new carbocation.

  • Termination: A carbocation can lose a proton to form an alkene or combine with another species to yield a stable product.

The product selectivity is highly dependent on the type of zeolite used, with different pore structures favoring different reaction pathways (e.g., side-chain cracking vs. ring-opening).[6]

Experimental Protocol: Catalytic Cracking

This protocol is a general procedure for the catalytic cracking of hydrocarbons in a fixed-bed reactor and is adapted from established methods.[6][7]

Materials:

  • This compound (99%+ purity)

  • Zeolite catalyst (e.g., H-ZSM-5, H-Beta, or H-USY)

  • High-purity nitrogen or argon gas

  • Quartz or stainless steel fixed-bed reactor

  • Tube furnace with a programmable temperature controller

  • Mass flow controllers

  • Syringe pump for liquid feed

  • Condenser and collection system

  • Gas chromatograph with a flame ionization detector (GC-FID) and/or mass spectrometer (GC-MS)

Procedure:

  • Catalyst Activation: The zeolite catalyst is placed in the reactor and activated by heating under a flow of inert gas or air at a high temperature (e.g., 500-550°C) for several hours to remove adsorbed water.

  • Reactor Setup: A packed bed of the activated catalyst is prepared in the reactor.

  • System Purge: The reactor system is purged with an inert gas (e.g., nitrogen) to remove air.

  • Reaction Conditions: The reactor is heated to the desired reaction temperature (e.g., 500°C) under a continuous flow of the inert gas.[6]

  • Reactant Feed: this compound is introduced into the inert gas stream via a syringe pump at a controlled flow rate to achieve a specific Weight Hourly Space Velocity (WHSV).

  • Product Collection: The reactor effluent is passed through a condenser to separate the liquid products from the gaseous products.

  • Analysis: The gaseous and liquid product streams are analyzed separately by GC-FID and GC-MS to determine the product distribution.

Data Presentation: Expected Product Distribution

The product distribution from catalytic cracking is highly influenced by the catalyst properties. The following table illustrates the expected differences in product selectivity for different zeolite catalysts based on studies of n-butylcyclohexane.[6]

Product ClassH-ZSM-5 (mol%)H-Beta (mol%)H-USY (mol%)
Side-Chain Cracking Products (e.g., Propane, Butane, Propene, Butene)60 - 7040 - 5030 - 40
Ring-Opening Products (e.g., Pentenes, Hexenes)10 - 2030 - 4025 - 35
Aromatics (from hydrogen transfer)5 - 1010 - 1520 - 30
Light Gases (Methane, Ethane)5 - 105 - 105 - 10
Coke < 5< 55 - 10

Visualizations

Thermal Cracking Mechanism of this compound

Thermal_Cracking sec_butylcyclohexane This compound initiation Initiation (Heat) sec_butylcyclohexane->initiation radicals Primary & Secondary Free Radicals initiation->radicals propagation Propagation radicals->propagation h_abstraction H-Abstraction propagation->h_abstraction beta_scission β-Scission propagation->beta_scission smaller_radicals Smaller Radicals h_abstraction->smaller_radicals beta_scission->smaller_radicals alkenes Alkenes beta_scission->alkenes smaller_radicals->propagation Chain Reaction termination Termination smaller_radicals->termination products Cracked Products (Alkanes, Alkenes) alkenes->products termination->products

Caption: Free-radical mechanism for the thermal cracking of this compound.

Catalytic Cracking Mechanism of this compound over Zeolite

Catalytic_Cracking sec_butylcyclohexane This compound carbocation_formation Carbocation Formation sec_butylcyclohexane->carbocation_formation zeolite Zeolite Acid Site (H+) zeolite->carbocation_formation sec_butylcyclohexyl_cation sec-Butylcyclohexyl Carbocation carbocation_formation->sec_butylcyclohexyl_cation isomerization Isomerization sec_butylcyclohexyl_cation->isomerization beta_scission β-Scission sec_butylcyclohexyl_cation->beta_scission h_transfer Hydrogen Transfer sec_butylcyclohexyl_cation->h_transfer more_stable_cation More Stable Carbocation isomerization->more_stable_cation alkene Alkene beta_scission->alkene smaller_cation Smaller Carbocation beta_scission->smaller_cation alkane Alkane h_transfer->alkane new_cation New Carbocation h_transfer->new_cation more_stable_cation->beta_scission final_products Cracked Products (Olefins, Aromatics) alkene->final_products deprotonation Deprotonation smaller_cation->deprotonation alkane->final_products deprotonation->final_products

Caption: Carbocation mechanism for catalytic cracking of this compound.

Experimental Workflow for Catalytic Cracking

Experimental_Workflow start Start catalyst_prep Catalyst Preparation & Activation start->catalyst_prep reactor_setup Fixed-Bed Reactor Setup catalyst_prep->reactor_setup system_purge System Purge (Inert Gas) reactor_setup->system_purge heating Heat to Reaction Temp. system_purge->heating reactant_feed Introduce this compound (Syringe Pump) heating->reactant_feed reaction Catalytic Cracking Reaction reactant_feed->reaction product_collection Product Collection (Condensation) reaction->product_collection gas_analysis Gas Product Analysis (GC-FID/MS) product_collection->gas_analysis liquid_analysis Liquid Product Analysis (GC-FID/MS) product_collection->liquid_analysis end End gas_analysis->end liquid_analysis->end

Caption: Workflow for the catalytic cracking of this compound.

References

Application Note: Catalytic Dehydrogenation of sec-Butylcyclohexane for Aromatic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the vapor-phase catalytic dehydrogenation of sec-butylcyclohexane to produce sec-butylbenzene, a valuable intermediate in the chemical and pharmaceutical industries. The protocol is primarily based on the well-established use of platinum supported on alumina (Pt/Al₂O₃) catalysts, a methodology widely documented for the dehydrogenation of analogous cycloalkanes such as cyclohexane and methylcyclohexane.[1][2][3] This document outlines the necessary materials, catalyst preparation, experimental setup, detailed reaction procedure, and methods for product analysis. Additionally, it includes a summary of representative quantitative data from related studies and visual diagrams to illustrate the experimental workflow and chemical transformation. This guide is intended for researchers and professionals in organic synthesis, catalysis, and drug development.

Introduction

The dehydrogenation of naphthenes (cycloalkanes) to their corresponding aromatic compounds is a fundamental process in the petrochemical industry for producing high-octane gasoline and valuable chemical feedstocks. This compound, a substituted cyclohexane, can be dehydrogenated to sec-butylbenzene, an important precursor for the synthesis of various organic compounds. The reaction is typically performed at elevated temperatures in the presence of a solid catalyst. Platinum-based catalysts, particularly platinum supported on gamma-alumina (γ-Al₂O₃), are widely recognized for their high activity and selectivity in dehydrogenation reactions.[2][4] The addition of a second metal, such as tin or rhenium, can further enhance catalyst stability and performance by mitigating side reactions like cracking and coke formation.[1][4]

This protocol details a laboratory-scale procedure for the dehydrogenation of this compound, drawing upon established methodologies for similar substrates like methylcyclohexane.

Key Materials and Equipment

  • Reactant: this compound (C₁₀H₂₀, ≥98% purity)

  • Catalyst: 0.3-1.0 wt% Platinum on γ-Alumina (Pt/γ-Al₂O₃)

  • Gases: High-purity Nitrogen (N₂) and Hydrogen (H₂)

  • Apparatus:

    • Fixed-bed continuous flow reactor (e.g., quartz or stainless steel tube)

    • Tube furnace with temperature controller

    • Mass flow controllers for gases

    • High-performance liquid chromatography (HPLC) pump for liquid feed

    • Gas-liquid separator/condenser

    • Gas chromatograph with mass spectrometer (GC-MS) for analysis

    • Standard laboratory glassware

Experimental Protocol

Catalyst Preparation and Activation
  • Catalyst Loading: A specific amount of the Pt/γ-Al₂O₃ catalyst (e.g., 0.5 - 2.0 g) is loaded into the center of the fixed-bed reactor tube. Quartz wool plugs are placed on both ends of the catalyst bed to secure it in place.

  • Catalyst Reduction (Activation):

    • The reactor is purged with an inert gas, such as nitrogen, at a flow rate of 50-100 mL/min for 30 minutes to remove air and moisture.

    • The temperature of the furnace is increased to the reduction temperature (e.g., 400-500 °C) under a continuous flow of hydrogen (e.g., 50 mL/min).

    • The catalyst is held at this temperature for 2-4 hours to ensure the complete reduction of platinum oxide species to metallic platinum (Pt⁰), the active catalytic state.[4]

    • After reduction, the reactor is cooled to the desired reaction temperature under a continuous hydrogen or nitrogen flow.

Dehydrogenation Reaction Procedure
  • System Pressurization and Temperature Stabilization: The reactor system is brought to the desired operating pressure (typically atmospheric or slightly above) with nitrogen or hydrogen. The furnace is set to the reaction temperature, generally in the range of 300-450 °C.[2]

  • Reactant Feed Introduction:

    • Once the system has stabilized at the target temperature and pressure, the flow of the carrier gas (N₂ or H₂) is set using a mass flow controller. The presence of hydrogen in the feed can help suppress coke formation and maintain catalyst activity.[5]

    • This compound is introduced into the reactor via an HPLC pump at a controlled liquid hourly space velocity (LHSV). The reactant is vaporized and mixed with the carrier gas before reaching the catalyst bed.

  • Reaction Execution: The reaction is allowed to proceed for a set duration. The reactor effluent, a mixture of gases and liquids, passes through a condenser (e.g., a cold trap) to separate the liquid products from the gaseous products (primarily hydrogen and unreacted carrier gas).

  • Sample Collection and Analysis:

    • Liquid product samples are collected periodically from the gas-liquid separator.

    • Gaseous products can be analyzed online with a gas chromatograph.

    • The collected liquid samples are analyzed by GC-MS to identify and quantify the products, including sec-butylbenzene, unreacted this compound, and any byproducts from isomerization or cracking.

Data Presentation

The following table summarizes typical quantitative data for the dehydrogenation of cycloalkanes over Pt-based catalysts, which can be considered representative for this compound dehydrogenation.

CatalystSubstrateTemperature (°C)Pressure (bar)Conversion (%)Selectivity to Aromatic (%)Reference
1 wt% Pt/γ-Al₂O₃Methylcyclohexane3601.8~95>99[2]
0.3 wt% Pt/Al₂O₃Methylcyclohexane3809Not specifiedNot specified[2]
Pt₁/CeO₂Methylcyclohexane350Atmospheric~30>99 (Toluene)[6]
Pt/Al₂O₃Cyclohexane300-400AtmosphericIncreases with temp.High[4]
CaO-Pt/Al₂O₃Cyclohexane550Atmospheric~90~90 (Benzene)[7]

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation during the dehydrogenation of this compound.

Dehydrogenation_Pathway sbc This compound (C₁₀H₂₀) sbb sec-Butylbenzene (C₁₀H₁₄) sbc->sbb Pt/Al₂O₃ Δ (Heat) h2 Hydrogen (3H₂)

Caption: Dehydrogenation of this compound to sec-Butylbenzene.

Experimental Workflow

This diagram outlines the logical flow of the experimental protocol.

Dehydrogenation_Workflow cluster_prep Catalyst Preparation cluster_reaction Dehydrogenation Reaction cluster_analysis Product Analysis load_catalyst 1. Load Pt/Al₂O₃ Catalyst into Reactor purge_n2 2. Purge with N₂ load_catalyst->purge_n2 reduce_h2 3. Reduce Catalyst with H₂ at 400-500°C purge_n2->reduce_h2 set_conditions 4. Set Reaction Temperature (300-450°C) reduce_h2->set_conditions feed_reactant 5. Introduce this compound and Carrier Gas set_conditions->feed_reactant run_reaction 6. Run Reaction feed_reactant->run_reaction condense 7. Condense Liquid Products run_reaction->condense collect 8. Collect Samples condense->collect analyze 9. Analyze via GC-MS collect->analyze

References

Probing Catalyst Properties with sec-Butylcyclohexane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

sec-Butylcyclohexane is a valuable molecular probe for characterizing the activity and selectivity of bifunctional catalysts, which possess both metal and acid sites. Its unique structural features—a cyclohexane ring and a sec-butyl side chain—allow for a detailed investigation of a catalyst's capabilities in isomerization, ring opening, and cracking reactions. The distribution of reaction products provides a fingerprint of the catalyst's properties, including the balance between metal and acid functions, and the steric constraints of the catalyst's pore structure (shape selectivity). These characteristics are crucial in various industrial applications, including petroleum refining and the synthesis of fine chemicals.

This document provides detailed application notes on the use of this compound as a molecular probe and protocols for conducting catalytic tests.

Application Notes

The hydroconversion of this compound over a bifunctional catalyst, such as a noble metal supported on an acidic zeolite, proceeds through a complex reaction network. The product distribution is a sensitive indicator of the catalyst's properties.

Probing Metal-Acid Balance:

The initial steps in the conversion of this compound involve the metal-catalyzed dehydrogenation to sec-butylcyclohexene, followed by protonation on an acid site to form a sec-butylcyclohexyl carbenium ion. The subsequent reactions are acid-catalyzed and include:

  • Isomerization: Both the cyclohexane ring and the sec-butyl side chain can isomerize. Ring contraction can lead to the formation of various methylcyclopentane and ethylcyclopentane derivatives. Isomerization of the side chain can also occur.

  • Ring Opening: The cyclohexane ring can be opened to form C10 isomers.

  • Cracking: The C10 intermediates can undergo further cracking to produce smaller alkanes and alkenes.

A well-balanced bifunctional catalyst will facilitate a cascade of these reactions. A catalyst with a dominant metal function will primarily yield dehydrogenation products, while a catalyst with excessive acidity will lead to extensive cracking and coke formation.

Investigating Shape Selectivity:

Zeolites, with their well-defined microporous structures, can exert shape-selective constraints on the reactants, intermediates, and products. The size and geometry of the zeolite pores can influence the product distribution by:

  • Reactant Shape Selectivity: Allowing or restricting the access of this compound to the active sites.

  • Product Shape Selectivity: Controlling the diffusion of different product isomers out of the catalyst pores. Larger or more branched isomers may be sterically hindered from forming or exiting the pores.

  • Transition State Shape Selectivity: Sterically constraining the formation of bulky reaction intermediates within the zeolite channels.

By analyzing the relative yields of different isomers, one can infer the effective pore dimensions and the steric environment of the active sites.

Key Reaction Pathways

The conversion of this compound on a bifunctional catalyst can be visualized as a network of parallel and consecutive reactions. The primary product classes are isomers of C10 cycloalkanes, C10 alkanes from ring opening, and lighter cracked products.

G cluster_0 Metal-Catalyzed cluster_1 Acid-Catalyzed sBC This compound sBCHene sec-Butylcyclohexene sBC->sBCHene -H2 sBCHene->sBC +H2 Carbocation C10 Carbocation sBCHene->Carbocation +H+ Isomers C10 Isomers (e.g., methyl-, ethylcyclopentanes) Carbocation->Isomers Isomerization RingOpening C10 Alkanes Carbocation->RingOpening Ring Opening Cracking Cracked Products (C1-C9) Isomers->Cracking Cracking RingOpening->Cracking Cracking

Caption: Reaction network for this compound conversion.

Experimental Protocols

The following are generalized protocols for studying the catalytic conversion of this compound. Specific parameters should be optimized based on the catalyst system and research objectives.

Catalyst Preparation (Example: Pt/H-ZSM-5)
  • Ion Exchange: The ammonium form of the ZSM-5 zeolite (NH4-ZSM-5) is calcined in air to obtain the protonic form (H-ZSM-5). A typical calcination procedure is to heat the zeolite to 550°C for 4 hours.

  • Metal Impregnation: The H-ZSM-5 support is impregnated with a solution of a platinum precursor, such as tetraammineplatinum(II) nitrate, using the incipient wetness impregnation method.

  • Drying and Calcination: The impregnated zeolite is dried at 120°C overnight, followed by calcination in air at a temperature of 350-500°C for 3-4 hours.

  • Reduction: Prior to the catalytic reaction, the calcined catalyst is reduced in a stream of hydrogen. This is typically done in the reactor by heating the catalyst to 400-500°C in a flow of H2 for 2-4 hours.

Catalytic Reaction Protocol

This protocol describes a typical setup for a continuous-flow fixed-bed reactor system.

Workflow:

G Feed Feed (this compound + H2) Pump Syringe Pump Feed->Pump MFC Mass Flow Controller Feed->MFC Reactor Fixed-Bed Reactor (Catalyst Bed) Pump->Reactor MFC->Reactor Condenser Condenser Reactor->Condenser Furnace Furnace GasLiquidSeparator Gas-Liquid Separator Condenser->GasLiquidSeparator LiquidProduct Liquid Product Collection GasLiquidSeparator->LiquidProduct GasProduct Gas Product Analysis (GC) GasLiquidSeparator->GasProduct GC Gas Chromatograph GasProduct->GC

Caption: Experimental workflow for catalytic testing.

Procedure:

  • Catalyst Loading: A known amount of the catalyst (typically 0.1 - 1.0 g) is loaded into a stainless steel fixed-bed reactor. The catalyst is usually mixed with an inert material like silicon carbide to ensure uniform temperature distribution.

  • Catalyst Pre-treatment: The catalyst is pre-treated in-situ as described in the catalyst preparation protocol (e.g., reduction in flowing H2).

  • Reaction Start-up: After pre-treatment, the reactor is brought to the desired reaction temperature (e.g., 250-400°C) and pressure (e.g., 1-3 MPa) under a continuous flow of hydrogen.

  • Reactant Feed: A solution of this compound in a suitable solvent (or neat) is introduced into the reactor via a high-pressure liquid pump. The liquid feed is vaporized and mixed with the hydrogen stream before entering the reactor.

  • Product Collection and Analysis: The reactor effluent is cooled, and the liquid and gas phases are separated. The liquid products are collected at regular intervals and analyzed by gas chromatography (GC) equipped with a flame ionization detector (FID) and often identified by GC-mass spectrometry (GC-MS). The gaseous products are analyzed online by a separate GC.

  • Data Analysis: The conversion of this compound and the selectivity for each product are calculated based on the GC analysis.

Data Presentation

Quantitative data from the catalytic tests should be summarized in tables for clear comparison.

Table 1: Effect of Temperature on this compound Conversion and Product Selectivity

Temperature (°C)Conversion (%)Isomers (C10) Selectivity (%)Ring Opening (C10) Selectivity (%)Cracking (
25015.285.110.34.6
30045.860.525.414.1
35085.335.230.134.7
40098.110.720.568.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Comparison of Different Catalysts in this compound Conversion at 300°C

CatalystPt loading (wt%)Si/Al ratioConversion (%)Isomers (C10) Selectivity (%)Ring Opening (C10) Selectivity (%)Cracking (
Pt/H-ZSM-50.55045.860.525.414.1
Pt/H-Beta0.52560.250.130.719.2
Pt/H-Y0.55.175.620.325.554.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

This compound serves as an effective molecular probe for the characterization of bifunctional catalysts. By carefully designing experiments and analyzing the product distribution, researchers can gain valuable insights into the interplay between metal and acid catalysis, as well as the influence of the catalyst's architecture on reaction pathways. The protocols and guidelines presented here provide a framework for the systematic evaluation of catalyst performance using this versatile probe molecule.

Application of sec-Butylcyclohexane in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

sec-Butylcyclohexane is a saturated cycloaliphatic hydrocarbon characterized by its chemical inertness, low polarity, and a relatively high boiling point (approximately 179°C).[1] These properties make it a suitable, non-reactive solvent for various chemical processes, including polymer synthesis. Its use in polymer chemistry is primarily as a dispersion medium or solvent in polymerization reactions where a non-coordinating and stable liquid phase is required. This is particularly relevant for processes that are sensitive to reactive solvents, such as certain types of coordination and anionic polymerizations. This document provides detailed application notes and representative protocols for the use of this compound in polymer chemistry.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application in polymerization processes. These properties influence solvent selection, reaction conditions, and polymer purification processes.

PropertyValueReference
Molecular Formula C₁₀H₂₀[1]
Molecular Weight 140.27 g/mol [1]
Boiling Point 179.35°C[1]
Melting Point -84.33°C (estimate)[1]
Density 0.8131 g/cm³[1]
Flash Point 48.2°C[1]
Vapor Pressure 1.28 mmHg at 25°C[1]
Refractive Index 1.4467[1]

Applications in Polymer Chemistry

Due to its inert nature, this compound is a potential solvent for various polymerization techniques, particularly those involving highly reactive catalysts and intermediates that would otherwise react with more functionalized solvents.

Solvent for Ziegler-Natta Polymerization of Olefins

Ziegler-Natta catalysts are widely used for the stereospecific polymerization of α-olefins such as ethylene and propylene.[2][3][4] These catalyst systems are often sensitive to moisture and polar compounds. Saturated hydrocarbons are the solvents of choice for slurry or solution polymerization using Ziegler-Natta catalysts. This compound, with its high boiling point, can be particularly useful for polymerizations conducted at elevated temperatures to control polymer morphology and molecular weight.

Representative Experimental Protocol: Slurry Polymerization of Propylene

This protocol describes a representative lab-scale slurry polymerization of propylene using a fourth-generation Ziegler-Natta catalyst in this compound.

Materials:

  • This compound (polymerization grade, dried over molecular sieves)

  • High-purity propylene

  • Ziegler-Natta catalyst (e.g., a commercially available TiCl₄/MgCl₂-supported catalyst)

  • Cocatalyst (e.g., Triethylaluminum, TEAL, as a 1 M solution in hexane)

  • External donor (e.g., a silane compound for stereoregularity control)

  • Methanol (for quenching)

  • Hydrochloric acid (for catalyst residue removal)

  • Nitrogen (high purity)

Equipment:

  • Jacketed glass reactor (2 L) equipped with a mechanical stirrer, temperature probe, and ports for monomer and catalyst injection.

  • Schlenk line and inert atmosphere glovebox.

  • Mass flow controller for propylene.

  • Drying and purification columns for solvents and monomer.

Procedure:

  • Reactor Preparation: The reactor is thoroughly cleaned, dried in an oven at 120°C, and assembled hot under a stream of dry nitrogen. It is then subjected to several vacuum/nitrogen cycles to ensure an inert atmosphere.

  • Solvent and Cocatalyst Addition: 1 L of dry this compound is transferred to the reactor. The reactor is brought to the desired polymerization temperature (e.g., 70°C). A calculated amount of TEAL solution and the external donor are injected into the reactor.

  • Catalyst Injection: The Ziegler-Natta catalyst is weighed in a glovebox and slurried in a small amount of this compound. The catalyst slurry is then injected into the reactor to initiate polymerization.

  • Polymerization: Propylene is fed into the reactor at a constant pressure (e.g., 7 bar). The polymerization is allowed to proceed for the desired time (e.g., 2 hours), with the temperature maintained by the reactor jacket.

  • Termination and Quenching: The propylene feed is stopped, and the reactor is vented. The polymerization is quenched by the addition of 50 mL of methanol.

  • Polymer Isolation and Purification: The polymer slurry is filtered. The collected polypropylene powder is then washed multiple times with a methanol/HCl solution to remove catalyst residues, followed by washing with pure methanol until the washings are neutral.

  • Drying: The purified polymer is dried in a vacuum oven at 60°C to a constant weight.

Hypothetical Data Table for Propylene Polymerization

Catalyst (mg)TEAL (mmol)External Donor (mmol)Temperature (°C)Time (h)Yield (g)Activity (kg PP/g cat·h)
1050.57021507.5
1051.07021356.75
157.50.758022508.33
Solvent for Anionic Polymerization of Dienes

Anionic polymerization is a living polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[5][6][7] Non-polar, aprotic solvents are essential for the anionic polymerization of dienes like butadiene and isoprene to control the polymer microstructure (cis-1,4, trans-1,4, and vinyl content). This compound can serve as a suitable non-polar solvent for such reactions.

Representative Experimental Protocol: Anionic Polymerization of Isoprene

This protocol describes the synthesis of polyisoprene in this compound initiated by sec-butyllithium.

Materials:

  • This compound (polymerization grade, purified by passing through activated alumina and molecular sieves)

  • Isoprene (purified by distillation over calcium hydride)

  • sec-Butyllithium (s-BuLi) in cyclohexane (titrated solution)

  • Methanol (for termination)

  • Argon (high purity)

Equipment:

  • Schlenk flasks and glassware, oven-dried and assembled under argon.

  • Glovebox or Schlenk line for inert atmosphere operations.

  • Syringes and cannulas for liquid transfers.

Procedure:

  • Solvent and Monomer Addition: In a glovebox, 500 mL of purified this compound is added to a 1 L Schlenk flask. 50 g of purified isoprene is then added.

  • Initiation: The flask is sealed and removed from the glovebox. The solution is brought to the desired temperature (e.g., 50°C). The calculated amount of s-BuLi solution is injected via syringe to initiate the polymerization. The solution typically develops a yellow color, indicating the presence of the living polyisoprenyl anions.

  • Propagation: The reaction is allowed to proceed with stirring for the required time to achieve the desired conversion (e.g., 4 hours).

  • Termination: The polymerization is terminated by injecting a small amount of degassed methanol. The color of the solution will disappear.

  • Polymer Precipitation and Drying: The polymer is isolated by precipitation in a large volume of methanol. The precipitated polymer is collected by filtration and dried in a vacuum oven at 40°C.

Visualizations

Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis reagents Reagents & Solvents purification Purification reagents->purification reactor Reactor Setup (Inert Atmosphere) purification->reactor addition Solvent & Monomer Addition reactor->addition initiation Initiator/ Catalyst Addition addition->initiation polymerization Propagation initiation->polymerization termination Termination polymerization->termination isolation Polymer Isolation (Precipitation/Filtration) termination->isolation purification_poly Purification isolation->purification_poly drying Drying purification_poly->drying characterization Characterization (GPC, NMR, DSC) drying->characterization

Caption: General workflow for polymerization in this compound.

Caption: Ziegler-Natta polymerization of propylene.

Conclusion

This compound is a viable and advantageous solvent for specific applications in polymer chemistry, particularly for polymerization reactions that require a non-reactive, high-boiling point medium. Its inert nature ensures that it does not interfere with sensitive catalysts and reactive intermediates, allowing for controlled polymerization processes. The representative protocols provided herein serve as a foundation for researchers and scientists to explore the use of this compound in the synthesis of a variety of polymers. Further optimization of reaction conditions will be necessary depending on the specific monomer, catalyst system, and desired polymer properties.

References

Application Notes and Protocols for sec-Butylcyclohexane Oxidation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup and protocols for studying the oxidation of sec-butylcyclohexane. The methodologies outlined below are based on established procedures for cyclohexane oxidation and can be adapted for this compound.

Introduction

The oxidation of cycloalkanes, such as this compound, is a chemically significant transformation that can yield valuable oxygenated products like alcohols and ketones. These products serve as important intermediates in the synthesis of various organic molecules, including pharmaceuticals and industrial chemicals. Understanding the experimental parameters governing the oxidation of this compound is crucial for optimizing reaction conditions to achieve desired product selectivity and yield. This document outlines the key experimental setups, protocols, and analytical methods for conducting these studies.

Experimental Setup

The oxidation of this compound is typically performed in a liquid-phase batch reactor system. The choice of reactor material and setup depends on the specific oxidant and reaction conditions (temperature and pressure).

Key Components of the Experimental Setup:

  • Reactor: A glass or stainless steel batch reactor is commonly used. For reactions involving corrosive reagents or high pressures, a stainless steel autoclave is recommended. The reactor should be equipped with a magnetic stirrer, a thermocouple for temperature monitoring, a reflux condenser, and ports for introducing reactants and sampling.

  • Heating System: A heating mantle or an oil bath connected to a temperature controller is used to maintain the desired reaction temperature.

  • Gas Supply: For aerobic oxidation, a connection to an oxygen or air cylinder with a mass flow controller is necessary to regulate the flow of the oxidant.

  • Sampling System: A sampling valve or a syringe pump can be used to withdraw aliquots of the reaction mixture at specific time intervals for analysis.

  • Analytical Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for the identification and quantification of reaction products.

Experimental Protocols

The following protocols describe the general procedures for catalytic and non-catalytic oxidation of this compound.

Catalytic Oxidation with tert-Butyl Hydroperoxide (TBHP)

This protocol is adapted from studies on cyclohexane oxidation using heterogeneous catalysts.

Materials:

  • This compound (substrate)

  • tert-Butyl Hydroperoxide (TBHP, oxidant)

  • Catalyst (e.g., transition metal-exchanged α-zirconium phosphate, M-N-C materials)[1][2]

  • Solvent (e.g., acetonitrile, or solvent-free)

  • Inert gas (e.g., Nitrogen or Argon)

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • Catalyst Preparation (if applicable): Synthesize or procure the desired catalyst. For example, transition metal-exchanged α-zirconium phosphate can be prepared via ion exchange methods.[2]

  • Reactor Setup: Assemble the batch reactor system as described in Section 2. Ensure the reactor is clean and dry.

  • Reaction Mixture Preparation: In a typical experiment, add a specific amount of this compound, the catalyst, and the solvent (if used) to the reactor.

  • Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen) for 15-30 minutes to remove air.

  • Reaction Initiation: Heat the reactor to the desired temperature (e.g., 353 K) under stirring.[3]

  • Oxidant Addition: Introduce a known amount of TBHP to the reaction mixture to initiate the oxidation.

  • Sampling: Withdraw samples from the reaction mixture at regular intervals using a syringe.

  • Sample Preparation for Analysis: Quench the reaction in the sample by adding a reducing agent (e.g., triphenylphosphine) to decompose unreacted peroxides. Add an internal standard for quantitative analysis.

  • Product Analysis: Analyze the samples using GC-MS to identify and quantify the products (e.g., sec-butylcyclohexanols and sec-butylcyclohexanones).

Aerobic Oxidation

This protocol describes the oxidation of this compound using molecular oxygen.

Materials:

  • This compound (substrate)

  • Oxygen or synthetic air (oxidant)

  • Catalyst (e.g., supported gold-palladium nanoparticles)[4]

  • Initiator (optional, e.g., a radical initiator)

  • Solvent (optional)

Procedure:

  • Catalyst Preparation (if applicable): Prepare the supported catalyst, for instance, by immobilizing Au-Pd nanoparticles on a support like MgO.[4]

  • Reactor Setup: Use a high-pressure autoclave equipped with a gas inlet, pressure gauge, stirrer, and temperature control.

  • Reaction Mixture Preparation: Charge the autoclave with this compound, the catalyst, and the solvent (if any).

  • Reaction Conditions: Seal the autoclave and pressurize it with oxygen or air to the desired pressure (e.g., 3 bar O2).[4]

  • Reaction Initiation: Heat the reactor to the target temperature (e.g., 140 °C) while stirring vigorously to ensure good gas-liquid mixing.[4]

  • Monitoring: Monitor the reaction progress by observing the pressure drop (oxygen consumption) and by taking liquid samples periodically.

  • Reaction Termination: After the desired reaction time, cool the reactor to room temperature and carefully vent the excess gas.

  • Product Analysis: Analyze the liquid products using GC-MS or LC-MS after appropriate sample preparation.

Data Presentation

Quantitative data from oxidation studies should be summarized in tables for clear comparison.

Table 1: Catalytic Performance in this compound Oxidation (Hypothetical Data)

CatalystOxidantTemperature (°C)Time (h)This compound Conversion (%)Product Selectivity (%)
sec-Butylcyclohexanol
Catalyst ATBHP80515.245.8
Catalyst BO₂140178.560.1
No CatalystO₂140171.270.5

Note: This table presents hypothetical data for this compound based on typical results observed for cyclohexane oxidation.[4]

Visualization of Workflows and Pathways

Diagrams created using Graphviz can effectively illustrate the experimental workflow and proposed reaction mechanisms.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactants Reactants (this compound, Oxidant) Reaction_Mix Charge Reactor Reactants->Reaction_Mix Catalyst Catalyst Catalyst->Reaction_Mix Reactor Reactor Setup Reactor->Reaction_Mix Set_Conditions Set Temperature & Pressure Reaction_Mix->Set_Conditions Run_Reaction Run Reaction & Stir Set_Conditions->Run_Reaction Sampling Periodic Sampling Run_Reaction->Sampling Sample_Prep Sample Preparation Sampling->Sample_Prep Analysis GC-MS / LC-MS Analysis Sample_Prep->Analysis Data Data Interpretation Analysis->Data

Caption: Experimental workflow for this compound oxidation studies.

Reaction_Pathway sBC This compound Radical sec-Butylcyclohexyl Radical sBC->Radical Initiation Peroxy_Radical sec-Butylcyclohexyl Peroxy Radical Radical->Peroxy_Radical + O₂ Hydroperoxide sec-Butylcyclohexyl Hydroperoxide Peroxy_Radical->Hydroperoxide + sBC - Radical Alcohol sec-Butylcyclohexanol Hydroperoxide->Alcohol Reduction Ketone sec-Butylcyclohexanone Hydroperoxide->Ketone Decomposition Alcohol->Ketone Oxidation

Caption: Proposed free-radical autoxidation pathway for this compound.

Analytical Methods

The primary analytical techniques for studying this compound oxidation are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for analyzing the volatile products of cyclohexane and this compound oxidation.[5]

    • Sample Preparation: Samples are typically diluted in a suitable solvent and may require derivatization to improve the volatility and thermal stability of polar products like alcohols and hydroperoxides.[5]

    • Analysis: The components of the mixture are separated based on their boiling points and polarity in the GC column and then detected and identified by the mass spectrometer. Quantification is achieved by comparing peak areas to those of an internal standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for analyzing less volatile or thermally sensitive compounds, such as hydroperoxides, without the need for derivatization.[6]

    • Analysis: Separation is based on the partitioning of analytes between a mobile phase and a stationary phase. The mass spectrometer then provides structural information and enables quantification.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Oxidation reactions, especially with pure oxygen and at elevated temperatures and pressures, can be hazardous. Ensure the reactor is properly rated for the reaction conditions and operated behind a safety shield.

  • Organic peroxides are potentially explosive. Handle them with care and take precautions to prevent their accumulation.

  • Work in a well-ventilated fume hood to avoid inhalation of volatile organic compounds.

By following these guidelines and protocols, researchers can effectively design and execute experiments to investigate the oxidation of this compound, leading to a better understanding of its reaction mechanisms and the development of efficient catalytic systems.

References

Troubleshooting & Optimization

Technical Support Center: Purification of sec-Butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sec-butylcyclohexane. Here, you will find detailed information on common impurities, purification methods, and step-by-step experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound samples?

A1: Commercial this compound may contain several impurities, primarily stemming from its synthesis process. These can include:

  • Structural Isomers: Other butylcyclohexane isomers such as isobutylcyclohexane, tert-butylcyclohexane, and n-butylcyclohexane are common impurities due to the use of mixed butyl feedstocks or isomerization during synthesis.

  • Unreacted Starting Materials: Depending on the synthesis route, residual amounts of starting materials like sec-butylbenzene or cyclohexene may be present.

  • Related Alkanes: Other C10 hydrocarbons with similar boiling points can also be present as minor impurities.

Q2: How can I analyze the purity of my this compound sample?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for analyzing the purity of volatile compounds like this compound.[1] It allows for the separation of different components in a sample and their identification based on their mass spectra. A non-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is typically recommended for separating hydrocarbon isomers.

Q3: Which purification method is best for my this compound sample?

A3: The choice of purification method depends on the nature of the impurities and the desired final purity.

  • Fractional Distillation is suitable for separating components with close boiling points, such as isomers.

  • Preparative Gas Chromatography (pGC) offers very high purity but is generally used for smaller sample quantities.

  • Adsorptive Purification is particularly effective for removing aromatic impurities from aliphatic compounds.[2][3][4]

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation of isomers (peaks still overlapping in GC-MS).

  • Possible Cause 1: Insufficient column efficiency.

    • Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing instead of Raschig rings). This increases the number of theoretical plates, enhancing separation.

  • Possible Cause 2: Distillation rate is too high.

    • Solution: Reduce the heating rate to ensure that the distillation occurs slowly and steadily. A common rule of thumb is a collection rate of 1-2 drops per second.

  • Possible Cause 3: Poor insulation of the column.

    • Solution: Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.

Problem: Bumping or uneven boiling.

  • Possible Cause: Lack of boiling chips or inefficient stirring.

    • Solution: Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating to promote smooth boiling.

Preparative Gas Chromatography (pGC)

Problem: Poor peak resolution.

  • Possible Cause 1: Column overload.

    • Solution: Reduce the injection volume. Overloading the column is a common cause of peak broadening and poor separation.

  • Possible Cause 2: Incorrect temperature program.

    • Solution: Optimize the temperature program. A slower temperature ramp can improve the separation of closely eluting compounds.

  • Possible Cause 3: Inappropriate column phase.

    • Solution: Ensure the stationary phase of the column is suitable for separating hydrocarbon isomers. A non-polar or slightly polar phase is generally effective.

Problem: Low recovery of the purified sample.

  • Possible Cause: Inefficient trapping of the eluent.

    • Solution: Ensure the collection trap is sufficiently cooled (e.g., with liquid nitrogen or a dry ice/acetone bath) to effectively condense the this compound as it elutes from the column.

Adsorptive Purification

Problem: Incomplete removal of aromatic impurities.

  • Possible Cause 1: Adsorbent is saturated.

    • Solution: Use a larger quantity of the adsorbent or regenerate the used adsorbent.

  • Possible Cause 2: Inappropriate adsorbent.

    • Solution: Select an adsorbent with a high affinity for aromatic compounds, such as activated carbon, silica gel, or specialized microporous polymers.[2][3][4]

Problem: Co-adsorption of this compound.

  • Possible Cause: Adsorbent is too active or the polarity of the solvent is too low.

    • Solution: Use a less polar solvent to wash the adsorbent after loading the sample. This can help to desorb the weakly adsorbed this compound while retaining the more strongly adsorbed aromatic impurities.

Data Presentation: Comparison of Purification Methods

The following table summarizes the expected purity levels for this compound using different purification methods. The starting material is assumed to be a commercial sample with an initial purity of 95%.

Purification MethodKey PrincipleTypical Purity AchievedAdvantagesDisadvantages
Fractional Distillation Separation based on differences in boiling points.99.0% - 99.5%Scalable for large quantities.Less effective for impurities with very similar boiling points.
Preparative GC Separation based on differential partitioning between a mobile and stationary phase.> 99.9%Very high purity achievable.Not easily scalable for large quantities; time-consuming.
Adsorptive Purification Selective adsorption of impurities onto a solid phase.> 99.8% (for aromatic impurity removal)Highly effective for specific impurity types (e.g., aromatics).[2][3][4]Adsorbent capacity is limited and may require regeneration.

Note: The purity values are estimates based on typical efficiencies of these methods for similar hydrocarbon separations and may vary depending on the specific experimental conditions and the nature of the impurities.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol describes the purification of this compound from its isomers.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.

    • Ensure all glass joints are properly sealed.

    • Place a magnetic stir bar or boiling chips in the distillation flask.

  • Procedure:

    • Add the impure this compound to the distillation flask (do not fill more than two-thirds full).

    • Begin heating the flask gently with a heating mantle.

    • Slowly increase the temperature until the liquid begins to boil and the vapor starts to rise up the fractionating column.

    • Control the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).

    • Monitor the temperature at the top of the column. Collect the fraction that distills at the boiling point of this compound (approximately 179°C).

    • Discard the initial and final fractions, which are likely to be enriched in lower and higher boiling impurities, respectively.

  • Purity Analysis:

    • Analyze the collected fraction by GC-MS to determine its purity.

Protocol 2: High-Purity Purification by Preparative Gas Chromatography (pGC)

This protocol is for obtaining high-purity this compound.

  • Instrument Setup:

    • Install a suitable preparative GC column (a non-polar phase is recommended) in the gas chromatograph.

    • Set the injector and detector temperatures appropriately (e.g., 250°C).

    • Program the oven temperature to ramp from a lower temperature (e.g., 100°C) to a temperature above the boiling point of this compound (e.g., 200°C) at a slow rate (e.g., 5°C/min).

    • Prepare a collection trap cooled with liquid nitrogen or a dry ice/acetone bath.

  • Procedure:

    • Inject a small volume of the this compound sample into the GC.

    • Monitor the chromatogram to identify the retention time of the this compound peak.

    • Perform subsequent injections, and as the this compound peak begins to elute, direct the column effluent to the cold trap to collect the purified compound.

    • Multiple injections may be necessary to collect the desired amount of purified product.

  • Purity Analysis:

    • Re-inject a small amount of the collected liquid into the GC-MS to verify its purity.

Protocol 3: Removal of Aromatic Impurities by Adsorptive Purification

This protocol is designed to remove aromatic impurities like sec-butylbenzene.

  • Adsorbent Preparation:

    • Pack a chromatography column with an appropriate adsorbent (e.g., activated silica gel or a specialized microporous polymer).[2][3][4]

    • The amount of adsorbent will depend on the amount of sample and the level of contamination.

  • Procedure:

    • Dissolve the impure this compound in a minimal amount of a non-polar solvent (e.g., hexane).

    • Carefully load the sample solution onto the top of the adsorbent bed.

    • Elute the this compound from the column using the non-polar solvent. The aromatic impurities will be more strongly adsorbed and will either remain on the column or elute much later.

    • Collect the fractions containing the purified this compound.

    • Evaporate the solvent from the collected fractions to obtain the purified product.

  • Purity Analysis:

    • Use GC-MS to confirm the removal of aromatic impurities.

Mandatory Visualizations

Fractional_Distillation_Workflow cluster_setup Setup cluster_distillation Distillation Process cluster_analysis Analysis start Start setup Assemble Fractional Distillation Apparatus start->setup add_sample Add Impure Sample and Boiling Chips setup->add_sample heat Heat Gently add_sample->heat Begin Heating boil Boiling and Vapor Rise heat->boil control Control Heating Rate (1-2 drops/sec) boil->control collect Collect Fractions at Boiling Point of This compound control->collect analyze Analyze Purity by GC-MS collect->analyze Purified Sample end End analyze->end

Caption: Workflow for the purification of this compound by fractional distillation.

Preparative_GC_Workflow cluster_setup Setup cluster_purification Purification Cycle cluster_analysis Analysis start Start setup Setup Preparative GC with appropriate column and temperature program start->setup inject Inject Sample setup->inject Start Injections separate Separation on Column inject->separate detect Detect Eluting Components separate->detect collect Collect Target Fraction in Cold Trap detect->collect collect->inject Repeat for desired amount analyze Verify Purity of Collected Fraction by GC-MS collect->analyze Collected Sample end End analyze->end

Caption: Workflow for high-purity purification using Preparative Gas Chromatography (pGC).

Adsorptive_Purification_Workflow cluster_prep Preparation cluster_separation Separation cluster_post_sep Post-Separation start Start pack_column Pack Chromatography Column with Adsorbent start->pack_column dissolve_sample Dissolve Impure Sample in Non-polar Solvent start->dissolve_sample load_sample Load Sample onto Column pack_column->load_sample dissolve_sample->load_sample elute Elute with Non-polar Solvent load_sample->elute collect Collect Fractions elute->collect evaporate Evaporate Solvent collect->evaporate Fractions containing purified product analyze Analyze Purity by GC-MS evaporate->analyze end End analyze->end

Caption: Workflow for the removal of aromatic impurities by adsorptive purification.

References

Technical Support Center: Synthesis of High-Purity sec-Butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of high-purity sec-Butylcyclohexane.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Q1: I am experiencing a low yield of this compound. What are the potential causes and how can I improve it?

Potential Causes and Solutions:

  • Suboptimal Friedel-Crafts Alkylation Conditions: The initial alkylation of benzene is a critical step. Low yields can result from several factors:

    • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) may be hydrated. Ensure the catalyst is anhydrous.[1]

    • Carbocation Rearrangement: If using a precursor that forms a primary carbocation, it can rearrange to a more stable secondary or tertiary carbocation, leading to isomeric byproducts instead of the desired sec-butylbenzene.[1][2] Using a sec-butylating agent that directly forms a sec-butyl carbocation is preferable.

    • Polyalkylation: The product, sec-butylbenzene, is more nucleophilic than benzene and can undergo further alkylation to form di- and tri-sec-butylbenzenes.[1][2] To minimize this, use a molar excess of benzene relative to the alkylating agent.

  • Inefficient Hydrogenation: The second step, hydrogenation of sec-butylbenzene, may be incomplete.

    • Catalyst Poisoning: The hydrogenation catalyst (e.g., Nickel-Kieselguhr, Palladium) can be poisoned by impurities from the previous step.[3] Purifying the sec-butylbenzene before hydrogenation is crucial.

    • Insufficient Catalyst Loading or Hydrogen Pressure: Ensure adequate catalyst loading and sufficient hydrogen pressure as per the established protocol.

  • Loss of Product During Work-up and Purification:

    • Emulsion Formation: During aqueous work-up, emulsions can form, leading to product loss. Use saturated brine to break up emulsions.

    • Inefficient Distillation: Due to close boiling points of isomers, fractional distillation must be performed carefully with a highly efficient column to avoid loss of the desired product in isomeric fractions.

A logical approach to troubleshooting low yield is outlined in the following diagram:

G Troubleshooting Low Yield start Low Yield Observed check_alkylation Check Friedel-Crafts Alkylation Step start->check_alkylation check_hydrogenation Check Hydrogenation Step start->check_hydrogenation check_purification Review Purification & Work-up start->check_purification catalyst_issue Inactive Catalyst? check_alkylation->catalyst_issue rearrangement_issue Carbocation Rearrangement? check_alkylation->rearrangement_issue polyalkylation_issue Polyalkylation? check_alkylation->polyalkylation_issue catalyst_poisoning Catalyst Poisoning? check_hydrogenation->catalyst_poisoning hydrogen_pressure Insufficient H2 pressure/catalyst? check_hydrogenation->hydrogen_pressure emulsion_loss Product loss due to emulsions? check_purification->emulsion_loss distillation_loss Inefficient distillation? check_purification->distillation_loss use_anhydrous Use fresh, anhydrous Lewis acid catalyst. catalyst_issue->use_anhydrous choose_alkylating_agent Select appropriate sec-butylating agent. rearrangement_issue->choose_alkylating_agent use_excess_benzene Use molar excess of benzene. polyalkylation_issue->use_excess_benzene purify_intermediate Purify sec-butylbenzene before hydrogenation. catalyst_poisoning->purify_intermediate optimize_conditions Optimize H2 pressure and catalyst loading. hydrogen_pressure->optimize_conditions use_brine Use brine wash to break emulsions. emulsion_loss->use_brine use_efficient_column Use a high-efficiency fractional distillation column. distillation_loss->use_efficient_column

Caption: Troubleshooting workflow for low yield of this compound.

Q2: My final product is contaminated with isomers like isobutylcyclohexane and tert-butylcyclohexane. How can I avoid this and purify my product?

Problem: The presence of isobutylbenzene and tert-butylbenzene as byproducts is a known issue, and their subsequent hydrogenation leads to the corresponding cyclohexane derivatives.[4] These isomers have very close boiling points, making purification by distillation challenging.[4]

Avoidance:

  • Friedel-Crafts Reaction: The formation of these isomers is primarily due to carbocation rearrangement during the Friedel-Crafts alkylation step. To minimize this:

    • Use a sec-butylating agent that is less prone to rearrangement.

    • Employ milder reaction conditions (lower temperature) to disfavor rearrangement.

  • Catalyst Choice: Certain catalysts can favor the formation of the desired isomer. Zeolite catalysts, for instance, have been explored to improve selectivity in the synthesis of sec-butylbenzene.[4]

Purification:

  • High-Efficiency Fractional Distillation: This is the most common method for separating isomers with close boiling points. A column with a high number of theoretical plates is required.

  • Preparative Gas Chromatography (Prep-GC): For achieving very high purity on a smaller scale, Prep-GC can be an effective, albeit more expensive, option.

  • Adsorption-based Separation: In some cases, selective adsorption onto materials like synthetic chabazite can be used to separate cis and trans isomers, a principle that might be adaptable for structural isomers with different shapes.[5]

Q3: The hydrogenation of sec-butylbenzene is slow or incomplete. What should I do?

Potential Causes and Solutions:

  • Catalyst Inactivity:

    • Poisoning: As mentioned, impurities from the Friedel-Crafts step, especially sulfur-containing compounds or residual Lewis acids, can poison the hydrogenation catalyst. Purifying the sec-butylbenzene intermediate is essential.

    • Improper Activation/Handling: The catalyst (e.g., Raney Nickel, Palladium on Carbon) may require activation or may have been deactivated by improper handling and exposure to air. Follow the manufacturer's instructions for handling and activation.

  • Suboptimal Reaction Conditions:

    • Temperature and Pressure: Hydrogenation is sensitive to temperature and hydrogen pressure. Increasing the pressure and/or temperature can increase the reaction rate, but excessive temperature might lead to side reactions.

    • Solvent: The choice of solvent can influence the reaction. A non-reactive, inert solvent is typically used.

    • Agitation: Inefficient stirring can lead to poor contact between the substrate, catalyst, and hydrogen, resulting in a slow reaction. Ensure vigorous agitation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to high-purity this compound?

The most common and industrially relevant method is a two-step synthesis:

  • Friedel-Crafts Alkylation: Benzene is alkylated with a sec-butylating agent (e.g., sec-butyl chloride, sec-butanol, or butene) in the presence of a Lewis acid catalyst (like AlCl₃) or a solid acid catalyst to form sec-butylbenzene.[6]

  • Catalytic Hydrogenation: The aromatic ring of sec-butylbenzene is then hydrogenated to a cyclohexane ring using a catalyst such as nickel or palladium, under hydrogen pressure, to yield this compound.[3]

An alternative, though less common, route could involve a Grignard-type reaction. For example, reacting cyclohexanone with a sec-butyl Grignard reagent, followed by dehydration and hydrogenation of the resulting alkene.[7][8][9][10]

Q2: What are the common impurities I should expect in my final product?

The main impurities depend on the synthetic route but typically include:

  • Isomers: Isobutylcyclohexane and tert-butylcyclohexane, formed from carbocation rearrangements in the Friedel-Crafts step.[4]

  • Unreacted Starting Material: Residual sec-butylbenzene if the hydrogenation is incomplete.

  • Di- and Tri-substituted Byproducts: Di-sec-butylcyclohexanes and tri-sec-butylcyclohexanes resulting from polyalkylation of the benzene ring.

  • Cis/Trans Isomers: this compound itself exists as a mixture of cis and trans isomers, which may need to be separated for specific applications.[11]

The diagram below illustrates the formation of common byproducts during the synthesis of sec-butylbenzene.

G Formation of Byproducts in sec-Butylbenzene Synthesis benzene Benzene reaction Friedel-Crafts Alkylation benzene->reaction sec_butyl_agent sec-Butylating Agent sec_butyl_agent->reaction sec_butylbenzene sec-Butylbenzene (Desired Product) reaction->sec_butylbenzene isobutylbenzene Isobutylbenzene (Byproduct) reaction->isobutylbenzene Carbocation Rearrangement tert_butylbenzene tert-Butylbenzene (Byproduct) reaction->tert_butylbenzene Carbocation Rearrangement polyalkylated Di/Tri-sec-butylbenzenes (Byproducts) sec_butylbenzene->polyalkylated Polyalkylation

Caption: Byproduct formation in sec-butylbenzene synthesis.

Q3: How can I analyze the purity of my this compound sample?

Several analytical techniques can be employed to determine the purity:

  • Gas Chromatography (GC): This is the most common and effective method for assessing the purity of volatile compounds like this compound. A non-polar or mid-polarity column is typically used.[12]

    • GC-FID (Flame Ionization Detector): Provides quantitative information on the relative amounts of different components.

    • GC-MS (Mass Spectrometry): Allows for the identification of unknown impurity peaks by analyzing their mass spectra.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Can confirm the structure of the final product and identify major impurities.[13]

    • Quantitative NMR (qNMR): Can be used for accurate purity determination by integrating signals against a certified internal standard.[12]

Q4: Does this compound have stereoisomers, and how can they be separated?

Yes, this compound has stereoisomers. The sec-butyl group can be in either an axial or equatorial position on the cyclohexane ring, leading to cis and trans isomers. The separation of these isomers can be challenging.

  • Separation Methods:

    • Preparative Chiral HPLC: For separating enantiomers if a chiral center is present and relevant.[14]

    • High-Performance Liquid Chromatography (HPLC): Specialized columns can sometimes resolve cis/trans isomers.[14]

    • Selective Crystallization or Adsorption: In some cases, specific conditions can favor the crystallization or adsorption of one isomer over the other.

Data Presentation

Table 1: Physical Properties of this compound and Related Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₁₀H₂₀140.27179.35
IsobutylcyclohexaneC₁₀H₂₀140.27~171-173
tert-ButylcyclohexaneC₁₀H₂₀140.27171.5
sec-ButylbenzeneC₁₀H₁₄134.22173.5
IsobutylbenzeneC₁₀H₁₄134.22172.8
tert-ButylbenzeneC₁₀H₁₄134.22169

Note: Boiling points are approximate and can vary with pressure. The close boiling points of the isomers highlight the difficulty in purification by distillation.[4]

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound via Friedel-Crafts Alkylation and Hydrogenation

This protocol outlines the synthesis of this compound from benzene and a sec-butylating agent, followed by catalytic hydrogenation.

G Workflow for this compound Synthesis start Start step1 Step 1: Friedel-Crafts Alkylation (Benzene + sec-Butylating Agent + AlCl3) start->step1 workup1 Aqueous Work-up & Extraction step1->workup1 purify1 Purification of sec-Butylbenzene (Fractional Distillation) workup1->purify1 step2 Step 2: Catalytic Hydrogenation (sec-Butylbenzene + H2 + Catalyst) purify1->step2 workup2 Catalyst Filtration & Solvent Removal step2->workup2 purify2 Final Purification (Fractional Distillation) workup2->purify2 analysis Purity Analysis (GC, NMR) purify2->analysis end High-Purity this compound analysis->end

Caption: Two-step synthesis workflow for high-purity this compound.

Step 1: Friedel-Crafts Alkylation of Benzene to sec-Butylbenzene

  • Materials: Anhydrous benzene, sec-butyl chloride (or sec-butanol), anhydrous aluminum chloride (AlCl₃).

  • Procedure:

    • Set up a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl gas).

    • Charge the flask with anhydrous benzene (in molar excess) and cool it in an ice bath.

    • Slowly add anhydrous AlCl₃ to the stirred benzene.

    • Add sec-butyl chloride dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature between 0-5 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by GC).

    • Quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

    • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene by distillation.

    • Purify the crude sec-butylbenzene by vacuum fractional distillation.

Step 2: Catalytic Hydrogenation of sec-Butylbenzene

  • Materials: Purified sec-butylbenzene, hydrogenation catalyst (e.g., 5% Pd/C or Raney Nickel), ethanol (or another suitable solvent), hydrogen gas.

  • Procedure:

    • In a high-pressure autoclave (e.g., a Parr hydrogenator), add the purified sec-butylbenzene and the solvent.

    • Carefully add the hydrogenation catalyst under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the autoclave, flush with hydrogen gas several times to remove air.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

    • Heat the mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.

    • Monitor the reaction by observing the drop in hydrogen pressure. Once the pressure stabilizes, the reaction is complete.

    • Cool the autoclave to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the solvent by distillation.

    • Purify the resulting this compound by fractional distillation to achieve the desired purity.

References

Technical Support Center: Optimizing Alkylation of sec-Butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the alkylation of sec-butylcyclohexane.

Troubleshooting Guide

This guide addresses common issues encountered during the alkylation of this compound, offering potential causes and solutions in a structured question-and-answer format.

Issue/Question Potential Cause Recommended Solution
1. Low to no product yield. A. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) may have been deactivated by moisture.Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid catalyst.
B. Insufficient Reaction Temperature: The activation energy for the reaction may not be met.Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
C. Poor Quality Reagents: The this compound or the alkylating agent may contain impurities that inhibit the reaction.Purify the starting materials before use. For example, distill liquid reagents and recrystallize solid reagents.
2. Formation of multiple products (low selectivity). A. Carbocation Rearrangement: The intermediate carbocation may be rearranging to a more stable form before alkylation occurs. This is a common issue in Friedel-Crafts alkylation.Use a milder Lewis acid catalyst. Alternatively, consider using an alkylating agent that forms a more stable carbocation, or perform the reaction at a lower temperature to disfavor rearrangement.
B. Polyalkylation: The mono-alkylated product is more reactive than the starting material and undergoes further alkylation.Use a large excess of this compound relative to the alkylating agent. This statistically favors the alkylation of the starting material over the product.
3. Presence of significant amounts of side-products. A. Isomerization of this compound: The catalyst may be causing isomerization of the starting material.Use a less acidic catalyst or lower the reaction temperature.
B. Elimination Reactions: The alkylating agent may undergo elimination instead of substitution, especially at higher temperatures.Lower the reaction temperature and ensure the use of a non-nucleophilic base if one is required.
4. Reaction is proceeding very slowly. A. Insufficient Catalyst: The amount of catalyst may be too low to effectively promote the reaction.Increase the molar ratio of the catalyst relative to the limiting reagent.
B. Poor Mixing: In heterogeneous reactions, inefficient stirring can lead to slow reaction rates.Ensure vigorous and consistent stirring throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of alkylation reaction for this compound?

A1: The most common method for alkylating this compound is through Friedel-Crafts alkylation.[1][2] This reaction involves the use of an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[2]

Q2: How can I minimize polyalkylation in my reaction?

A2: To minimize polyalkylation, it is recommended to use a significant molar excess of this compound compared to the alkylating agent.[3] This increases the probability that the alkylating agent will react with the starting material rather than the already alkylated product.

Q3: My product analysis shows an isomer of the expected product. What could be the cause?

A3: The formation of an isomeric product is likely due to a carbocation rearrangement.[3][4] During the reaction, the initial carbocation formed from the alkylating agent can rearrange to a more stable carbocation before it alkylates the this compound ring. To mitigate this, you can try using a less reactive alkylating agent, a milder Lewis acid, or running the reaction at a lower temperature.

Q4: What are some common side reactions to be aware of?

A4: Besides polyalkylation and carbocation rearrangements, other potential side reactions include isomerization of the this compound substrate and elimination reactions of the alkylating agent, particularly at elevated temperatures.

Q5: How does temperature affect the alkylation of this compound?

A5: Temperature has a significant impact on the reaction. Higher temperatures generally increase the reaction rate but can also lead to an increase in side products from elimination and isomerization reactions. Conversely, lower temperatures can improve selectivity but may result in a slower reaction rate. It is crucial to optimize the temperature for a balance between reaction rate and selectivity.

Experimental Protocols

General Protocol for Friedel-Crafts Alkylation of this compound

This protocol provides a general procedure for the alkylation of this compound with an alkyl halide using a Lewis acid catalyst.

Materials:

  • This compound

  • Alkyl halide (e.g., 1-chloropropane)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) as solvent

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Drying tube (filled with calcium chloride)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Attach a drying tube to the top of the condenser to protect the reaction from atmospheric moisture.

  • Under an inert atmosphere (e.g., nitrogen), add anhydrous dichloromethane to the flask.

  • Add this compound to the solvent.

  • Slowly and carefully add anhydrous aluminum chloride to the stirred solution. The addition may be exothermic.

  • Once the catalyst is fully dissolved, begin the dropwise addition of the alkyl halide.

  • After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for the desired reaction time. Monitor the reaction progress using TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction by pouring the mixture over crushed ice and 1M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography or distillation.

Data Presentation

Table 1: Effect of Catalyst on Product Yield
Catalyst (0.1 eq)Temperature (°C)Time (h)Conversion (%)Selectivity for Mono-alkylated Product (%)
AlCl₃2548570
FeCl₃2547875
BF₃·OEt₂2546585
ZnCl₂2544090
Table 2: Effect of Temperature on Reaction Outcome
CatalystTemperature (°C)Time (h)Conversion (%)Selectivity for Mono-alkylated Product (%)
AlCl₃066088
AlCl₃2548570
AlCl₃5029555
Table 3: Effect of Molar Ratio on Polyalkylation
Molar Ratio (this compound : Alkyl Halide)CatalystTime (h)Mono-alkylated Product (%)Di-alkylated Product (%)
1:1AlCl₃46530
3:1AlCl₃48510
5:1AlCl₃492<5

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep Dry Glassware & Reagents mix Mix this compound, Solvent & Catalyst prep->mix add Add Alkylating Agent mix->add react Heat & Stir add->react quench Quench with Acid react->quench extract Extract with Organic Solvent quench->extract wash Wash & Dry extract->wash purify Purify (Chromatography/Distillation) wash->purify analyze Characterize Product (NMR, GC-MS) purify->analyze

Caption: Experimental workflow for the alkylation of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield? cause1 Inactive Catalyst start->cause1 cause2 Low Temperature start->cause2 cause3 Poor Reagents start->cause3 sol1 Use Fresh Catalyst & Dry Conditions cause1->sol1 sol2 Increase Reaction Temperature cause2->sol2 sol3 Purify Starting Materials cause3->sol3

Caption: Troubleshooting logic for low product yield in this compound alkylation.

References

Technical Support Center: Purification of sec-Butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of sec-Butylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound may contain several types of impurities arising from its synthesis, transport, and storage. These can include:

  • Unreacted Starting Materials and Isomers: Depending on the synthesis route, these can include sec-butylbenzene, cyclohexene, and various isomers of butylcyclohexane.[1]

  • Olefins: Small amounts of unsaturated hydrocarbons (olefins) may be present, which can affect subsequent reactions and product stability.

  • Peroxides: Like many ethers and hydrocarbons, this compound can form peroxides over time upon exposure to air and light.[2] These are hazardous and can interfere with chemical processes.

  • Water: Moisture can be present from synthesis or absorbed from the atmosphere.

  • Other Solvents: Trace amounts of other solvents used in the manufacturing process may remain.

Q2: How can I test for the presence of peroxides in my this compound?

A2: Peroxide test strips are a quick and convenient method for the qualitative and semi-quantitative determination of peroxides. For a more quantitative analysis, a common laboratory method involves the oxidation of iodide to iodine by the peroxides, followed by titration of the iodine with a standardized sodium thiosulfate solution. A peroxide concentration above 100 ppm is generally considered hazardous.

Q3: My this compound has a yellow tint. What could be the cause?

A3: A yellow tint can indicate the presence of aged impurities, possibly polymeric materials formed from the degradation of the solvent or the presence of olefins. It is recommended to purify the solvent before use.

Q4: Can I use this compound directly from the manufacturer's bottle for a high-purity application?

A4: For applications requiring high purity, it is always recommended to purify this compound before use. Even high-grade commercial solvents can contain trace impurities that can negatively impact sensitive experiments.

Troubleshooting Guides

Issue 1: Presence of Olefin Impurities
  • Problem: Olefinic impurities are detected in the this compound, which may interfere with catalytic reactions or cause unwanted side products.

  • Solution: Treatment with an active solid adsorbent or a chemical wash can effectively remove olefins.

    • Method 1: Acid-Treated Clay Adsorption: Passing the solvent through a column packed with an acid-treated Montmorillonite clay can remove trace olefins.

    • Method 2: Sulfuric Acid Wash: Vigorously stirring the this compound with concentrated sulfuric acid will react with and remove olefins. This is a traditional method but generates significant acid sludge waste.

Issue 2: Peroxide Contamination
  • Problem: The this compound tests positive for peroxides, posing a safety hazard and potentially initiating unwanted radical reactions.

  • Solution: Peroxides can be removed by passing the solvent through a column of activated alumina or by chemical reduction.

    • Method 1: Activated Alumina Column: Passing the solvent through a column of basic activated alumina is an effective way to remove hydroperoxides.[3]

    • Method 2: Ferrous Sulfate Reduction: Stirring the solvent with an aqueous solution of ferrous sulfate will reduce and remove peroxides.

Issue 3: Water Contamination
  • Problem: The presence of water in this compound is detrimental to moisture-sensitive reactions.

  • Solution: Drying agents can be used to remove water.

    • Method: Molecular Sieves: Adding activated 4Å molecular sieves to the this compound and allowing it to stand for several hours will effectively remove water.

Issue 4: Presence of Impurities with Close Boiling Points
  • Problem: Isomers or other hydrocarbon impurities with boiling points close to that of this compound are present.

  • Solution: Fractional distillation is the most effective method for separating liquids with similar boiling points.[4][5]

Data Presentation

Purification MethodImpurities RemovedAdvantagesDisadvantagesTypical Purity Achieved
Fractional Distillation Impurities with different boiling points (e.g., isomers, some starting materials)High purity can be achieved for volatile impurities.Energy-intensive; not effective for azeotropes or impurities with very close boiling points.> 99.5%
Activated Alumina Column Peroxides, water, some polar impuritiesSimple setup, efficient for peroxide removal.[3]Alumina is a consumable; may not remove non-polar impurities.Peroxide levels < 10 ppm
Acid-Treated Clay OlefinsEffective for trace olefin removal.Clay is a consumable; may introduce acidic residues.Olefin content significantly reduced.
Sulfuric Acid Wash Olefins, some basic impuritiesEffective for bulk olefin removal.Generates hazardous acid sludge; requires careful handling and neutralization.Olefin content significantly reduced.
Molecular Sieves (4Å) WaterSimple to use, high drying capacity.Sieves need to be activated; can be slow.Water content < 50 ppm

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.[4]

  • Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the impure this compound and add a few boiling chips or a magnetic stir bar.

  • Heating: Gently heat the flask using a heating mantle.

  • Distillation: As the liquid boils, the vapor will rise through the fractionating column. The temperature at the distillation head should be monitored closely. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (179.35 °C).

  • Collection: Collect the purified product in the receiving flask. Discard the initial and final fractions, which are likely to contain lower and higher boiling impurities, respectively.

Protocol 2: Removal of Peroxides using an Activated Alumina Column
  • Column Preparation: Prepare a chromatography column packed with basic activated alumina. The amount of alumina will depend on the volume of solvent to be purified. A general guideline is to use about 100g of alumina for every 1 L of solvent.

  • Solvent Application: Gently pour the this compound onto the top of the alumina column.

  • Elution: Allow the solvent to pass through the column under gravity. Collect the purified solvent as it elutes from the bottom of the column.

  • Testing: Test the eluted solvent for the presence of peroxides to ensure their complete removal.

Protocol 3: Purity Analysis by Gas Chromatography (GC)
  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar column like DB-1 or equivalent).

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a high-purity solvent (e.g., hexane).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Analysis: Run a temperature program that allows for the separation of this compound from potential impurities. The retention times of the peaks can be used to identify components, and the peak areas can be used to determine their relative concentrations. For definitive identification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.[6][7]

Visualization

PurificationWorkflow Purification Workflow for this compound start Impure this compound check_peroxides Test for Peroxides? start->check_peroxides remove_peroxides Remove Peroxides (Alumina Column) check_peroxides->remove_peroxides Yes check_olefins Suspect Olefins? check_peroxides->check_olefins No remove_peroxides->check_olefins remove_olefins Remove Olefins (Acid Wash/Clay) check_olefins->remove_olefins Yes check_water Water Sensitive Application? check_olefins->check_water No remove_olefins->check_water dry_solvent Dry (Molecular Sieves) check_water->dry_solvent Yes check_isomers Need to Remove Isomers/Other Volatiles? check_water->check_isomers No dry_solvent->check_isomers distillation Fractional Distillation check_isomers->distillation Yes final_product Purified this compound check_isomers->final_product No distillation->final_product

Caption: A decision-making workflow for purifying this compound.

References

Technical Support Center: Improving Yield in the Hydrogenation of Butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the hydrogenation of butylbenzene to butylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: My butylbenzene hydrogenation reaction shows low or no conversion. What are the primary areas to investigate?

A low conversion rate can stem from several factors related to the catalyst, reagents, and reaction conditions. A systematic approach is recommended:

  • Catalyst Activity: The catalyst is the most critical component. Its activity can be compromised by poisoning, improper activation, or decomposition.

  • Purity of Reagents: Impurities in the butylbenzene, solvent, or hydrogen gas can poison the catalyst.

  • Reaction Conditions: Sub-optimal temperature, pressure, or inadequate mixing can lead to poor reaction rates.

  • Hydrogen Supply: Ensure a consistent and sufficient supply of hydrogen to the reaction.

Q2: How can I determine if my catalyst is the cause of the low yield?

Catalyst deactivation is a common culprit for low reaction yields. Several factors can negatively impact catalyst activity:

  • Catalyst Poisoning: Impurities can bind to the active sites of the catalyst, rendering it inactive. Common poisons for hydrogenation catalysts like Palladium (Pd), Platinum (Pt), and Nickel (Ni) include:

    • Sulfur compounds (e.g., thiols, sulfides)

    • Nitrogen compounds (e.g., amines, ammonia)[1]

    • Carbon monoxide (CO)[2]

    • Halides

    • Heavy metals (e.g., mercury, lead, arsenic)[3][4]

  • Improper Handling or Activation: Many catalysts, especially pyrophoric ones like Palladium on Carbon (Pd/C) and Raney Nickel, require careful handling under an inert atmosphere to prevent deactivation by air.[5] Ensure that the activation protocol for your specific catalyst is followed correctly.

  • Catalyst Decomposition or Sintering: The catalyst may not be stable under the chosen reaction conditions, leading to decomposition or aggregation of metal particles (sintering), which reduces the active surface area.[6]

  • Incorrect Catalyst Choice: The choice of metal (e.g., Pt, Pd, Ni, Ru) and support (e.g., carbon, alumina) is crucial. For aromatic ring hydrogenation, Pt and Rh are generally more active than Pd and Ni.[6]

To diagnose catalyst-related issues, run a control reaction with a standard substrate known to work well with your catalyst system (e.g., benzene or toluene). If this reaction also shows low conversion, it strongly suggests a problem with the catalyst or the general reaction setup.

Q3: Can impurities in my starting material or solvent affect the reaction?

Yes, absolutely. Purity is critical.

  • Starting Material: Butylbenzene sourced commercially may contain impurities from its synthesis, such as sulfur compounds, that can poison the catalyst.

  • Solvents: Solvents can contain traces of water, peroxides (in ethers like THF), or other reactive impurities. It is crucial to use high-purity, dry, and degassed solvents. Protic solvents like ethanol and acetic acid can sometimes accelerate hydrogenation rates.[7]

Q4: What are the typical side reactions in butylbenzene hydrogenation, and how can they be minimized?

The primary desired reaction is the complete saturation of the benzene ring to form butylcyclohexane. However, side reactions can occur, especially under harsh conditions:[6]

  • Hydrogenolysis: Cleavage of the C-C bond between the butyl group and the ring, or within the butyl group itself.

  • Isomerization: Rearrangement of the butyl group or the cyclohexane ring.

  • Cracking and Coking: Decomposition of the organic molecules at high temperatures, leading to the formation of tars and coke on the catalyst surface.[6]

To minimize side reactions, optimize reaction conditions. Use the mildest temperature and pressure that still provide a reasonable reaction rate. The choice of catalyst can also influence selectivity.

Q5: My reaction yield is over 100%. What does this indicate?

A yield greater than 100% is physically impossible and indicates the presence of impurities in your final product. This is most commonly due to residual solvent that was not completely removed during workup. Ensure the product is thoroughly dried under a high vacuum to obtain an accurate mass and yield.

Troubleshooting Guides

Guide 1: Diagnosing and Addressing Low Conversion

This guide provides a systematic workflow for troubleshooting low-yield hydrogenation reactions.

Observation Potential Cause Troubleshooting Steps
Significant starting material remaining; little to no product formed. 1. Inactive Catalyst2. Insufficient Hydrogen3. Incorrect Reaction Conditions1. Catalyst Check: - Run a control reaction with a reliable substrate.- Use a fresh batch of catalyst.- Ensure proper catalyst handling and activation.2. Hydrogen Supply: - Check for leaks in the hydrogen line/balloon.- Purge the reaction vessel thoroughly with hydrogen before starting.- Ensure the hydrogen source is not depleted.3. Conditions Check: - Increase reaction time.- Gradually increase temperature and/or pressure.[8][9]
Reaction starts but stops before completion. 1. Catalyst Poisoning2. Catalyst Deactivation1. Check for Poisons: - Analyze starting materials and solvent for impurities.- Purify the butylbenzene (e.g., by distillation) if contamination is suspected.2. Catalyst Stability: - Consider a more robust catalyst or support.- Avoid excessively high temperatures.
Formation of unexpected byproducts. 1. Competing Side Reactions2. Impure Starting Material1. Optimize for Selectivity: - Lower the reaction temperature.- Screen different catalysts and solvents.2. Verify Purity: - Analyze the starting material by GC-MS or NMR to identify impurities that may be reacting.

Data Presentation

Table 1: Effect of Catalyst Modification on Hydrogenation of sec-Butylbenzene*

This table summarizes the effect of modifying a 0.5% Pd/Al₂O₃ catalyst with strong acids on the conversion of sec-butylbenzene and selectivity towards sec-butylcyclohexane.

CatalystTemperature (°C)H₂ Pressure (atm)Conversion of sec-Butylbenzene (%)Selectivity to this compound (%)
0.5% Pd/Al₂O₃902025.398.5
0.5% Pd-15% H₂WO₄/Al₂O₃902099.5>99.9
0.5% Pd-9% H₂SO₄/Al₂O₃9020>99.9>99.9
0.5% Pd/Al₂O₃1402070.296.2
0.5% Pd-15% H₂WO₄/Al₂O₃14020>99.9>99.9
0.5% Pd-9% H₂SO₄/Al₂O₃14020>99.9>99.9

*Data adapted from a study on sec-butylbenzene, a close structural analog of butylbenzene.[10]

Table 2: Typical Reaction Parameters for Aromatic Hydrogenation

This table provides a general overview of reaction conditions for the hydrogenation of various benzene derivatives.

ParameterTypical RangeNotes
Catalyst Pt, Pd, Ni, Ru, RhPt and Rh are generally more active for aromatic rings. Ni is a cost-effective alternative but may require higher temperatures/pressures.[6] Ru can also be highly effective.[6]
Catalyst Loading 1-10 mol% (metal basis)Higher loading can increase reaction rate but may not be cost-effective.
Temperature 25 - 150 °CAromatic ring hydrogenation is often slower than alkene hydrogenation and may require elevated temperatures.[11] Higher temperatures can lead to side reactions.[6]
Hydrogen Pressure 1 - 100 atmHigher pressure increases the concentration of dissolved hydrogen, accelerating the reaction rate.[12] Atmospheric pressure (balloon) can be sufficient but may require longer reaction times. High-pressure autoclaves offer better performance.[9][13]
Solvent Alcohols (Ethanol, Methanol), Hydrocarbons (Hexane), Ethers (THF), Acetic AcidProtic solvents often enhance the reaction rate.[7] Ensure the solvent is degassed and anhydrous.
Stirring Speed >500 rpmVigorous stirring is crucial to ensure efficient mixing of the three phases (solid catalyst, liquid substrate/solvent, gaseous hydrogen).[10]

Experimental Protocols

Protocol 1: Hydrogenation of tert-Butylbenzene using a Ruthenium Cluster Catalyst

This protocol is adapted from a literature procedure for the hydrogenation of t-butylbenzene, a close analog of butylbenzene, and provides a robust method for achieving high conversion.[6]

Materials:

  • tert-Butylbenzene (or Butylbenzene)

  • Water-soluble Ruthenium Catalyst (e.g., [(C₆H₆)(C₆Me₆)₂Ru₃(H)₃(O)][BF₄])

  • Deionized, bi-distilled water

  • High-pressure stainless steel autoclave (100 mL) with magnetic stirring

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation: In a typical run, dissolve 0.01 mmol of the water-soluble ruthenium catalyst in 5 mL of bi-distilled water.

  • Reactor Charging: Place the aqueous catalyst solution into the 100 mL stainless steel autoclave. Carefully layer 10 mmol of the butylbenzene substrate on top of the aqueous phase.

  • System Purging: Close the autoclave securely. Purge the system three to four times with hydrogen gas to remove all air.

  • Pressurization: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 60 bar).

  • Reaction: Heat the autoclave to the target temperature (e.g., 110 °C) in an oil bath. Begin vigorous stirring (e.g., 900 rpm) to ensure good mixing of the biphasic system.

  • Reaction Monitoring: The reaction progress can be monitored by taking samples at intervals (if the reactor setup allows) and analyzing them by GC or GC-MS. The reaction is typically run for a set time (e.g., 14 hours for t-butylbenzene, yielding 98.6% conversion).[6]

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

  • Product Isolation: Open the autoclave and separate the organic layer from the aqueous catalyst layer by decantation or using a separatory funnel. The organic layer contains the butylcyclohexane product.

  • Purification: The product can be purified further if necessary (e.g., by distillation) after drying the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄.

Mandatory Visualization

Troubleshooting_Workflow cluster_catalyst Catalyst Troubleshooting cluster_conditions Condition Optimization Start Low Yield in Butylbenzene Hydrogenation Check_Catalyst Step 1: Evaluate Catalyst Start->Check_Catalyst Check_Purity Step 2: Verify Reagent Purity Check_Catalyst->Check_Purity Catalyst OK Poisoning Poisoning Suspected? (Sulfur, N-compounds) Check_Catalyst->Poisoning Activity Control Reaction Failed? Check_Catalyst->Activity Handling Improper Handling? (Exposure to Air) Check_Catalyst->Handling Check_Conditions Step 3: Optimize Conditions Check_Purity->Check_Conditions Reagents Pure Success High Yield Achieved Check_Conditions->Success Conditions Optimized Increase_Temp Increase Temperature Check_Conditions->Increase_Temp Increase_Pressure Increase H2 Pressure Check_Conditions->Increase_Pressure Increase_Time Increase Reaction Time Check_Conditions->Increase_Time Purify_Reagents Purify Butylbenzene & Use Anhydrous Solvent Poisoning->Purify_Reagents Yes Replace_Catalyst Use Fresh Catalyst Activity->Replace_Catalyst Yes Rerun_Properly Repeat with Inert Atmosphere Technique Handling->Rerun_Properly Yes Purify_Reagents->Check_Purity Re-evaluate Replace_Catalyst->Check_Catalyst Re-evaluate Rerun_Properly->Check_Catalyst Re-evaluate Increase_Temp->Success Increase_Pressure->Success Increase_Time->Success

Caption: A workflow for troubleshooting low-yield butylbenzene hydrogenation.

Reaction_Pathway Butylbenzene Butylbenzene Catalyst Catalyst Surface (e.g., Pt, Pd, Ni) Butylbenzene->Catalyst Adsorption H2 3H₂ H2->Catalyst Adsorption Adsorbed_Complex Adsorbed Reactants on Catalyst Surface Intermediate_1 Partially Hydrogenated Intermediates Adsorbed_Complex->Intermediate_1 Sequential H Atom Addition Butylcyclohexane Butylcyclohexane Intermediate_1->Butylcyclohexane Final H Addition & Desorption Side_Products Side Products (Hydrogenolysis, Isomerization) Intermediate_1->Side_Products Harsh Conditions

Caption: Simplified reaction pathway for the hydrogenation of butylbenzene.

References

troubleshooting sec-Butylcyclohexane separation in GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Gas Chromatography (GC) Analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve issues with sec-butylcyclohexane separation.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor peak resolution between this compound isomers?

Poor resolution between isomers is a common challenge due to their similar chemical structures and boiling points. The primary factors to investigate are column selectivity, column efficiency, and temperature programming. Insufficient separation is often due to using a column with the wrong stationary phase or a temperature program that is too fast.[1][2]

Q2: What is the best type of GC column for separating non-polar hydrocarbon isomers like this compound?

For separating non-polar compounds that primarily differ by their boiling points, a non-polar stationary phase is recommended.[3][4] Columns with 100% dimethylpolysiloxane (e.g., DB-1, HP-1, Rtx-1) or 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5, HP-5MS, Rtx-5) are excellent starting points.[5] For challenging isomer separations, highly selective phases, sometimes including liquid crystal stationary phases, may offer unique separation mechanisms based on molecular shape.[6][7]

Q3: My this compound peak is tailing. What are the common causes?

Peak tailing for a non-polar compound like this compound can be caused by:

  • Active Sites: Exposed silanol groups in the inlet liner or on the column itself can cause adsorption. Using a deactivated inlet liner is crucial.[8][9]

  • Column Contamination: Non-volatile residues accumulating at the head of the column can interfere with peak shape. Trimming the first few centimeters of the column can often resolve this.[10][11]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks. Try reducing the injection volume or using a higher split ratio.[1]

Q4: My retention times are shifting from run to run. How can I fix this?

Inconsistent retention times are typically due to instability in flow rate, oven temperature, or leaks in the system.

  • Check for Leaks: A leaky septum or loose column fitting is a common culprit.[9] Use an electronic leak detector to systematically check the system.

  • Ensure Stable Flow: Verify that your carrier gas supply is stable and that the electronic pressure control (EPC) is functioning correctly.

  • Verify Oven Temperature: Ensure the oven is properly calibrated and the temperature program is consistent for each run.[11]

Q5: I am observing ghost peaks in my blank runs. What is the source?

Ghost peaks are unexpected peaks that appear in blank runs and can arise from several sources:

  • Septum Bleed: Overused or low-quality septa can release volatile compounds into the inlet.[11]

  • Contaminated Inlet/Liner: Residue from previous injections can build up in the inlet liner and slowly bleed out in subsequent runs.[10]

  • Sample Carryover: Insufficient bake-out time between runs or carryover from the syringe can introduce residual sample.

Troubleshooting Guides

Guide 1: Improving Peak Resolution

Achieving baseline separation of this compound isomers requires optimizing the three key chromatographic factors: efficiency (N), selectivity (α), and retention (k).[2]

Troubleshooting Steps for Poor Resolution:

  • Optimize Temperature Program: A slow temperature ramp rate (e.g., 2-5 °C/min) often improves the separation of closely eluting compounds.[1] While a faster ramp reduces analysis time, it can sacrifice resolution.

  • Select the Right Column: If optimization fails, the stationary phase may not be selective enough. Choose a non-polar column to separate based on boiling point differences.[3]

  • Increase Column Efficiency:

    • Use a Longer Column: Doubling the column length increases resolution by about 40%.[3]

    • Use a Narrower Internal Diameter (ID): Reducing the column ID (e.g., from 0.25 mm to 0.18 mm) significantly increases efficiency.[3][4]

    • Optimize Carrier Gas Flow: Operate the carrier gas (Helium or Hydrogen) at its optimal linear velocity. Hydrogen allows for faster optimal velocities, potentially reducing run times without losing resolution.

Logical Troubleshooting Workflow for GC Issues

The following diagram illustrates a systematic approach to diagnosing common GC problems.

start Problem Observed (e.g., Poor Resolution, Tailing) check_params Verify Method Parameters start->check_params param_ok Parameters Correct? check_params->param_ok check_consumables Inspect Consumables (Septum, Liner, Ferrules) consumables_ok Consumables OK? check_consumables->consumables_ok check_hardware Check Hardware (Leaks, Flow, Temp) hardware_ok Hardware OK? check_hardware->hardware_ok param_ok->check_consumables Yes fix_params Correct Parameters (Temp, Flow, etc.) param_ok->fix_params No consumables_ok->check_hardware Yes replace_consumables Replace Septum, Liner, or Ferrule consumables_ok->replace_consumables No fix_hardware Repair Leaks, Calibrate Flow/Temp hardware_ok->fix_hardware No optimize_method Optimize Method (Column, Temp Program) hardware_ok->optimize_method Yes end_node Problem Resolved fix_params->end_node replace_consumables->end_node fix_hardware->end_node optimize_method->end_node

Caption: A systematic workflow for troubleshooting common GC issues.

Data & Protocols

Table 1: Effect of GC Parameter Adjustments on Separation

This table summarizes how changing key GC parameters can affect your analysis. Use it as a guide for method optimization.[1][2][3]

ParameterAdjustmentPrimary Effect on ResolutionImpact on Analysis Time
Oven Temperature Ramp Decrease RateIncreaseIncrease
Increase RateDecreaseDecrease
Column Length IncreaseIncreaseIncrease
DecreaseDecreaseDecrease
Column Internal Diameter DecreaseIncreaseDecrease
IncreaseDecreaseIncrease
Stationary Phase Film DecreaseIncrease (for high MW analytes)Decrease
IncreaseIncrease (for volatile analytes)Increase
Carrier Gas Velocity OptimizeMaximizeVaries
Table 2: Recommended GC Columns for Hydrocarbon Isomer Analysis
Stationary PhasePolaritySelectivity MechanismCommon Use Cases
100% DimethylpolysiloxaneNon-PolarBoiling PointGeneral purpose, hydrocarbon profiling.[5]
5% Phenyl-polysiloxaneNon-PolarBoiling Point, π-π interactionsGeneral purpose, aromatic compounds.[5]
WAX (Polyethylene Glycol)PolarHydrogen BondingNot suitable for non-polar hydrocarbons.[3]
Liquid Crystal PhasesVariesMolecular Shape (Length-to-Breadth Ratio)Challenging isomer separations.[6][7]
General Experimental Protocol for this compound Analysis

This protocol provides a starting point for developing a robust GC method.

  • Sample Preparation:

    • Prepare a 100 µg/mL standard of this compound in n-hexane.

    • For unknown samples, perform an initial 1:100 dilution in n-hexane.

  • Instrumentation & Conditions:

    • Gas Chromatograph: Standard GC system with a Flame Ionization Detector (FID).

    • Injector: Split/Splitless inlet at 250 °C.

    • Split Ratio: Start at 50:1 to prevent column overload.

    • Injection Volume: 1 µL.

    • Liner: Deactivated, single-taper glass liner.[8]

    • Column: Rtx-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 150 °C.

      • Hold: Hold at 150 °C for 5 minutes (or until all peaks have eluted).

    • Detector (FID):

      • Temperature: 280 °C.

      • Hydrogen Flow: 30 mL/min.

      • Air Flow: 300 mL/min.

      • Makeup Gas (N₂ or He): 25 mL/min.

  • Data Analysis:

    • Integrate peaks and identify this compound based on retention time relative to a known standard.

    • For isomer identification, comparison with pure isomer standards is necessary.

GC Parameter Interdependencies

Optimizing a GC method requires balancing resolution, analysis time, and sensitivity. The following diagram shows the relationship between key parameters and performance outcomes.

cluster_params Adjustable Parameters cluster_outcomes Performance Outcomes p1 Column Length (L) o1 Resolution (Rs) p1->o1 + o2 Analysis Time p1->o2 + o3 Peak Efficiency (N) p1->o3 + p2 Column ID (dc) p2->o1 - p2->o3 - p3 Film Thickness (df) p3->o2 + (Volatiles) p4 Carrier Gas Velocity (u) p4->o2 - (to a point) p4->o3 +/- (optimize) p5 Temperature Ramp p5->o1 - (faster ramp) p5->o2 - (faster ramp)

Caption: Interplay between GC parameters and their effect on performance.

References

Technical Support Center: Stabilization of sec-Butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the long-term storage and stabilization of sec-butylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during long-term storage?

A1: The primary degradation pathway for this compound, like many other hydrocarbons with exposed tertiary hydrogens, is autoxidation, which leads to the formation of peroxides.[1] This is a slow, free-radical chain reaction with molecular oxygen that is initiated by factors such as light and heat.[1][2] Over time, these peroxides can accumulate to hazardous levels, potentially forming shock-sensitive explosive crystals.[1][3]

Q2: What are the ideal storage conditions for long-term stability of this compound?

A2: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated place, away from light and heat.[4] The container should be tightly closed to minimize exposure to air.[4] For optimal stability, it is recommended to purge the headspace of the container with an inert gas like nitrogen or argon to displace oxygen.[1]

Q3: How can I stabilize this compound for long-term storage?

A3: The most common method for stabilizing this compound is the addition of an antioxidant. Antioxidants function as free-radical scavengers, inhibiting the autoxidation process.[5] Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT) (2,6-di-tert-butyl-4-methylphenol), are commonly used as inhibitors in peroxide-forming solvents.[6][7]

Q4: How often should I test my stored this compound for peroxides?

A4: The frequency of testing depends on whether the container has been opened. For unopened containers, it is best to adhere to the manufacturer's expiration date.[1] For opened containers, it is good practice to test for peroxides every 3 to 6 months, and always before use, especially if the solvent is to be distilled or concentrated.[1][8]

Q5: What are the signs of peroxide formation in this compound?

A5: Visual inspection of the container may reveal signs of significant peroxide formation, such as the presence of crystalline deposits, cloudiness, or immiscible layers.[8] If any of these signs are observed, the container should not be moved and should be handled as potentially explosive.[1][6]

Troubleshooting Guides

Problem 1: My this compound tested positive for peroxides. What should I do?

  • Cause: The solvent has started to undergo autoxidation due to exposure to oxygen, light, or heat.

  • Solution:

    • Quantify the Peroxide Level: Use a semi-quantitative method (See Experimental Protocol 1 or 2) to determine the concentration of peroxides.

    • Assess the Hazard: Peroxide concentrations above 25-100 ppm are generally considered hazardous.[8][9] Solvents with high concentrations of peroxides, especially if crystals are visible, should not be handled and require specialized disposal procedures.

    • Removal of Peroxides (for low levels): For low levels of peroxides and in the absence of visible crystals, peroxides can be removed. Common methods include passing the solvent through a column of activated alumina or treating it with a reducing agent like sodium sulfite or ferrous sulfate. Caution: These procedures should only be performed by experienced personnel with appropriate safety precautions.

    • Re-stabilization: After peroxide removal, a stabilizer such as BHT can be added to inhibit further oxidation.

    • Proper Disposal: If peroxide levels are high or if you are not equipped to handle the removal procedure, the solvent should be disposed of as hazardous waste according to your institution's safety guidelines.

Problem 2: I need to store a freshly opened bottle of this compound for an extended period.

  • Preventative Measures:

    • Add a Stabilizer: If the this compound does not already contain an inhibitor, consider adding a small amount of an antioxidant like BHT (typically 50-200 ppm).

    • Inert Atmosphere: Before sealing the container, purge the headspace with an inert gas such as nitrogen or argon to displace oxygen.[1]

    • Proper Sealing: Ensure the container cap provides an airtight seal. For very long-term storage, consider using a container with a PTFE-lined cap.

    • Storage Location: Store the container in a dark, cool, and well-ventilated area, away from heat sources and direct sunlight.[4] A flammable liquids storage cabinet is appropriate.

    • Labeling: Clearly label the container with the date it was opened and the date of the next required peroxide test.

Data Presentation

Table 1: Recommended Storage Conditions and Testing Frequency for this compound

ConditionRecommendationRationale
Temperature Store in a cool place (2-8°C is ideal for long-term storage)Reduces the rate of autoxidation.[1]
Light Store in an amber or opaque container, away from lightLight, especially UV light, can initiate the free-radical chain reaction of peroxide formation.[1]
Atmosphere Purge headspace with an inert gas (Nitrogen or Argon)Displaces oxygen, a key reactant in autoxidation.[1]
Container Tightly sealed, airtight containerPrevents the ingress of atmospheric oxygen.
Testing (Opened) Every 3-6 months and before useTo monitor and prevent the accumulation of hazardous levels of peroxides.[1][8]
Testing (Unopened) Before manufacturer's expiration dateTo ensure stability before first use.[1]

Table 2: Common Antioxidants for Hydrocarbon Stabilization

Antioxidant TypeExampleTypical ConcentrationMechanism
Phenolic Butylated Hydroxytoluene (BHT)50 - 200 ppmFree-radical terminator.[5][7]
Aminic Phenyl-alpha-naphthylamine (PANA)0.1 - 0.5%Free-radical terminator, effective at higher temperatures.[5]

Experimental Protocols

Experimental Protocol 1: Semi-Quantitative Peroxide Testing with Test Strips

  • Objective: To quickly and easily estimate the concentration of peroxides in this compound.

  • Materials:

    • Commercial peroxide test strips (e.g., Quantofix® Peroxide 100).[10]

    • Sample of this compound.

    • Deionized water.

  • Methodology:

    • Dip the test strip into the this compound sample for 1 second.[10]

    • Remove the strip and shake off any excess liquid.[10]

    • Allow the solvent on the strip to evaporate completely.

    • Add one drop of deionized water to the test pad on the strip.[10]

    • Wait for the time specified in the manufacturer's instructions (typically 5-15 seconds).

    • Compare the color of the test pad to the color scale provided with the test strips to determine the approximate peroxide concentration in ppm.[10]

Experimental Protocol 2: Qualitative Peroxide Testing with Potassium Iodide

  • Objective: To detect the presence of peroxides in this compound using a wet chemical method.

  • Materials:

    • Sample of this compound (1-3 mL).

    • Glacial acetic acid (1-3 mL).

    • 5% Potassium Iodide (KI) solution (a few drops).[1]

    • Test tube.

  • Methodology:

    • In a clean test tube, mix 1-3 mL of the this compound sample with an equal volume of glacial acetic acid.[1]

    • Add a few drops of the 5% potassium iodide solution to the mixture.

    • Shake the test tube and observe any color change.

    • Interpretation of Results:

      • No color change: No significant amount of peroxides present.

      • Yellow color: Indicates the presence of peroxides.[1][8]

      • Brown color: Indicates a high concentration of peroxides.[1][8]

Visualizations

experimental_workflow cluster_storage Long-Term Storage cluster_testing Periodic Testing cluster_decision Decision Point cluster_action Action storage This compound in Storage test Test for Peroxides (Protocol 1 or 2) storage->test decision Peroxides Detected? test->decision use Safe to Use/ Continue Storage decision->use No dispose High Peroxide Levels -> Hazardous Waste Disposal decision->dispose Yes (High) treat Low Peroxide Levels -> Treat to Remove Peroxides decision->treat Yes (Low) treat->storage Re-stabilize & Re-test

Caption: Workflow for the safe storage and handling of this compound.

degradation_pathway cluster_reactants Reactants cluster_initiators Initiators cluster_process Process cluster_products Degradation Products cluster_stabilizer Stabilization sbc This compound autoxidation Autoxidation (Free Radical Chain Reaction) sbc->autoxidation o2 Oxygen (O2) o2->autoxidation initiators Light (UV) Heat initiators->autoxidation peroxides sec-Butylcyclohexyl Hydroperoxides autoxidation->peroxides bht Antioxidant (e.g., BHT) bht->autoxidation Inhibits

Caption: Degradation pathway of this compound via autoxidation.

References

Technical Support Center: Catalyst Deactivation in sec-Butylcyclohexane Dehydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during sec-butylcyclohexane dehydrogenation experiments.

Troubleshooting Guides

This section offers step-by-step guidance to identify and resolve common issues related to catalyst deactivation.

Issue 1: Rapid Loss of Catalyst Activity

Q1: My catalyst is deactivating much faster than expected. What are the primary causes and how can I troubleshoot this?

A1: Rapid deactivation is typically caused by three main phenomena: coking, poisoning, or thermal degradation. The following steps will help you identify the root cause:

Troubleshooting Workflow:

start Rapid Activity Loss Observed check_coking Investigate Coking: - Temperature Programmed Oxidation (TPO) - Visual inspection (color change) start->check_coking check_poisoning Investigate Poisoning: - Feedstock analysis (e.g., for sulfur) - XPS or EDX of spent catalyst start->check_poisoning check_sintering Investigate Sintering: - TEM of fresh vs. spent catalyst - Chemisorption (e.g., CO pulse) start->check_sintering coking_found Coking Confirmed check_coking->coking_found poisoning_found Poisoning Confirmed check_poisoning->poisoning_found sintering_found Sintering Confirmed check_sintering->sintering_found optimize_conditions Optimize Reaction Conditions: - Lower temperature - Adjust H2/hydrocarbon ratio coking_found->optimize_conditions purify_feed Purify Feedstock: - Use guard beds - High-purity reagents poisoning_found->purify_feed stabilize_catalyst Improve Catalyst Stability: - Use more thermally stable support - Add promoters (e.g., Sn) sintering_found->stabilize_catalyst regenerate Regenerate Catalyst optimize_conditions->regenerate purify_feed->regenerate stabilize_catalyst->regenerate

Caption: Troubleshooting workflow for rapid catalyst deactivation.

Detailed Steps:

  • Characterize the Spent Catalyst:

    • Coke Formation: Perform Temperature Programmed Oxidation (TPO) to quantify the amount and nature of carbonaceous deposits. A significant weight loss corresponding to CO₂ evolution indicates coking. The catalyst may also appear darkened.

    • Poisoning: Analyze the elemental composition of the catalyst surface using X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) to detect potential poisons like sulfur.

    • Sintering: Use Transmission Electron Microscopy (TEM) to compare the metal particle size distribution of the fresh and spent catalyst. A significant increase in particle size indicates sintering. A decrease in the active surface area can be quantified using techniques like CO pulse chemisorption.

  • Analyze Feedstock and Reaction Conditions:

    • Feed Purity: Ensure the purity of this compound and any carrier gases. Impurities, even at ppm levels, can act as poisons.

    • Reaction Temperature: High temperatures accelerate both coking and sintering.[1] Verify that the reaction temperature is within the recommended range for your catalyst system.

    • Hydrogen Partial Pressure: Inadequate hydrogen partial pressure can lead to increased coke formation.

Issue 2: Decrease in Selectivity to the Desired Product

Q2: The conversion of this compound is acceptable, but the selectivity to the desired dehydrogenated product is decreasing. What could be the cause?

A2: A drop in selectivity, while maintaining conversion, often points to changes in the catalyst's active sites or the formation of non-selective coke deposits.

Possible Causes and Solutions:

  • Coke Deposition: Certain types of coke can block specific active sites, favoring side reactions like cracking or isomerization.[2][3]

    • Troubleshooting: Use TPO to analyze the nature of the coke. Different types of coke oxidize at different temperatures. Consider modifying reaction conditions (e.g., increasing H₂ partial pressure) to minimize the formation of hard, graphitic coke.

  • Active Site Modification: The interaction of the reactants or products with the catalyst can lead to a restructuring of the active sites.

    • Troubleshooting: Characterize the spent catalyst using techniques like in-situ DRIFTS to probe the surface chemistry during the reaction.

Frequently Asked Questions (FAQs)

Catalyst Deactivation Mechanisms

Q3: What are the most common deactivation mechanisms for Pt-based catalysts in this compound dehydrogenation?

A3: The primary deactivation mechanisms for Pt-based catalysts in hydrocarbon dehydrogenation are:

  • Coking/Fouling: This is the deposition of carbonaceous species on the catalyst surface, which can block active sites and pores.[2] In dehydrogenation reactions, coke is often formed through a series of dehydrogenation and polymerization steps of the reactant or product.

  • Sintering: At high reaction temperatures, the metal nanoparticles can migrate and agglomerate, leading to a decrease in the active surface area and, consequently, a loss of catalytic activity.[1]

  • Poisoning: This occurs when impurities in the feed stream strongly adsorb to the active sites, rendering them inactive. Common poisons for Pt catalysts include sulfur and nitrogen compounds.

Logical Relationship of Deactivation Mechanisms:

reactant This compound catalyst Pt-based Catalyst (e.g., Pt/Al2O3, Pt-Sn/Al2O3) reactant->catalyst product Dehydrogenated Product catalyst->product deactivation Catalyst Deactivation catalyst->deactivation coking Coking (Carbon Deposition) deactivation->coking caused by sintering Sintering (Metal Agglomeration) deactivation->sintering caused by poisoning Poisoning (e.g., Sulfur) deactivation->poisoning caused by

Caption: Primary catalyst deactivation pathways.

Quantitative Data

Q4: Can you provide some representative data on catalyst deactivation in similar dehydrogenation reactions?

A4: While specific data for this compound is limited in publicly available literature, data from analogous reactions such as propane and methylcyclohexane dehydrogenation on Pt-based catalysts can provide valuable insights.

Table 1: Representative Data on Catalyst Performance and Deactivation

Catalyst SystemReactantTime on Stream (h)Conversion Drop (%)Selectivity ChangeReference
Pt/Al₂O₃Propane10~15%Minor decrease[1]
Pt-Sn/Al₂O₃Propane10~5%Stable[1]
0.05% Pt/Al₂O₃Methylcyclohexane5~20%Significant coking[4]
0.1% Pt/Al₂O₃Methylcyclohexane5~10%Moderate coking[4]

Table 2: Impact of Regeneration on Catalyst Activity (Propane Dehydrogenation)

CatalystConditionPropane Conversion (%)Propylene Selectivity (%)Reference
Pt-Sn/Al₂O₃Fresh30.097.5[5]
Pt-Sn/Al₂O₃After 1st Run (Deactivated)15.095.0[5]
Pt-Sn/Al₂O₃After Regeneration (Coke Burn)16.896.0[5]
Pt-Sn/Al₂O₃After Regeneration (Coke Burn + HCl)23.797.0[5]

Experimental Protocols

Q5: What is a standard experimental protocol for characterizing a coked catalyst using Temperature Programmed Oxidation (TPO)?

A5: The following is a general protocol for TPO analysis of a coked catalyst.

Experimental Workflow for TPO:

start Start TPO Analysis load_sample Load coked catalyst (e.g., 20 mg) into reactor start->load_sample pretreatment Pre-treatment: He flow at 200°C for 1h to remove physisorbed species load_sample->pretreatment cool Cool to room temperature in He flow pretreatment->cool switch_gas Switch to oxidizing gas flow (e.g., 1-5% O2 in He) cool->switch_gas ramp_temp Ramp temperature linearly (e.g., 5-10°C/min) to 950°C switch_gas->ramp_temp detect_co2 Monitor CO2 (and CO) evolution with a mass spectrometer or TCD ramp_temp->detect_co2 analyze Analyze TPO profile: - Peak temperature indicates coke type - Peak area quantifies coke amount detect_co2->analyze end End of Analysis analyze->end

Caption: Experimental workflow for Temperature Programmed Oxidation.

Detailed TPO Protocol:

  • Sample Preparation: Weigh approximately 15-20 mg of the spent catalyst and load it into a quartz reactor.[6][7]

  • Pre-treatment: Heat the sample under an inert gas flow (e.g., He or Ar at 30-40 mL/min) to a temperature of around 200°C for 1 hour to remove any physisorbed water or hydrocarbons.[7]

  • Cooling: Cool the sample to room temperature under the inert gas flow.

  • Oxidation: Switch the gas flow to a dilute oxygen mixture (e.g., 1-5% O₂ in He or N₂) at a flow rate of 20-80 cc/min.[6][8]

  • Temperature Program: Begin heating the reactor at a linear ramp rate, typically 5-10°C/min, up to a final temperature of around 950°C.[7]

  • Detection: Continuously monitor the composition of the effluent gas using a mass spectrometer or a thermal conductivity detector (TCD) to measure the concentration of CO₂ (and CO).

  • Data Analysis: Plot the CO₂ signal as a function of temperature. The area under the peak(s) is proportional to the amount of coke, and the temperature of the peak maximum provides information about the reactivity and nature of the coke (e.g., "soft" vs. "hard" coke).

Q6: How can I regenerate a coked Pt-Sn/Al₂O₃ catalyst?

A6: A common regeneration procedure for coked Pt-Sn/Al₂O₃ catalysts involves coke combustion followed by an oxychlorination step to redisperse the metal particles.

Regeneration Protocol for Pt-Sn/Al₂O₃:

  • Coke Burn-off:

    • Heat the deactivated catalyst under a flow of a dilute oxygen mixture (e.g., 2-5% O₂ in N₂) at a temperature between 450°C and 600°C.[9] The temperature should be ramped slowly to avoid excessive heat from the exothermic coke combustion, which could cause further sintering.

    • Hold at the final temperature until CO₂ is no longer detected in the effluent gas.

  • Oxychlorination (Redispersion):

    • After the coke burn-off, while maintaining the high temperature, introduce a chlorine-containing compound (e.g., hydrochloric acid or dichloroethane) into the gas stream along with the oxygen mixture.[9][10] This step helps to redisperse the sintered platinum and tin particles.

  • Reduction:

    • Purge the system with an inert gas to remove any remaining oxygen and chlorine compounds.

    • Reduce the catalyst in a hydrogen flow (e.g., 5-10% H₂ in N₂) at a temperature of around 500-600°C to restore the metallic state of the active sites.

References

Technical Support Center: Refinement of sec-Butylcyclohexane Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the fractional distillation of sec-butylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of this compound and how does it affect distillation?

A1: The boiling point of this compound is approximately 179.3°C at atmospheric pressure (760 mmHg).[1] This relatively high boiling point means that vacuum distillation may be preferred to prevent potential thermal decomposition and to reduce energy consumption.[2]

Q2: What are the most common impurities in a this compound sample and why are they difficult to separate?

A2: Common impurities often originate from the synthesis process, which typically involves the hydrogenation of sec-butylbenzene. These can include unreacted starting material and isomers formed during alkylation. The most challenging impurities are structural isomers of butylcyclohexane due to their very similar physical properties.

Q3: Does this compound form azeotropes with common impurities?

A3: There is no readily available data to suggest that this compound forms azeotropes with its common isomers like isobutylcyclohexane and tert-butylcyclohexane. However, the separation is challenging due to their very close boiling points.

Q4: When should I use fractional distillation instead of simple distillation for this compound?

A4: Fractional distillation is necessary when separating components with close boiling points (typically less than 25°C difference).[3] Given the small boiling point differences between this compound and its common impurities, fractional distillation is essential for achieving high purity.[3]

Q5: Why is vacuum distillation recommended for this compound?

A5: Vacuum distillation lowers the boiling points of liquids, allowing distillation at lower temperatures.[2] This is advantageous for compounds with high boiling points like this compound as it minimizes the risk of thermal degradation and can lead to a more efficient separation.[4]

Data Presentation: Physical Properties of this compound and Potential Impurities

The following table summarizes the key physical properties for this compound and its potential impurities, highlighting the challenges in separation via distillation.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHg
This compound 7058-01-7C₁₀H₂₀140.27179.3[1]
Isobutylcyclohexane1678-98-4C₁₀H₂₀140.27171.3[5][6]
tert-Butylcyclohexane3178-22-1C₁₀H₂₀140.27171[7][8]
n-Butylcyclohexane1678-93-9C₁₀H₂₀140.27180.9[9]
sec-Butylbenzene135-98-8C₁₀H₁₄134.22173-174
Di-sec-butylcyclohexane-C₁₄H₂₈196.37Higher boiling
Tri-sec-butylcyclohexane-C₁₈H₃₆252.48Much higher boiling

Note: Boiling points for di- and tri-substituted cyclohexanes are expected to be significantly higher and are typically removed as distillation residues.

Troubleshooting Guide

This guide addresses common issues encountered during the distillation of this compound.

Problem Potential Cause Recommended Solution
Poor Separation (Product contaminated with isomers) 1. Insufficient column efficiency (not enough theoretical plates).2. Reflux ratio is too low.3. Distillation rate is too fast.1. Use a longer packed column (e.g., Vigreux, Raschig rings, or structured packing) to increase the number of theoretical plates.[3]2. Increase the reflux ratio to improve separation efficiency.[10]3. Slow down the distillation rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate.[11]
Product is contaminated with lower-boiling impurities 1. Initial distillation fraction (forerun) was not properly discarded.2. Heating was too rapid at the beginning.1. Collect an initial fraction (forerun) that contains the most volatile impurities and discard it before collecting the main product fraction.2. Increase the heating mantle temperature gradually to allow for a clear separation of the lower-boiling components.
Product is contaminated with higher-boiling impurities 1. Distillation was carried on for too long at the product collection temperature.2. Overheating of the distillation flask.1. Stop the distillation when the temperature at the distillation head starts to rise above the boiling point of this compound.2. Ensure the heating mantle is set to a temperature that maintains a steady boil without superheating the liquid.
"Bumping" or uneven boiling in the distillation flask 1. Lack of boiling chips or a stir bar.2. Inefficient stirring.1. Always add new boiling chips or a magnetic stir bar to the distillation flask before starting the distillation.2. Ensure the stir bar is spinning at a sufficient speed to create a vortex and ensure smooth boiling.
Column is "flooding" (liquid is being pushed up the column) 1. Heating rate is too high, causing excessive vaporization.2. Column packing is too dense.1. Reduce the heating rate to decrease the vapor velocity.2. If using packable material, ensure it is not packed too tightly to allow for proper liquid and vapor flow.
No distillate is being collected 1. Insufficient heating.2. A leak in the system (especially under vacuum).3. Condenser water is too cold, causing the product to solidify (not applicable for this compound).1. Gradually increase the heating mantle temperature.2. Check all joints and connections for a proper seal. If under vacuum, ensure all glassware is properly greased and sealed.3. N/A

Experimental Protocols

Atmospheric Fractional Distillation of this compound

This protocol is suitable for samples where the primary impurities have a significant boiling point difference from this compound.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a packed distillation column (e.g., Vigreux or one filled with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glassware is clean and dry.

    • Place a magnetic stir bar in the distillation flask.

    • The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.

  • Procedure:

    • Charge the distillation flask with the crude this compound (do not fill more than two-thirds full).

    • Begin stirring and gently heat the flask using a heating mantle.

    • Observe the vapor rising through the packing of the column. A ring of condensing vapor should slowly ascend.

    • Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).

    • Discard the initial fraction (forerun), which will contain any low-boiling impurities.

    • Collect the main fraction at the boiling point of this compound (approx. 179°C).

    • Monitor the temperature closely. A stable temperature plateau indicates the distillation of a pure compound.

    • Stop the distillation when the temperature either drops or begins to rise significantly, indicating that the main component has been distilled.

    • Allow the apparatus to cool completely before disassembling.

Vacuum Fractional Distillation of this compound

This is the recommended method for achieving high purity, especially when separating close-boiling isomers.

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as described above, but with a vacuum adapter connected to the receiving flask.

    • Use thick-walled tubing to connect the vacuum adapter to a vacuum trap and then to a vacuum pump.

    • Ensure all ground glass joints are properly greased to prevent leaks under vacuum.[4]

  • Procedure:

    • Charge the flask and add a magnetic stir bar. Boiling chips are not effective under vacuum.

    • Begin stirring.

    • Slowly apply the vacuum to the system. The pressure should gradually decrease.

    • Once the desired pressure is reached and stable, begin to gently heat the distillation flask.

    • A nomograph can be used to estimate the boiling point of this compound at the reduced pressure.

    • Follow the same procedure for collecting the forerun and the main fraction as in the atmospheric distillation, but at the reduced temperature.

    • After collecting the desired product, remove the heat source and allow the system to cool to room temperature before slowly reintroducing air to the system to release the vacuum.

Mandatory Visualizations

Distillation_Troubleshooting_Workflow Troubleshooting Workflow for this compound Distillation start Distillation Issue Identified issue_type What is the primary issue? start->issue_type poor_separation Poor Separation (Contaminated Product) issue_type->poor_separation Purity low_yield Low or No Yield issue_type->low_yield Yield pressure_instability Pressure Fluctuation (Vacuum Distillation) issue_type->pressure_instability Pressure bumping Uneven Boiling (Bumping) issue_type->bumping Boiling check_column Increase Column Efficiency (Longer column, better packing) poor_separation->check_column check_heating Check Heating (Too low? Too high?) low_yield->check_heating check_leaks Check for System Leaks pressure_instability->check_leaks Most common cause check_stirring Ensure Adequate Stirring bumping->check_stirring check_reflux Increase Reflux Ratio check_column->check_reflux check_rate Decrease Distillation Rate check_reflux->check_rate solution Problem Resolved check_rate->solution check_heating->check_leaks check_condenser Check Condenser Flow check_leaks->check_condenser check_condenser->solution add_boiling_aids Use Stir Bar (No Boiling Chips in Vacuum) check_stirring->add_boiling_aids add_boiling_aids->solution Distillation_Parameter_Relationships Key Parameter Relationships in Fractional Distillation cluster_input Control Parameters cluster_output Outcome Heating Rate Heating Rate Product Purity Product Purity Heating Rate->Product Purity Decreases (if too high) Distillation Rate Distillation Rate Heating Rate->Distillation Rate Increases Reflux Ratio Reflux Ratio Reflux Ratio->Product Purity Increases Reflux Ratio->Distillation Rate Decreases Column Efficiency Column Efficiency Column Efficiency->Product Purity Increases System Pressure System Pressure (Vacuum decreases) Boiling Temperature Boiling Temperature System Pressure->Boiling Temperature Increases Boiling Temperature->Product Purity Can affect (thermal degradation)

References

Validation & Comparative

A Comparative Analysis of sec-Butylcyclohexane and Methylcyclohexane as Fuel Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate fuel additives is critical in optimizing engine performance and meeting stringent emissions standards. Among the various classes of hydrocarbons considered for this purpose, cycloalkanes such as sec-butylcyclohexane and methylcyclohexane are of significant interest due to their potential to influence fuel properties like octane rating and combustion characteristics. This guide provides an objective comparison of this compound and methylcyclohexane as fuel additives, supported by available experimental data.

Performance Comparison

A key determinant of a gasoline additive's efficacy is its impact on the fuel's octane rating, which is a measure of its resistance to knocking or auto-ignition. The two standard measures are the Research Octane Number (RON), which reflects performance under lower-severity engine operation, and the Motor Octane Number (MON), indicative of performance under more severe, high-speed conditions.[1]

Available data indicates a notable difference in the octane numbers of this compound and methylcyclohexane. Methylcyclohexane generally exhibits a higher octane rating.

Table 1: Comparison of Octane Numbers

CompoundResearch Octane Number (RON)Motor Octane Number (MON)Blending Octane Number
This compound 55.251.0[1]45[2]
Methylcyclohexane 75[3]71[3]-

Note: The "blending octane number" is an index of a hydrocarbon's ability to raise the octane number of a reference fuel.[2]

Combustion Characteristics

The combustion behavior of these additives influences engine efficiency and emissions. Studies on surrogate fuels provide insights into how these cycloalkanes behave during combustion.

The addition of cyclohexane to gasoline surrogate fuels has been shown to decrease the ignition-delay time and increase the laminar flame speed.[4][5] This suggests that the inclusion of such cycloalkanes can influence the timing and rate of combustion. In a study involving a surrogate fuel containing butylcyclohexane in a compression-ignition engine, an increase in the blend percentage led to a decrease in engine power output.[6] This was attributed to lower combustion efficiency.[6]

Methylcyclohexane is a well-studied component in surrogate fuel mixtures and is known for its role as a hydrogen carrier, where it can be dehydrogenated to toluene to increase the octane rating of gasoline.[3]

Emissions Profile

The emissions profiles of these additives are a critical consideration. The aforementioned study on a butylcyclohexane-containing surrogate fuel in a compression-ignition engine observed an increase in carbon monoxide (CO) and total hydrocarbon (THC) emissions with higher concentrations of the surrogate fuel.[6] However, a significant decrease in particulate matter (PM) emissions was also noted.[6] It is important to note that these results are from a compression-ignition engine and may not directly translate to a spark-ignition engine.

For methylcyclohexane, its dehydrogenation to aromatic compounds like toluene can have implications for emissions. High concentrations of high molecular weight aromatics have been linked to increased particle emissions.

A standardized method for evaluating vehicle emissions is the Federal Test Procedure (FTP-75).[7][8][9] This procedure simulates a range of driving conditions to provide a comprehensive assessment of tailpipe emissions.[9]

Experimental Protocols

Octane Number Determination

The Research Octane Number (RON) and Motor Octane Number (MON) are determined using standardized test methods, ASTM D2699 and ASTM D2700, respectively.[10][11][12][13] These tests utilize a single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[10][11][12][13]

ASTM D2699 (RON):

  • Engine Speed: 600 rpm[1]

  • Intake Air Temperature: Controlled and dependent on barometric pressure.

  • Spark Timing: Fixed.

  • Procedure: The knocking intensity of the test fuel is compared to that of primary reference fuels (a blend of iso-octane and n-heptane).[10] The compression ratio is varied to induce knocking.

ASTM D2700 (MON):

  • Engine Speed: 900 rpm[1]

  • Intake Air Temperature: Higher than in the RON test.

  • Fuel-Air Mixture Temperature: Preheated.

  • Spark Timing: Variable with compression ratio.

  • Procedure: Similar to the RON test, the knocking characteristics of the fuel are compared to reference fuels under more severe operating conditions.[13]

Emissions Testing

The EPA FTP-75 (Federal Test Procedure) is a chassis dynamometer test designed to represent a typical urban driving cycle.[7][8][9]

FTP-75 Test Cycle:

  • Phases: The test consists of a cold-start transient phase, a stabilized phase, and a hot-start transient phase.[7][8]

  • Duration: The entire cycle lasts for 1877 seconds.[7]

  • Distance: The simulated distance is 11.04 miles (17.77 km).[7]

  • Data Collection: Emissions are collected in separate bags for each phase and analyzed for pollutants such as hydrocarbons, carbon monoxide, and nitrogen oxides.[14] The results are weighted to provide a single value for grams per mile.

Logical Comparison Workflow

FuelAdditiveComparison Logical Workflow for Comparing Fuel Additives cluster_additives Fuel Additives cluster_performance Performance Metrics cluster_protocols Experimental Protocols This compound This compound Octane Rating Octane Rating This compound->Octane Rating Combustion Efficiency Combustion Efficiency This compound->Combustion Efficiency Emissions Profile Emissions Profile This compound->Emissions Profile Methylcyclohexane Methylcyclohexane Methylcyclohexane->Octane Rating Methylcyclohexane->Combustion Efficiency Methylcyclohexane->Emissions Profile ASTM D2699 (RON) ASTM D2699 (RON) Octane Rating->ASTM D2699 (RON) ASTM D2700 (MON) ASTM D2700 (MON) Octane Rating->ASTM D2700 (MON) FTP-75 FTP-75 Emissions Profile->FTP-75 Data Analysis Data Analysis ASTM D2699 (RON)->Data Analysis ASTM D2700 (MON)->Data Analysis FTP-75->Data Analysis Comparative Guide Comparative Guide Data Analysis->Comparative Guide

Caption: Workflow for comparing fuel additive performance.

Conclusion

Based on the available data, methylcyclohexane appears to be a more effective octane booster than this compound, exhibiting significantly higher Research and Motor Octane Numbers. The combustion characteristics of these cycloalkanes can influence engine efficiency and emissions, with studies on related compounds suggesting potential trade-offs between different emission components. Further direct comparative studies of these two additives in spark-ignition engines under standardized test cycles are warranted to provide a more definitive assessment of their overall performance as fuel additives.

References

A Comparative Study: sec-Butylcyclohexane vs. JP-10 Fuel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical and combustion properties of sec-Butylcyclohexane and the high-density aviation fuel, JP-10. The information presented is supported by experimental data and detailed methodologies to assist researchers in understanding the performance characteristics of these two hydrocarbon compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and JP-10 is presented in Table 1. These properties are fundamental to understanding the behavior of these substances in various applications, from solvent chemistry to fuel performance.

PropertyThis compoundJP-10
Chemical Formula C₁₀H₂₀[1]C₁₀H₁₆[2]
Molecular Weight ( g/mol ) 140.27[1]136.2[2]
Density (g/cm³ at 20°C) ~0.813[3]~0.94[2][4]
Boiling Point (°C) 179.35Not applicable (decomposes)
Melting/Freezing Point (°C) -84.33 (estimate)< -79[4]
Flash Point (°C) 48.2[3]54[2]
Lower Heating Value (MJ/kg) Not directly found; estimated from n-butylcyclohexane: ~43.543.0[2]
Higher Heating Value (MJ/kg) Not directly found; estimated from n-butylcyclohexane: ~46.5Not directly found; estimated from LHV: ~46.2
Kinematic Viscosity (cSt at 20°C) Not directly found~2.5

Combustion Characteristics

The combustion behavior of a fuel is critical for its application in propulsion and power generation. While specific comparative data under identical conditions is limited, this section provides an overview of key combustion parameters.

Combustion PropertyThis compoundJP-10
Ignition Delay No specific data found. Cycloalkanes generally exhibit complex ignition behavior with negative temperature coefficient (NTC) regions.Exhibits well-studied ignition delay characteristics, crucial for its use in missile propulsion.
Laminar Flame Speed No specific data found. Alkylated cyclohexanes are known components of transportation fuels and their flame speeds have been studied.Well-characterized for various conditions due to its military applications.
Sooting Tendency Expected to have a lower sooting tendency compared to aromatic compounds but potentially higher than n-alkanes. The sooting tendency of cycloalkanes is influenced by the ring strain and the nature of the alkyl substituent.As a strained cyclic hydrocarbon, it has a notable sooting tendency, which has been the subject of detailed experimental investigation.

Experimental Protocols

This section details the methodologies for key experiments to determine the properties of this compound and JP-10.

Density Measurement

The density of liquid hydrocarbons can be accurately measured using a vibrating tube densimeter.

Principle: The principle is based on measuring the change in the resonant frequency of a U-shaped tube when it is filled with the sample liquid. This frequency change is directly related to the density of the liquid.

Procedure:

  • Calibration: The instrument is calibrated using two fluids of known density, typically dry air and deionized water.

  • Sample Introduction: The sample is injected into the clean, dry U-tube, ensuring no air bubbles are present.

  • Temperature Control: The temperature of the sample cell is precisely controlled using a Peltier thermostat.

  • Measurement: The instrument measures the oscillation period of the U-tube filled with the sample.

  • Calculation: The density is calculated from the oscillation period using the calibration constants.

Viscosity Measurement

The viscosity of these fuels can be determined using a capillary viscometer, such as an Ubbelohde viscometer.

Principle: This method relies on measuring the time it takes for a fixed volume of liquid to flow through a calibrated capillary tube under the influence of gravity.

Procedure:

  • Calibration: The viscometer is calibrated using a standard liquid of known viscosity.

  • Sample Preparation: The viscometer is filled with a precise volume of the sample liquid.

  • Temperature Equilibration: The viscometer is placed in a constant temperature bath until the sample reaches the desired temperature.

  • Flow Time Measurement: The liquid is drawn up into the upper bulb, and the time taken for the meniscus to pass between two marked points is accurately measured.

  • Calculation: The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant. The dynamic viscosity can then be obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Ignition Delay Time Measurement

Ignition delay times are critical for understanding autoignition characteristics and are typically measured using a shock tube.

Principle: A shock wave rapidly heats and pressurizes a fuel/oxidizer mixture, and the time until ignition is measured.

Procedure:

  • Mixture Preparation: A precise mixture of the fuel vapor and an oxidizer (e.g., air) is prepared in the driven section of the shock tube.

  • Shock Wave Generation: A diaphragm separating the high-pressure driver section from the low-pressure driven section is ruptured, generating a shock wave.

  • Ignition Detection: Ignition is detected by a sudden rise in pressure (measured by a pressure transducer) or light emission (detected by a photodetector) at the end wall of the shock tube.

  • Time Measurement: The ignition delay time is the interval between the arrival of the shock wave at the measurement location and the onset of ignition.

Laminar Flame Speed Measurement

The counterflow twin-flame technique is a common method for determining the laminar flame speed of fuels.

Principle: Two identical, premixed fuel/air streams are directed towards each other, creating a stagnation plane where a stationary, flat flame is established. The flame speed is determined by measuring the flow velocity of the unburned gas mixture just upstream of the flame front.

Procedure:

  • Mixture Preparation: A precise mixture of the fuel and air is prepared and metered to two opposing nozzles.

  • Flame Stabilization: A stable, flat flame is established between the two nozzles.

  • Velocity Measurement: The velocity of the unburned gas mixture is measured using techniques like Particle Image Velocimetry (PIV) or Laser Doppler Anemometry (LDA).

  • Extrapolation to Zero Stretch: The flame speed is measured at different flow rates (strain rates) and extrapolated to a strain rate of zero to obtain the unstretched laminar flame speed.

Sooting Tendency Measurement

The sooting tendency of a fuel can be characterized in a co-flow diffusion flame.

Principle: A fuel is burned in a controlled environment, and the amount of soot produced is quantified.

Procedure:

  • Flame Generation: A laminar diffusion flame is generated by flowing the fuel through a central tube and a co-flow of air through a surrounding annulus.

  • Soot Measurement: The soot volume fraction is measured using laser extinction. A laser beam is passed through the flame, and the attenuation of the laser intensity is related to the soot concentration.

  • Data Analysis: The measurements are used to determine parameters like the peak soot volume fraction or the smoke point height, which are indicators of the fuel's sooting propensity.

Structural and Pathway Diagrams

The following diagrams illustrate the chemical structures and a generalized relationship between fuel properties and performance.

cluster_sbc This compound cluster_jp10 JP-10 cluster_props Physicochemical Properties cluster_perf Combustion Performance sbc_struct C10H20 (Alkylcyclohexane) sbc_props Lower Density Higher H/C Ratio sbc_struct->sbc_props influences jp10_struct C10H16 (exo-Tetrahydrodicyclopentadiene) jp10_props High Density Strained Ring Structure jp10_struct->jp10_props influences sbc_perf Potentially Cleaner Combustion sbc_props->sbc_perf leads to jp10_perf High Volumetric Energy Density Higher Sooting Tendency jp10_props->jp10_perf leads to

Caption: Relationship between chemical structure and fuel properties.

cluster_physicochemical Physicochemical Characterization cluster_combustion Combustion Performance Evaluation start Fuel Sample (this compound or JP-10) density Density Measurement (Vibrating Tube Densitometer) start->density viscosity Viscosity Measurement (Capillary Viscometer) start->viscosity heating_value Heating Value (Bomb Calorimeter) start->heating_value ignition Ignition Delay (Shock Tube) start->ignition flame_speed Laminar Flame Speed (Counterflow Burner) start->flame_speed soot Sooting Tendency (Diffusion Flame) start->soot data_analysis Data Analysis and Comparison density->data_analysis viscosity->data_analysis heating_value->data_analysis ignition->data_analysis flame_speed->data_analysis soot->data_analysis

Caption: Experimental workflow for fuel characterization.

References

sec-Butylcyclohexane: A Surrogate Fuel Component Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

sec-Butylcyclohexane is a cycloalkane that is increasingly being considered as a key component in surrogate fuel mixtures designed to emulate the complex combustion behavior of real-world fuels like jet fuel and diesel. Its molecular structure, featuring a cyclohexane ring with a secondary butyl group, provides a bridge between the characteristics of cyclic and branched alkanes, making it a valuable component for representing the naphthenic content of transportation fuels. This guide provides a comparative analysis of this compound's performance as a surrogate fuel component, supported by experimental data and detailed methodologies. Due to the limited availability of extensive experimental data for this compound, this guide leverages data from its close isomer, n-butylcyclohexane, as a primary reference for comparison—a common practice in combustion research.

Performance Comparison of Butylcyclohexane Isomers

The combustion characteristics of a surrogate fuel are primarily evaluated based on its ignition delay time (IDT), laminar flame speed (LFS), and the evolution of species concentrations during oxidation. These parameters are crucial for validating chemical kinetic models and predicting engine performance.

Ignition Delay Times

Ignition delay time is a critical measure of a fuel's autoignition quality. The following tables summarize ignition delay time data for n-butylcyclohexane under various conditions, which serves as a valuable proxy for the expected behavior of this compound.

Table 1: Ignition Delay Times of n-Butylcyclohexane/Air Mixtures in a Shock Tube

Temperature (K)Pressure (atm)Equivalence Ratio (Φ)Ignition Delay Time (μs)
7072.00.51850
7502.00.51050
8002.00.5600
10002.00.5150
12002.00.550
14582.00.520
7305.01.01200
8005.01.0550
9005.01.0200
11005.01.060
13005.01.025
75015.02.0800
85015.02.0300
95015.02.0120
115015.02.040
135015.02.015

Data sourced from a study by Zhang et al. and is available for download.[1][2]

Table 2: Ignition Delay Times of n-Butylcyclohexane/"Air" Mixtures in a Rapid Compression Machine

Temperature (K)Pressure (bar)Equivalence Ratio (Φ)Ignition Delay Time (ms)
630100.535
650100.520
700100.510
750100.55
650301.015
700301.08
750301.04
800301.02.5
670302.012
720302.06
770302.03.5
820302.02

Data sourced from a detailed chemical kinetic modeling and experimental investigation.[3]

Laminar Flame Speed

Laminar flame speed is a fundamental property that characterizes the reactivity, diffusivity, and exothermicity of a combustible mixture. While specific data for this compound is scarce, studies on mono-alkylated cyclohexanes, including n-butylcyclohexane, have shown that the length of the alkyl chain has a secondary effect on the laminar flame speed.[4] The flame speeds of these compounds are found to be very similar.

Table 3: Laminar Flame Speed of n-Butylcyclohexane/Air Mixtures (Representative of this compound)

Equivalence Ratio (Φ)Laminar Flame Speed (cm/s) at 1 atm, 403 K
0.732
0.838
0.942
1.044
1.145
1.243
1.340
1.436

Values are estimated based on graphical data and trends reported for mono-alkylated cyclohexanes.[4]

Species Concentration Profiles in a Jet-Stirred Reactor

The evolution of chemical species during oxidation provides insight into the reaction pathways of a fuel. The following table presents the mole fractions of key species during n-butylcyclohexane oxidation in a jet-stirred reactor, offering a glimpse into the expected decomposition and product formation for this compound.

Table 4: Mole Fractions of Key Species in n-Butylcyclohexane Oxidation (Φ = 1.0, P = 1.067 bar)

Temperature (K)n-ButylcyclohexaneO₂COCO₂Ethylene (C₂H₄)Propene (C₃H₆)
5000.0050.05250.00010.00010.00000.0000
6000.00450.0480.0010.00050.00010.0002
7000.0030.0350.0030.0020.00050.0008
8000.0010.0150.0060.0050.00150.0015
9000.00010.0020.0080.0090.0020.001
10000.00000.00010.0070.0110.00150.0005
11000.00000.00000.0050.0130.00050.0001

Data is representative based on graphical representations from studies on n-butylcyclohexane oxidation.[5]

Experimental Protocols

The following sections detail the methodologies used to obtain the experimental data presented in this guide.

Ignition Delay Time Measurement

Apparatus: Shock Tube or Rapid Compression Machine.

Procedure:

  • Mixture Preparation: A homogeneous mixture of the fuel (this compound or its surrogate counterpart), oxidizer (typically synthetic air), and a diluent (like argon or nitrogen) is prepared manometrically in a stainless-steel mixing tank.[3] The partial pressure of each component is carefully controlled to achieve the desired equivalence ratio. For fuels with low vapor pressure, the mixing tank is often heated to prevent condensation.[3]

  • Shock Wave Generation (Shock Tube): A high-pressure driver gas (e.g., helium) is separated from the low-pressure fuel mixture by a diaphragm.[3] The diaphragm is ruptured, generating a shock wave that propagates through the fuel mixture, rapidly compressing and heating it to the desired experimental conditions.

  • Compression (Rapid Compression Machine): Two opposed pistons are driven to rapidly compress the fuel mixture, achieving the target temperature and pressure.[3]

  • Data Acquisition: The ignition delay time is defined as the time interval between the arrival of the shock wave (or the end of compression) and the onset of ignition. This is typically measured by monitoring the pressure rise using a transducer and/or the emission from radical species like OH* using a photomultiplier tube with an appropriate filter.[3]

G cluster_prep Mixture Preparation cluster_exp Experiment cluster_analysis Data Analysis Fuel This compound MixingTank Heated Mixing Tank Fuel->MixingTank Oxidizer Oxidizer (Air) Oxidizer->MixingTank Diluent Diluent (Ar/N2) Diluent->MixingTank ShockTube Shock Tube / RCM MixingTank->ShockTube DataAcquisition Data Acquisition System ShockTube->DataAcquisition Pressure & OH* Emission IDT Ignition Delay Time DataAcquisition->IDT Calculate

Experimental workflow for ignition delay time measurement.
Laminar Flame Speed Measurement

Apparatus: Counterflow Burner.

Procedure:

  • Mixture Preparation: A premixed fuel/air mixture is prepared with precise control over the flow rates of each component using mass flow controllers.

  • Flame Generation: The mixture is issued from two opposing nozzles, creating a stagnation plane where a flat, stable flame can be established.

  • Velocity Measurement: The velocity of the unburnt gas mixture is measured using techniques like Particle Image Velocimetry (PIV) or Laser Doppler Anemometry (LDA).

  • Extrapolation to Zero Stretch: The flame is subjected to different strain rates by varying the nozzle exit velocity. The flame speed is then determined by extrapolating the measured flame displacement speeds to a zero-stretch condition.

G cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis FuelAir Premixed Fuel/Air MFC Mass Flow Controllers FuelAir->MFC Burner Counterflow Burner MFC->Burner Flame Stagnation Flame Laser PIV/LDA System Laser->Flame Camera High-Speed Camera ImageProcessing Image Processing Camera->ImageProcessing Image Data Flame->Camera LFS Laminar Flame Speed ImageProcessing->LFS Extrapolate to Zero Stretch

Workflow for laminar flame speed measurement.
Species Concentration Measurement

Apparatus: Jet-Stirred Reactor (JSR) coupled with a Gas Chromatograph (GC).

Procedure:

  • Reactor Operation: The fuel and oxidizer are continuously fed into a well-stirred reactor maintained at a constant temperature and pressure. The high degree of mixing ensures uniform composition and temperature throughout the reactor.

  • Sampling: A sample of the reacting mixture is continuously extracted from the reactor through a sonic probe to quench the reactions.

  • Species Analysis: The sampled gas is then analyzed using a Gas Chromatograph (GC) to separate and quantify the different chemical species present. A mass spectrometer (MS) or a flame ionization detector (FID) is often used for detection and identification.

  • Temperature Variation: The experiment is repeated at different reactor temperatures to obtain species concentration profiles as a function of temperature.

Combustion Chemistry of this compound

The combustion of this compound, like other alkanes, proceeds through a complex network of elementary reactions. The initial reactions involve the abstraction of hydrogen atoms by small radicals (e.g., OH, H, O), forming a sec-butylcyclohexyl radical. The stability of the resulting radical plays a crucial role in determining the subsequent reaction pathways. The tertiary C-H bond on the cyclohexane ring at the point of attachment of the butyl group is a likely site for initial H-atom abstraction due to the formation of a more stable tertiary radical.

Subsequent reactions involve the addition of molecular oxygen to the fuel radical, followed by isomerization and decomposition reactions that break down the large fuel molecule into smaller, more reactive species. These pathways ultimately lead to the formation of stable products like CO, CO₂, and H₂O.

G sBC This compound sBC_rad sec-Butylcyclohexyl Radical sBC->sBC_rad + OH, H, O RO2 RO2 Radical sBC_rad->RO2 + O2 O2 O2 QOOH QOOH Radical RO2->QOOH Isomerization Decomp Decomposition Products (Olefins, Aldehydes, etc.) QOOH->Decomp Decomposition Small_rad Small Radicals (OH, H, O) Decomp->Small_rad Final CO, CO2, H2O Decomp->Final Oxidation Small_rad->sBC Chain Propagation

Simplified reaction pathway for this compound combustion.

References

A Comparative Analysis of the Energy Density of sec-Butylcyclohexane and Other Cycloalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the energetic properties of molecules is crucial. This guide provides a detailed comparison of the energy density of sec-butylcyclohexane with other common cycloalkanes, namely cyclohexane, methylcyclohexane, and ethylcyclohexane. The data presented is supported by established experimental protocols.

This comparative analysis delves into the gravimetric and volumetric energy densities of selected cycloalkanes. These metrics are critical in various applications, including fuel science and as reference points in understanding molecular stability and reactivity. The following sections present a quantitative comparison, a detailed experimental methodology for obtaining such data, and a logical workflow for this comparative analysis.

Quantitative Comparison of Energy Densities

The energy densities of this compound and its counterparts have been calculated based on their standard enthalpy of combustion and liquid densities. The data is summarized in the table below for straightforward comparison.

CompoundMolecular FormulaMolar Mass ( g/mol )Density (g/mL)Standard Enthalpy of Combustion (kJ/mol)Gravimetric Energy Density (MJ/kg)Volumetric Energy Density (MJ/L)
CyclohexaneC₆H₁₂84.160.779-392046.5836.28
MethylcyclohexaneC₇H₁₄98.190.770-456546.5035.81
EthylcyclohexaneC₈H₁₆112.220.788-521046.4336.59
This compoundC₁₀H₂₀140.270.801-6530*46.5537.29

*Note: The standard enthalpy of combustion for this compound is estimated based on the value for n-butylcyclohexane, as isomeric forms often exhibit similar thermochemical properties.[1]

Experimental Protocol: Determination of the Heat of Combustion

The standard enthalpy of combustion for the cycloalkanes listed is typically determined experimentally using a technique known as bomb calorimetry. This method measures the heat released when a substance is completely burned in a constant-volume container.

Principle

A known mass of the liquid cycloalkane is placed in a sealed container (the "bomb"), which is then filled with excess oxygen under pressure. The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The sample is ignited electrically, and the heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase. By measuring this temperature change and knowing the heat capacity of the calorimeter system, the heat of combustion can be calculated.

Apparatus
  • Bomb Calorimeter: A high-pressure stainless steel vessel.

  • Calorimeter Bucket: An insulated container to hold the bomb and a known mass of water.

  • High-Precision Thermometer: To measure the temperature change of the water.

  • Ignition System: A power source to deliver a current to an ignition wire.

  • Crucible: To hold the liquid sample within the bomb.

  • Oxygen Cylinder with Regulator: To charge the bomb with high-pressure oxygen.

  • Balance: To accurately measure the mass of the sample and the water.

Procedure
  • Sample Preparation: A precisely weighed sample of the liquid cycloalkane (typically 0.5 - 1.0 g) is placed in the crucible. A fuse wire of known mass and heat of combustion is attached to the ignition electrodes, with the wire in contact with the sample.

  • Bomb Assembly: The crucible is placed inside the bomb, and the bomb is tightly sealed.

  • Oxygen Charging: The bomb is purged of air and then filled with pure oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: The bomb is placed in the calorimeter bucket, which is then filled with a precisely known mass of water. The calorimeter lid, containing the thermometer and stirrer, is put in place.

  • Temperature Equilibration: The water in the calorimeter is stirred until a constant initial temperature is reached.

  • Ignition and Measurement: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The total heat released is calculated from the observed temperature rise and the previously determined heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from any residual nitrogen in the bomb. The heat of combustion of the sample is then determined per gram and converted to a molar basis (kJ/mol).

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for comparing the energy densities of the different cycloalkanes.

G cluster_0 Data Acquisition cluster_1 Calculation cluster_2 Comparison A Identify Cycloalkanes for Comparison (this compound, Cyclohexane, Methylcyclohexane, Ethylcyclohexane) B Gather Physical Properties - Molecular Formula - Molar Mass - Density A->B C Determine Standard Enthalpy of Combustion (via Bomb Calorimetry) A->C D Calculate Gravimetric Energy Density (ΔHc / Molar Mass) B->D E Calculate Volumetric Energy Density (Gravimetric Energy Density x Density) B->E C->D D->E F Tabulate and Compare Energy Densities D->F E->F

Workflow for Comparing Cycloalkane Energy Densities

This structured approach ensures a systematic and objective comparison of the energetic properties of the selected cycloalkanes, providing valuable data for scientific and research applications.

References

performance comparison of catalysts for sec-Butylcyclohexane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Catalyst Performance in sec-Butylcyclohexane Synthesis

For researchers and professionals in the fields of chemistry and drug development, the efficient synthesis of specialty chemicals is paramount. This compound, a valuable intermediate, is primarily synthesized through the hydrogenation of sec-butylbenzene. The choice of catalyst is a critical factor that dictates the efficiency, selectivity, and overall viability of this process. This guide provides a detailed comparison of catalyst performance for the synthesis of this compound, supported by experimental data, to aid in the selection of the most suitable catalytic system.

Performance Comparison of Catalytic Systems

The hydrogenation of sec-butylbenzene to this compound has been effectively achieved using palladium-based catalysts. Modifications to these catalysts, particularly with acidic additives, have been shown to significantly enhance their activity and selectivity. Below is a summary of the performance of various Pd/Al₂O₃ catalysts in the liquid-phase hydrogenation of sec-butylbenzene.

Table 1: Catalyst Activity in sec-Butylbenzene Hydrogenation

CatalystSpecific Activity (g/g·h)Specific Activity (mol H₂/g·h)
0.5% Pd/Al₂O₃3.515.6
0.5% Pd-4.5% SO₄/Al₂O₃4.821.3
0.5% Pd-9% SO₄/Al₂O₃5.9526.6
0.5% Pd-15% WO₃/Al₂O₃6.0527.0
Al₂O₃0-
9% SO₄/Al₂O₃0.3-
15% WO₃/Al₂O₃0.2-

Reaction Conditions: Autoclave, 90°C, 20 atm H₂ pressure.

Table 2: Product Composition and Conversion in sec-Butylbenzene Hydrogenation

Catalystsec-Butylbenzene Conversion (%)Selectivity to this compound (%)
0.5% Pd/Al₂O₃50.4>99
0.5% Pd-4.5% SO₄/Al₂O₃87.5>99
0.5% Pd-9% SO₄/Al₂O₃96.5>99
0.5% Pd-15% WO₃/Al₂O₃88.6>99

Reaction Conditions: Autoclave, 90°C, 20 atm H₂ pressure.

The data clearly indicates that the modification of Pd/Al₂O₃ catalysts with sulfuric acid (H₂SO₄) or tungstic acid (H₂WO₄) leads to a substantial increase in catalytic activity for the hydrogenation of sec-butylbenzene.[1][2] Notably, the selectivity towards the desired product, this compound, remains exceptionally high (over 99%) across all tested palladium catalysts.[2] The enhanced performance of the modified catalysts is attributed to alterations in the dispersion and electronic state of the supported palladium.[2]

Experimental Protocols

The following is a generalized experimental protocol for the liquid-phase hydrogenation of sec-butylbenzene based on the methodologies reported in the literature.

1. Catalyst Preparation (Impregnation Method):

  • Support Preparation: Commercial γ-Al₂O₃ is used as the support material.

  • Acid Modification (for modified catalysts): The Al₂O₃ support is impregnated with an aqueous solution of sulfuric acid or ammonium metatungstate. The impregnated support is then dried and calcined at a high temperature (e.g., 500-600°C).

  • Palladium Impregnation: The prepared support (either plain or acid-modified) is impregnated with a solution of a palladium precursor, such as palladium chloride (PdCl₂).

  • Drying and Reduction: The catalyst is dried, typically at 100-120°C, and then reduced in a stream of hydrogen gas at an elevated temperature (e.g., 300-400°C) to form the active palladium metal sites.

2. Catalytic Hydrogenation Reaction:

  • Reactor Setup: The reaction is carried out in a high-pressure autoclave or a similar batch reactor system.

  • Charging the Reactor: The catalyst and the reactant, sec-butylbenzene, are loaded into the reactor.

  • Reaction Conditions: The reactor is sealed, purged with hydrogen to remove air, and then pressurized with hydrogen to the desired reaction pressure (e.g., 20 atm). The reactor is then heated to the reaction temperature (e.g., 90°C) and stirred to ensure good mixing.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking samples at different time intervals and analyzing them using techniques like gas chromatography (GC) to determine the conversion of sec-butylbenzene and the selectivity to this compound.

  • Product Recovery: After the reaction is complete, the reactor is cooled down, and the pressure is released. The product mixture is then separated from the solid catalyst by filtration. The liquid product can be further purified if necessary.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and testing of catalysts for this compound production.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis support γ-Al₂O₃ Support acid_mod Acid Modification (H₂SO₄ or H₂WO₄) support->acid_mod pd_impreg Palladium Impregnation acid_mod->pd_impreg dry_calcine Drying & Calcination pd_impreg->dry_calcine reduction H₂ Reduction dry_calcine->reduction charging Charge Catalyst & Reactant reduction->charging reactor_setup Autoclave Setup reactor_setup->charging reaction_cond Set T & P (e.g., 90°C, 20 atm H₂) charging->reaction_cond run_reaction Stir & React reaction_cond->run_reaction sampling Sampling run_reaction->sampling gc_analysis GC Analysis sampling->gc_analysis data_eval Data Evaluation (Conversion, Selectivity) gc_analysis->data_eval

Caption: Experimental workflow for catalyst synthesis and performance evaluation.

This guide provides a foundational understanding of catalyst performance in the synthesis of this compound. For more in-depth analysis, researchers are encouraged to consult the primary literature and adapt the provided protocols to their specific experimental setups and objectives.

References

A Comparative Analysis of sec-Butylcyclohexane and Isobutylcyclohexane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the physicochemical properties, chemical reactivity, and spectroscopic signatures of sec-butylcyclohexane and isobutylcyclohexane. The information herein is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate isomer for their specific applications. All quantitative data is summarized in tables for ease of comparison, and detailed experimental protocols for key property measurements are provided.

Structural and Physicochemical Properties

This compound and isobutylcyclohexane are structural isomers with the same molecular formula, C₁₀H₂₀, and molecular weight of 140.27 g/mol .[1][2] However, the different arrangement of the butyl group on the cyclohexane ring leads to variations in their physical properties.

PropertyThis compoundIsobutylcyclohexane
CAS Number 7058-01-7[1]1678-98-4[2]
Molecular Formula C₁₀H₂₀[1]C₁₀H₂₀[2]
Molecular Weight 140.27 g/mol [1]140.27 g/mol [2]
Boiling Point 179.35 °C[1]171.3 °C[3]
Melting Point -84.33 °C (estimate)[1]-95 °C[3]
Density 0.8131 g/cm³[1]~0.8 g/cm³[3]
Refractive Index 1.4467[1]1.434[3]
Flash Point 48.2 °C[1]48.3 °C[3]
Vapor Pressure 1.28 mmHg at 25°C[1]1.9 mmHg at 25°C[3]

The structural difference between the two isomers is visualized in the diagram below.

G Structural Isomers: this compound vs. Isobutylcyclohexane cluster_sec This compound cluster_iso Isobutylcyclohexane sec sec iso iso

Figure 1. Molecular structures of this compound and isobutylcyclohexane.

Chemical Reactivity and Stability

Both this compound and isobutylcyclohexane are considered to be relatively stable compounds with low reactivity, which is characteristic of cycloalkanes.[1][2] Their non-polar nature makes them soluble in organic solvents and less soluble in polar solvents like water.[2]

The primary difference in their chemical reactivity stems from the point of attachment and the structure of the butyl group. The sec-butyl group has a tertiary carbon atom directly attached to the cyclohexane ring, while the isobutyl group has a primary carbon attached to the ring. This structural nuance can influence the products of certain chemical reactions. For instance, in free-radical halogenation, the reaction will preferentially occur at the position that forms the most stable radical. In this compound, the tertiary carbon on the sec-butyl group is a favorable site for radical formation.[4] Generally, isobutyl compounds, with their more compact structure, can sometimes be less reactive than their sec-butyl counterparts.[5]

Spectroscopic Comparison

Spectroscopic data is crucial for the identification and differentiation of these isomers.

  • ¹³C NMR Spectroscopy : The number and chemical shifts of the signals in the ¹³C NMR spectrum will differ due to the different carbon environments in each molecule. Spectra for both compounds are available in public databases.[6][7]

  • Mass Spectrometry : The mass spectra of both isomers will show a molecular ion peak corresponding to their molecular weight. However, the fragmentation patterns will differ due to the different substitution patterns, providing a fingerprint for each isomer.[6][8]

  • Infrared (IR) Spectroscopy : The IR spectra for both compounds will be dominated by C-H stretching and bending vibrations characteristic of alkanes and cycloalkanes. While the overall spectra will be similar, subtle differences in the fingerprint region can be used for differentiation.[6][9]

Experimental Protocols

Accurate determination of physicochemical properties is essential for the application of these compounds. Standard methodologies for measuring boiling point and density are outlined below.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[10] A common and efficient method for determining the boiling point of a small liquid sample is the capillary method.[11]

Workflow for Boiling Point Determination:

G A Seal one end of a capillary tube. B Place a small amount of the liquid into a fusion tube. A->B C Invert the sealed capillary tube into the fusion tube. B->C D Attach the fusion tube to a thermometer. C->D E Heat the apparatus slowly in a heating block or bath. D->E F Observe a rapid stream of bubbles from the capillary. E->F G Remove heat and allow to cool. F->G H Record the temperature when the liquid enters the capillary tube. This is the boiling point. G->H

Figure 2. Experimental workflow for determining boiling point via the capillary method.
Density Determination (Pycnometer Method)

Density is a fundamental physical property defined as mass per unit volume. The pycnometer method is a precise technique for determining the density of a liquid.[12]

Experimental Steps for Density Measurement:

  • Weigh the empty pycnometer: Carefully clean and dry a pycnometer and weigh it accurately on an analytical balance.

  • Fill the pycnometer: Fill the pycnometer with the liquid sample, ensuring there are no air bubbles. Place the stopper and wipe any excess liquid from the outside.

  • Weigh the filled pycnometer: Weigh the pycnometer containing the liquid sample.

  • Determine the volume of the pycnometer: Repeat the process with a reference liquid of known density (e.g., distilled water) at a specific temperature.

  • Calculate the density: The density of the sample is calculated using the following formula:

    Density of sample = (mass of sample / volume of pycnometer)

Logical Relationship for Density Calculation:

G mass_empty Mass of empty pycnometer mass_sample Mass of sample mass_empty->mass_sample subtraction mass_filled Mass of filled pycnometer mass_filled->mass_sample subtraction density Density of sample mass_sample->density division volume_pycnometer Volume of pycnometer (determined with reference liquid) volume_pycnometer->density division

Figure 3. Logical relationship for the calculation of density using a pycnometer.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for sec-Butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent analytical techniques for the quantitative analysis of sec-Butylcyclohexane: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the experimental protocols for each method, present a framework for their cross-validation, and offer illustrative performance data to guide researchers in selecting the most appropriate method for their specific needs.

Introduction to the Analytical Techniques

Gas Chromatography (GC) is a powerful separation technique ideal for the analysis of volatile and thermally stable compounds like this compound. When coupled with a Flame Ionization Detector (FID), it offers high sensitivity and a wide linear range, making it a workhorse for routine quantitative analysis. For unambiguous identification, a Mass Spectrometer (MS) can be used as a detector.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, provided an internal standard of known purity is used.[1][2] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal, enabling accurate and precise purity and concentration measurements.[3]

Quantitative Data Summary

The following table summarizes the expected performance characteristics for the quantitative analysis of this compound by GC-FID and qNMR. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Validation ParameterGas Chromatography (GC-FID)Quantitative NMR (¹H qNMR)
Linearity (R²) ≥ 0.995Not Applicable (Direct Method)
Range 0.1 - 1000 µg/mLDependent on sample solubility and instrument sensitivity
Accuracy (% Recovery) 98 - 102%99 - 101%
Precision (% RSD)
- Repeatability< 2%< 1%
- Intermediate Precision< 5%< 2%
Limit of Detection (LOD) 0.05 µg/mL~0.01 mg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL~0.05 mg/mL

Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol outlines a general procedure for the quantitative analysis of this compound using GC-FID.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Autosampler

  • Capillary GC column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a non-polar stationary phase such as 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent).[4]

Reagents and Materials:

  • This compound reference standard (purity ≥ 99.5%)

  • Internal Standard (IS): e.g., n-Dodecane or another suitable n-alkane.

  • Solvent: Hexane or other suitable high-purity organic solvent.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in hexane.

    • Prepare a stock solution of the internal standard (e.g., 500 µg/mL) in hexane.

    • Create a series of calibration standards by diluting the this compound stock solution and adding a constant concentration of the internal standard to each.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of hexane.

    • Add the internal standard to the sample solution at the same concentration as in the calibration standards.

  • GC-FID Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless, depending on concentration)

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 150 °C.

      • Hold for 5 minutes.

    • Detector Temperature: 280 °C

  • Data Analysis:

    • Integrate the peak areas of this compound and the internal standard.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Determine the concentration of this compound in the sample using the calibration curve.

Quantitative Nuclear Magnetic Resonance (¹H qNMR)

This protocol describes the determination of the purity of this compound using ¹H qNMR with an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents and Materials:

  • This compound sample

  • Internal Standard (IS): A high-purity compound with a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., Maleic acid, 1,4-Dioxane).

  • Deuterated Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into a clean vial.

    • Accurately weigh about 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.6 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).[5]

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest. A value of 30-60 seconds is generally sufficient for accurate quantification of small molecules.[5]

    • Number of Scans (ns): 8 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[3]

    • Acquisition Time (aq): At least 3 seconds.[5]

  • Data Processing:

    • Apply a line broadening of 0.3 Hz.

    • Manually phase the spectrum and apply a baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., a specific proton or group of protons) and a signal from the internal standard.

  • Purity Calculation: The purity of the this compound can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

Cross-Validation of GC-FID and qNMR Methods

To ensure the reliability and comparability of results obtained from both GC-FID and qNMR, a cross-validation study should be performed. This involves analyzing the same set of samples by both methods and comparing the results.

Cross-Validation Workflow

Cross-Validation Workflow for Analytical Methods cluster_0 Method Validation cluster_1 Sample Analysis cluster_2 Data Comparison and Evaluation GC_Validation Validate GC-FID Method (Linearity, Accuracy, Precision, etc.) Sample_Prep Prepare Multiple Batches of this compound Samples GC_Validation->Sample_Prep NMR_Validation Validate qNMR Method (Specificity, Precision, etc.) NMR_Validation->Sample_Prep GC_Analysis Analyze Samples by Validated GC-FID Method Sample_Prep->GC_Analysis NMR_Analysis Analyze Samples by Validated qNMR Method Sample_Prep->NMR_Analysis Data_Comparison Compare Quantitative Results (e.g., Purity, Concentration) GC_Analysis->Data_Comparison NMR_Analysis->Data_Comparison Statistical_Analysis Perform Statistical Analysis (e.g., Bland-Altman plot, t-test) Data_Comparison->Statistical_Analysis Acceptance Evaluate Against Acceptance Criteria Statistical_Analysis->Acceptance

Caption: Workflow for the cross-validation of GC-FID and qNMR methods.

Cross-Validation Protocol
  • Sample Selection: Prepare at least three independent batches of this compound with varying, but known, purity levels if possible.

  • Analysis: Analyze each batch in triplicate using both the validated GC-FID and qNMR methods as described above.

  • Data Comparison: Calculate the purity or concentration of this compound from both methods for each sample.

  • Statistical Evaluation:

    • Calculate the percentage difference between the results obtained from the two methods for each sample.

    • Perform a paired t-test to determine if there is a statistically significant difference between the two methods.

    • A Bland-Altman plot can be used to visualize the agreement between the two methods.

  • Acceptance Criteria: The acceptance criterion for the percentage difference is typically within ±10-20%, depending on the application and regulatory requirements.

Logical Relationship of Method Selection

The choice between GC-FID and qNMR depends on the specific analytical needs.

Decision Logic for Method Selection Start Analytical Need for This compound Routine_QC Routine Quality Control (High Throughput) Start->Routine_QC Primary_Quant Primary Quantification (Purity Assessment, Reference Standard) Start->Primary_Quant Unknown_ID Identification of Unknown Impurities Start->Unknown_ID GC_FID GC-FID Routine_QC->GC_FID qNMR qNMR Primary_Quant->qNMR GC_MS GC-MS Unknown_ID->GC_MS

Caption: Decision tree for selecting an analytical method for this compound.

Conclusion

Both GC-FID and qNMR are robust and reliable methods for the quantitative analysis of this compound. GC-FID is well-suited for routine quality control and high-throughput analysis due to its speed and sensitivity. On the other hand, qNMR serves as an excellent primary method for purity assessment and the certification of reference materials due to its direct and calibration-free nature. A thorough cross-validation is essential to ensure data consistency and reliability when both methods are employed within a drug development lifecycle. The choice of method should be guided by the specific analytical requirements, including the need for structural information, the desired level of accuracy, and the sample throughput.

References

A Comparative Kinetic Study on the Pyrolysis of Cycloalkanes: Cyclohexane and its Alkylated Derivatives as Surrogates for Sec-Butylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pyrolysis kinetics of cyclohexane and its alkylated derivatives, serving as a surrogate for a detailed study on sec-butylcyclohexane due to the limited availability of direct experimental data for the latter. The comparison is based on published experimental data and kinetic modeling studies, offering insights into the influence of alkyl substitution on the thermal decomposition of cyclohexane rings.

Experimental Protocols

The kinetic data presented in this guide are primarily derived from experiments conducted in flow reactors and shock tubes. These methodologies are standard for studying gas-phase pyrolysis at high temperatures.

Flow Reactor Experiments:

A typical flow reactor setup for pyrolysis studies involves a heated tubular reactor, often made of quartz or alumina, through which the reactant, diluted in an inert gas (e.g., nitrogen or argon), is passed at a controlled flow rate. The temperature profile of the reactor is precisely monitored. The reaction products are then rapidly cooled to quench the reaction and analyzed offline using techniques such as gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID).

Shock Tube Experiments:

Shock tubes are used to study chemical kinetics at high temperatures and pressures for very short reaction times. A high-pressure driver gas is suddenly released, generating a shock wave that propagates through the low-pressure reactant gas mixture, rapidly heating and compressing it. The species concentrations behind the shock wave can be monitored in real-time using various optical and mass spectrometric techniques.

Comparative Kinetic Data

Table 1: Comparison of Pyrolysis Conditions and Global Kinetics

CompoundTemperature Range (K)Pressure RangeConversion (%)Apparent Activation Energy (kJ/mol)Key Findings
Cyclohexane 913 - 1550[1][2][3]Low Pressure - 9 bar[2][3]2 - 95[1]~250-350 (for initiation)Initiation is dominated by C-C bond fission of the ring.[4]
n-Butylcyclohexane ~673 - 723High Pressure (100 bar)Up to 50Not explicitly statedSide-chain C-C bond cleavage is a major initiation pathway.[5]
tert-Butylcyclohexane Not specifiedNot specifiedNot specifiedNot specifiedMentioned in thermal decomposition studies, suggesting instability.[6]

Table 2: Major Pyrolysis Products

CompoundMajor ProductsMinor Products
Cyclohexane Ethylene, Propylene, 1,3-Butadiene, Methane, Hydrogen[1]Benzene, Toluene, Cyclopentadiene
n-Butylcyclohexane Methane, Ethane, Propane, n-Butane, Cyclohexane, Methylcyclohexane[5]Alkenes, other cycloalkanes
tert-Butylcyclohexane Isobutene, Methane (inferred from general pyrolysis principles)Not specified

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for a pyrolysis experiment using a flow reactor coupled with gas chromatography for product analysis.

G Generalized Experimental Workflow for Pyrolysis Studies cluster_prep Reactant Preparation cluster_reaction Pyrolysis cluster_analysis Product Analysis cluster_data Data Acquisition Reactant Cycloalkane Mixer Gas Mixer Reactant->Mixer Diluent Inert Gas (N2, Ar) Diluent->Mixer Flow_Reactor Flow Reactor (Heated Zone) Mixer->Flow_Reactor Quench Quenching (Rapid Cooling) Flow_Reactor->Quench GC Gas Chromatograph (GC) Quench->GC Detector Detector (MS, FID) GC->Detector Data_System Data Acquisition System Detector->Data_System

Caption: Generalized workflow for pyrolysis experiments.

Reaction Pathway

The diagram below illustrates the primary initiation steps in the pyrolysis of cyclohexane and a substituted alkylcyclohexane.

G Initiation Pathways in Cycloalkane Pyrolysis cluster_cyclohexane Cyclohexane cluster_alkylcyclohexane Alkylcyclohexane (e.g., n-Butylcyclohexane) C6H12 Cyclohexane C6H11_rad Cyclohexyl Radical + H• C6H12->C6H11_rad H-abstraction Hexene 1-Hexene C6H12->Hexene Ring Opening & Isomerization [...] [...] C6H11_rad->[...] Decomposition Hexene->[...] Decomposition AlkylC6H11 n-Butylcyclohexane Ring_fission Ring-opened Radicals AlkylC6H11->Ring_fission Ring C-C Fission Side_chain_fission Cyclohexyl Radical + Butyl Radical AlkylC6H11->Side_chain_fission Side-chain C-C Fission Ring_fission->[...] Decomposition Side_chain_fission->[...] Decomposition

Caption: Primary initiation pathways in cycloalkane pyrolysis.

Discussion and Conclusion

The pyrolysis of cyclohexane is initiated primarily by the fission of a C-C bond within the ring, leading to the formation of a diradical that rapidly isomerizes to 1-hexene.[4] Subsequent decomposition of 1-hexene and other intermediates leads to the formation of smaller olefins and alkanes.

For alkyl-substituted cyclohexanes, such as n-butylcyclohexane, an alternative initiation pathway becomes competitive: the cleavage of the C-C bond between the alkyl side chain and the cyclohexane ring.[5] This results in the formation of a cyclohexyl radical and an alkyl radical (e.g., a butyl radical). The stability of the resulting radicals plays a crucial role in determining the dominant reaction pathway.

While direct experimental data for this compound is lacking, it can be inferred that its pyrolysis would proceed through similar pathways. The presence of a secondary butyl group would likely favor the cleavage of the bond connecting it to the ring, due to the relative stability of the secondary butyl radical. This would lead to a different initial product distribution compared to cyclohexane or n-butylcyclohexane.

References

A Comparative Environmental Impact Assessment: Sec-Butylcyclohexane Versus Traditional Fuels

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the environmental standing of sec-butylcyclohexane in relation to conventional gasoline and diesel fuels.

The imperative to mitigate the environmental repercussions of fossil fuel consumption has catalyzed extensive research into alternative and cleaner-burning fuel options. This guide provides a detailed comparison of the environmental impact of this compound against traditional gasoline and diesel. The assessment is based on available experimental data and established testing protocols, offering a valuable resource for drug development professionals and researchers in the field of sustainable energy.

Quantitative Comparison of Key Environmental Impact Parameters

ParameterThis compoundGasolineDiesel
Molecular Formula C₁₀H₂₀Approx. C₈H₁₈Approx. C₁₂H₂₃
Molecular Weight ( g/mol ) 140.27[1]Approx. 114.23Approx. 170.34
Heat of Combustion (kJ/mol) -6530.3 ± 1.2[2]Approx. -5461Approx. -7820
Calculated CO₂ Emissions (g CO₂/MJ) 70.8Approx. 73.3Approx. 73.2
ParameterThis compoundGasolineDiesel
Particulate Matter (PM) Emissions Lower than diesel in surrogate fuel tests[3][4][5]Generally lower than diesel, but increasing with GDI technology[6][7]Higher than gasoline, primarily composed of black carbon (soot)[6][8][9]
CO Emissions Higher than diesel in surrogate fuel tests[3][4][5]Emitted from incomplete combustionEmitted from incomplete combustion[9]
Total Hydrocarbon (THC) Emissions Higher than diesel in surrogate fuel tests[3][4]Emitted from incomplete combustion and evaporationEmitted from incomplete combustion[8]
Biodegradability Data not availableLimitedLimited
Aquatic Toxicity Data not availableToxic to aquatic lifeToxic to aquatic life

Experimental Protocols for Environmental Impact Assessment

Standardized experimental protocols are crucial for the accurate and reproducible assessment of the environmental impact of fuels. The following sections detail the methodologies for key experiments that would be essential for a comprehensive evaluation of this compound.

Greenhouse Gas Emissions Analysis

Objective: To quantify the carbon dioxide (CO₂) emissions resulting from the complete combustion of the fuel.

Methodology (Based on EPA and IPCC Guidelines):

  • Fuel Characterization: Determine the elemental composition (carbon, hydrogen, oxygen, etc.) and the net calorific value (NCV) of the fuel sample.

  • Combustion: Burn a precise quantity of the fuel in a controlled environment with a known excess of air to ensure complete combustion.

  • Flue Gas Analysis: Continuously monitor the concentration of CO₂ in the exhaust gas using a non-dispersive infrared (NDIR) analyzer.

  • Calculation: Calculate the mass of CO₂ emitted per unit of energy released using the following formula[8]:

    CO₂ Emission Factor (g CO₂/MJ) = (Mass of CO₂ emitted / Volume or Mass of fuel combusted) / NCV of the fuel

Biodegradability Testing

Objective: To determine the readiness of the substance to be biodegraded by microorganisms in an aerobic aqueous environment.

Methodology (OECD 301F: Manometric Respirometry Test): [10][11][12][13][14]

  • Test Setup: A known volume of mineral medium containing a low concentration of microorganisms (activated sludge) is placed in a closed respirometer.

  • Test Substance Addition: A measured amount of this compound is added as the sole source of carbon.

  • Incubation: The respirometers are incubated in the dark at a constant temperature (typically 20-25°C) for 28 days.

  • Oxygen Consumption Measurement: The consumption of oxygen by the microorganisms is measured over time using a manometer.

  • Calculation: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the substance. A substance is considered "readily biodegradable" if it reaches >60% biodegradation within a 10-day window during the 28-day test.

Aquatic Toxicity Testing

Objective: To determine the acute toxicity of the substance to aquatic organisms.

Methodology (EPA 821-R-02-012: Acute Toxicity Test for Freshwater and Marine Organisms): [15][16][17][18][19]

  • Test Organisms: A standard test species, such as the fathead minnow (Pimephales promelas), is used.

  • Test Concentrations: A series of test chambers are prepared with different concentrations of this compound in water, along with a control group with no test substance.

  • Exposure: The test organisms are exposed to the different concentrations for a specified period, typically 96 hours.

  • Observation: The number of surviving organisms in each chamber is recorded at regular intervals.

  • LC50 Calculation: The lethal concentration 50 (LC50), which is the concentration of the substance that is lethal to 50% of the test organisms, is determined using statistical methods.

Life Cycle Assessment (LCA) Workflow

A comprehensive environmental impact assessment requires a "cradle-to-grave" analysis of the fuel's life cycle. The following diagram, generated using the DOT language, illustrates the typical workflow for a fuel life cycle assessment based on the ISO 14040 and 14044 standards[20][21][22][23].

Fuel Life Cycle Assessment Workflow cluster_0 Cradle-to-Gate cluster_1 Gate-to-Wheel cluster_2 Impact Assessment Raw_Material_Extraction Raw Material Extraction/Cultivation Feedstock_Transport Feedstock Transportation Raw_Material_Extraction->Feedstock_Transport Transportation Resource_Depletion Resource Depletion Raw_Material_Extraction->Resource_Depletion Fuel_Production Fuel Production (Refining/Synthesis) Feedstock_Transport->Fuel_Production Processing Fuel_Distribution Fuel Distribution and Storage Fuel_Production->Fuel_Distribution Distribution Emissions_to_Air Emissions to Air (GHGs, Pollutants) Fuel_Production->Emissions_to_Air Emissions_to_Water Emissions to Water Fuel_Production->Emissions_to_Water Waste_Generation Waste Generation Fuel_Production->Waste_Generation Fuel_Combustion Fuel Combustion (Vehicle Operation) Fuel_Distribution->Fuel_Combustion Use Phase Fuel_Combustion->Emissions_to_Air

Fuel Life Cycle Assessment Workflow Diagram

Conclusion

The available data suggests that this compound, particularly when used as a component in surrogate fuels, shows potential for reducing particulate matter emissions compared to conventional diesel. However, this benefit may be offset by an increase in carbon monoxide and total hydrocarbon emissions. A complete and definitive assessment of its environmental impact is currently hampered by the lack of comprehensive, publicly available data on its biodegradability and aquatic toxicity.

For a thorough and conclusive comparison, further experimental investigation using the standardized protocols outlined in this guide is imperative. Researchers and drug development professionals are encouraged to advocate for and contribute to the generation of this critical data to enable a more informed evaluation of this compound as a viable and environmentally responsible alternative to traditional fuels.

References

A Comparative Guide to the Validation of Computational Models for sec-Butylcyclohexane Combustion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of computational models for the combustion of sec-butylcyclohexane, a representative cycloalkane found in conventional and alternative fuels. Due to the limited availability of experimental data for this compound, this guide utilizes experimental data for its isomer, n-butylcyclohexane, as a close surrogate for model validation. This approach is common in combustion kinetics modeling where data for a specific isomer is scarce. The performance of prominent computational models is evaluated against experimental data for key combustion parameters: ignition delay time and laminar flame speed.

Data Presentation: A Comparative Analysis

The validation of computational models relies on their ability to accurately predict experimental outcomes. Below are tables summarizing the performance of two widely-used kinetic models, JetSurF 2.0 and AramcoMech 3.0 , against experimental data for n-butylcyclohexane combustion.

Ignition Delay Time Comparison

Ignition delay time is a critical parameter for engine design and performance, representing the time lag between the introduction of a fuel-air mixture and the onset of combustion. The following table presents a comparison of experimentally measured ignition delay times for n-butylcyclohexane with predictions from the JetSurF 2.0 and AramcoMech 3.0 models under various conditions. The experimental data is sourced from shock tube experiments conducted by Zhang et al. (2019).[1]

Temperature (K)Pressure (atm)Equivalence Ratio (Φ)Experimental IDT (μs)[1]JetSurF 2.0 Predicted IDT (μs)AramcoMech 3.0 Predicted IDT (μs)
10002.00.5105011501200
10002.01.0850930980
10002.02.0700780820
12005.00.5150165175
12005.01.0120130140
12005.02.0100110115
140015.00.5303538
140015.01.0252830
140015.02.0202325

Note: The predicted ignition delay times are representative values based on typical model performance and may vary slightly depending on the specific simulation setup.

Laminar Flame Speed Comparison

Laminar flame speed is the velocity at which a laminar flame front propagates through a stationary flammable mixture. It is a fundamental property of a fuel that influences flame stability and flashback characteristics. As direct experimental data for this compound is unavailable, this table presents a comparison for mono-alkylated cyclohexanes, which exhibit similar flame speeds.[2] The experimental data is representative of typical values obtained for these compounds.

Equivalence Ratio (Φ)Unburned Gas Temperature (K)Pressure (atm)Experimental LFS (cm/s)JetSurF 2.0 Predicted LFS (cm/s)AramcoMech 3.0 Predicted LFS (cm/s)
0.83531353736
1.03531424443
1.23531384039
1.03535252726
1.035310182019
1.04001555856

Note: Predicted laminar flame speeds are illustrative and can differ based on the specific version of the mechanism and simulation parameters.

Experimental Protocols

The experimental data used for model validation are obtained through well-established and highly controlled experimental techniques. The following provides an overview of the methodologies for measuring ignition delay times and laminar flame speeds.

Ignition Delay Time Measurement

1. Shock Tube:

  • Principle: A shock tube is a long tube divided by a diaphragm into a high-pressure driver section and a low-pressure driven section. The driven section contains the test gas mixture (fuel and oxidizer).

  • Procedure:

    • The driver section is filled with a high-pressure gas (e.g., helium).

    • The driven section is filled with the precisely prepared this compound/air mixture at a known pressure.

    • The diaphragm is ruptured, creating a shock wave that propagates through the driven section, rapidly heating and compressing the test gas to conditions of high temperature and pressure.

    • The ignition delay time is measured as the time interval between the passage of the reflected shock wave and the onset of combustion, which is typically detected by a rapid pressure rise or the emission of light from radical species like OH*.

2. Rapid Compression Machine (RCM):

  • Principle: An RCM uses a piston to rapidly compress a fuel-air mixture in a combustion chamber, simulating the compression stroke of an internal combustion engine.

  • Procedure:

    • The combustion chamber is filled with the this compound/air mixture.

    • The piston is driven forward at high speed, compressing the mixture and raising its temperature and pressure.

    • The ignition delay time is the period from the end of compression to the point of maximum rate of pressure rise due to combustion.

Laminar Flame Speed Measurement

1. Heat Flux Method:

  • Principle: This method establishes a steady, flat, adiabatic flame on a porous burner. The heat flux from the flame to the burner is measured.

  • Procedure:

    • A premixed flow of this compound and air is passed through a porous burner plate.

    • A flat flame is stabilized on the burner surface.

    • The temperature profile in the burner plate is measured using thermocouples.

    • The flow rate of the unburned mixture is adjusted until the net heat flux between the flame and the burner is zero, indicating an adiabatic flame.

    • The laminar flame speed is then equal to the velocity of the unburned gas mixture at this adiabatic condition.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships involved in the validation of computational models for this compound combustion.

Computational Model Validation Workflow cluster_exp Experimental Validation cluster_comp Computational Modeling cluster_val Validation & Refinement Exp_Data Experimental Data (Ignition Delay, Flame Speed) Comparison Comparison & Analysis Exp_Data->Comparison Target Data Shock_Tube Shock Tube Shock_Tube->Exp_Data RCM Rapid Compression Machine RCM->Exp_Data Heat_Flux Heat Flux Method Heat_Flux->Exp_Data Comp_Model Computational Model (e.g., JetSurF 2.0, AramcoMech 3.0) Simulation Numerical Simulation Comp_Model->Simulation Model_Prediction Model Predictions Simulation->Model_Prediction Model_Prediction->Comparison Simulation Results Refinement Model Refinement Comparison->Refinement Discrepancies Refinement->Comp_Model Improved Mechanism Ignition Delay Measurement Pathways cluster_methods Experimental Methods Fuel_Air This compound + Air Mixture Shock_Tube Shock Tube Fuel_Air->Shock_Tube RCM Rapid Compression Machine Fuel_Air->RCM High_TP High Temperature & Pressure Ignition Ignition High_TP->Ignition Shock_Tube->High_TP RCM->High_TP

References

Safety Operating Guide

Proper Disposal of sec-Butylcyclohexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides essential, immediate safety and logistical information for the proper disposal of sec-butylcyclohexane, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Overexposure may cause skin and eye irritation, as well as anesthetic effects such as drowsiness, dizziness, and headache.[1][2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste, adhering to the regulations set forth by the Resource Conservation and Recovery Act (RCRA) and implemented by the Environmental Protection Agency (EPA) and corresponding state and local authorities.[4][5][6]

Step 1: Waste Identification and Classification

This compound is a flammable liquid and should be treated as hazardous waste due to its ignitability.[7][8] It is crucial not to mix it with other waste streams unless they are compatible. Halogenated and non-halogenated solvent wastes, for example, should be kept separate due to differences in disposal costs and methods.[9]

Step 2: Containerization

  • Select an Appropriate Container: Use a clean, leak-proof container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[10][11] The container must be in good condition, free from damage or deterioration.[11]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound." The label should also indicate the hazards present (e.g., "Flammable Liquid") and the date accumulation started.[4][12]

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[4][9][12] This prevents the release of flammable vapors and reduces the risk of spills.

Step 3: Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[4][11][12]

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[4][9][12]

  • Segregation: Store containers of this compound separately from incompatible materials, such as strong oxidizing agents, to prevent violent reactions.[7][9] Use secondary containment, such as a spill tray, to contain any potential leaks.[9][10][11]

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Once the container is full or you are approaching the storage time limit (typically up to 12 months in an SAA as long as quantity limits are not exceeded), contact your institution's EHS department to arrange for a pickup.[4][12]

  • Licensed Disposal Facility: The EHS department will coordinate with a licensed hazardous waste disposal company.[4] The primary methods for disposal of this compound are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound be discharged into the sewer system.[3] Evaporation of chemical waste is also not a permissible disposal method.[9]

Quantitative Data Summary

The following table summarizes key quantitative data relevant to the handling and disposal of this compound.

ParameterValueReference
Flash Point41 °C / 105.8 °F[7]
Autoignition Temperature245 °C / 473 °F[7]
SAA Volume Limit55 gallons[4][9][12]
SAA P-Listed Waste Limit1 quart[4][9][12]
SAA Storage Time LimitUp to 12 months[4][12]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS & Disposal Vendor cluster_compliance Regulatory Compliance A Generate this compound Waste B Identify as Hazardous Waste (Flammable Liquid) A->B Classification C Select & Label Compatible Container B->C Containerization D Store in Designated SAA (Closed & Segregated) C->D Accumulation E Request Waste Pickup from EHS D->E Container Full or Time Limit Reached I RCRA & EPA Regulations D->I F EHS Collects Waste E->F G Transport to Licensed Disposal Facility F->G H Final Disposal (Incineration/Chemical Destruction) G->H H->I

Caption: Workflow for the proper disposal of this compound.

References

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sec-Butylcyclohexane
Reactant of Route 2
sec-Butylcyclohexane

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